molecular formula C9H10N2OS B2988511 N-(3-cyanothiophen-2-yl)butanamide CAS No. 865546-17-4

N-(3-cyanothiophen-2-yl)butanamide

Cat. No.: B2988511
CAS No.: 865546-17-4
M. Wt: 194.25
InChI Key: IYUHAYXDBPHQCG-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)butanamide (CAS 865546-17-4) is a synthetic organic compound of significant interest in medicinal and heterocyclic chemistry research. This molecule, with a molecular formula of C 9 H 10 N 2 OS and a molecular weight of 194.25 g/mol, integrates two key pharmacophores: a thiophene ring and an amide linkage . The structure is further functionalized with a cyano group on the thiophene ring, enhancing its versatility as a building block for constructing more complex molecular architectures. Research Applications and Synthetic Value: This compound serves as a privileged scaffold in drug discovery research. Its core structure is derived from 2-aminothiophene-3-carbonitrile, a common precursor typically synthesized via the efficient Gewald reaction . The presence of both the amide and cyano groups makes it a valuable intermediate for further chemical transformations. The amino group on the thiophene scaffold can be acylated to form various amide derivatives, while the cyano group can be hydrolyzed, reduced, or participate in cycloaddition reactions to generate diverse heterocyclic systems, such as thieno[2,3-d]pyrimidines . Structural analogs of this compound, specifically those featuring the N-(3-cyanothiophen-2-yl)amide framework, have demonstrated notable antimicrobial and antioxidant activities in scientific studies. For instance, the closely related N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide has shown significant activity against Gram-positive and Gram-negative bacterial strains, as well as yeasts like Candida glabrata and Candida krusei , in addition to exhibiting moderate antioxidant properties . Furthermore, the hydrolysis of related precursors containing the (3-cyanothiophen-2-yl)amino moiety can yield compounds such as 4-oxo-2-((3-cyanothiophen-2-yl)amino)but-2-enoic acids, which have been investigated for their antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli . Handling and Usage: this compound is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use . Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols while handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-2-3-8(12)11-9-7(6-10)4-5-13-9/h4-5H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYUHAYXDBPHQCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=CS1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of N-(3-cyanothiophen-2-yl)butanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound, N-(3-cyanothiophen-2-yl)butanamide. This document details the synthetic protocol, purification methods, and extensive characterization data. The information presented is intended to enable researchers and professionals in the field of drug development and materials science to replicate and build upon these findings.

Introduction

Amide derivatives of 3-aminothiophene-2-carbonitrile are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The thiophene core, coupled with the cyano and amide functionalities, provides a scaffold for the development of novel therapeutic agents. This guide focuses on the synthesis and detailed characterization of a specific derivative, this compound.

Synthesis Pathway

The synthesis of this compound is achieved through a straightforward N-acylation reaction. The primary amine of 2-amino-3-cyanothiophene reacts with butanoyl chloride in the presence of a base to yield the desired amide.

Synthesis_Pathway reagent1 2-Amino-3-cyanothiophene reaction N-Acylation reagent1->reaction reagent2 Butanoyl Chloride reagent2->reaction product This compound base Triethylamine (Base) base->reaction solvent Tetrahydrofuran (Solvent) solvent->reaction reaction->product

Figure 1: Synthesis pathway for this compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a similar synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide.[1][2]

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-amino-3-cyanothiophene (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Base Addition: To the solution, add triethylamine (1.1 eq) and stir the mixture at room temperature for 10 minutes.

  • Acylation: Slowly add butanoyl chloride (1.1 eq), dissolved in a small amount of anhydrous THF, to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization Methods

The structure and purity of the synthesized this compound can be confirmed using a variety of spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H NMR). Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) can be used as the solvent.

  • Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the compound.

  • Melting Point: The melting point of the purified compound should be determined using a standard melting point apparatus.

  • Elemental Analysis: The elemental composition (C, H, N, S) of the compound can be determined to further confirm its purity and identity.

Characterization Data

The following tables summarize the expected quantitative data for this compound based on the analysis of structurally similar compounds.[1][3]

Table 1: Physicochemical Properties

PropertyExpected Value
Molecular FormulaC₉H₁₀N₂OS
Molecular Weight194.25 g/mol
AppearanceWhite to off-white solid
Melting PointTo be determined
Yield> 70% (typical)

Table 2: Spectroscopic Data

TechniqueExpected Peaks/Shifts
¹H NMR δ (ppm): ~0.9 (t, 3H, CH₃), ~1.7 (sext, 2H, CH₂), ~2.3 (t, 2H, COCH₂), ~7.0-7.5 (d, 1H, thiophene-H), ~8.0-8.5 (d, 1H, thiophene-H), ~9.5 (br s, 1H, NH)
¹³C NMR δ (ppm): ~13 (CH₃), ~19 (CH₂), ~39 (COCH₂), ~115 (CN), Thiophene carbons (~110-150), ~170 (C=O)
IR (cm⁻¹) ~3300 (N-H stretch), ~2220 (C≡N stretch), ~1670 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II)
HRMS (m/z) [M+H]⁺ calculated for C₉H₁₁N₂OS⁺: 195.0587; found: To be determined

Experimental and Characterization Workflow

The overall workflow from synthesis to full characterization is depicted in the following diagram.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization synthesis N-Acylation of 2-Amino-3-cyanothiophene workup Work-up and Purification synthesis->workup nmr NMR Spectroscopy (¹H, ¹³C) workup->nmr ir IR Spectroscopy workup->ir ms Mass Spectrometry (HRMS) workup->ms mp Melting Point Analysis workup->mp elemental Elemental Analysis workup->elemental

Figure 2: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a detailed methodology for the synthesis and characterization of this compound. The presented protocols and expected data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The straightforward synthetic route and the potential for diverse biological activity make this compound and its analogues attractive targets for further investigation.

References

An In-depth Technical Guide to N-(3-cyanothiophen-2-yl)butanamide: Structure, Properties, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(3-cyanothiophen-2-yl)butanamide, a heterocyclic amide derivative of interest in medicinal chemistry and materials science. While direct experimental data for this specific compound is limited, this document extrapolates its chemical structure, properties, and potential synthetic routes based on closely related analogues, particularly N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. This guide also details the characteristics of its core components, the 2-aminothiophene-3-carbonitrile scaffold and the butanamide functional group, to provide a thorough understanding of its expected behavior. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel thiophene-based compounds for drug discovery and other advanced applications.

Chemical Structure and Nomenclature

This compound is characterized by a butanamide group attached to the amino function of a 2-aminothiophene-3-carbonitrile core.

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₁₀N₂OS

  • Molecular Weight: 194.25 g/mol

  • CAS Number: Not available.

Below is the two-dimensional chemical structure of this compound:

Figure 1: 2D structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound can be predicted based on its structural components. The butanamide side chain will influence its solubility and lipophilicity, while the cyanothiophene core will contribute to its electronic and potential biological properties. The properties of the parent butanamide and the precursor 2-aminothiophene-3-carbonitrile are provided for comparison.

PropertyThis compound (Predicted)Butanamide2-Aminothiophene-3-carbonitrile
Molecular Formula C₉H₁₀N₂OSC₄H₉NO[1][2][3]C₅H₄N₂S[4]
Molecular Weight 194.25 g/mol 87.12 g/mol [1][2]124.16 g/mol [4]
Melting Point Solid, likely with a melting point higher than butanamide due to the larger, more rigid aromatic core. A similar compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, has a melting point of 163–166 °C.[5]114-116 °C[1]104-108 °C[4]
Boiling Point Higher than butanamide.216 °C[1][3]240.93 °C (Estimated)[6]
Solubility Expected to be soluble in polar organic solvents like ethanol, methanol, and acetone.[2] Moderate solubility in water is anticipated due to the potential for hydrogen bonding.[2]Freely soluble in water and ethanol.[3]Water solubility is estimated to be around 3086.12 mg/L.[6]
Appearance Likely a white to off-white crystalline solid.[2]White to off-white solid.[2]Solid.[4]

Synthesis and Experimental Protocols

The synthesis of this compound is expected to follow a standard N-acylation procedure, similar to the synthesis of other N-acyl-2-aminothiophene derivatives.[5][7] The most common approach involves the reaction of 2-aminothiophene-3-carbonitrile with an activated form of butanoic acid, such as butanoyl chloride.

General Synthetic Pathway

reactant1 2-Aminothiophene-3-carbonitrile product This compound reactant1->product reactant2 Butanoyl Chloride reactant2->product reagents Base (e.g., Triethylamine) Solvent (e.g., THF) reagents->product

Figure 2: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide.[5]

Materials:

  • 2-Aminothiophene-3-carbonitrile

  • Butanoyl chloride

  • Triethylamine (or another suitable base)

  • Tetrahydrofuran (THF), anhydrous

  • Distilled water

  • Acetonitrile (for crystallization)

Procedure:

  • In a round-bottom flask, dissolve 2-aminothiophene-3-carbonitrile (1 equivalent) in anhydrous THF under an inert atmosphere.

  • Add triethylamine (1.1 equivalents) to the solution and stir for 15 minutes at room temperature.

  • Slowly add a solution of butanoyl chloride (1.1 equivalents) in anhydrous THF to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the solid residue with THF.

  • Combine the filtrate and washings and evaporate the solvent under reduced pressure.

  • Wash the resulting solid product with distilled water several times.

  • Filter the solid, dry it, and recrystallize from acetonitrile to obtain the purified this compound.

Spectroscopic Characterization (Predicted)

The structure of this compound can be confirmed using various spectroscopic techniques. The expected key signals are extrapolated from data on analogous compounds.[5][7]

Technique Expected Key Signals
FT-IR (cm⁻¹) ~3260 (N-H stretching), ~2220 (C≡N stretching), ~1690 (C=O, amide I), ~1430 (C-N stretching and N-H bending, amide II)[5]
¹H NMR (ppm) A singlet for the amide proton (NH-C=O) is expected to appear downfield, likely around 9.0-9.5 ppm. The protons of the butanamide chain will appear as multiplets in the upfield region (0.9-2.5 ppm). The thiophene ring protons will appear as doublets in the aromatic region (around 6.8-7.4 ppm).[5]
¹³C NMR (ppm) The amide carbonyl carbon will resonate at around 167-170 ppm. The nitrile carbon (C≡N) is expected around 114 ppm. The carbons of the butanamide chain will appear in the upfield region (13-40 ppm), and the thiophene ring carbons will be in the aromatic region (110-150 ppm).[5]

Potential Applications and Biological Activity

Derivatives of 2-aminothiophene are known to exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery.

Known Biological Activities of Cyanothiophene Derivatives
  • Antimicrobial and Antifungal Activity: Many thiophene derivatives have demonstrated significant antimicrobial and antifungal properties.[5][8][9] For instance, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide showed notable activity against certain yeasts.[5]

  • Antioxidant Activity: Some N-acylated cyanothiophene derivatives have exhibited moderate antioxidant activity.[5]

  • Anti-inflammatory Activity: Thiophene-based compounds are known for their anti-inflammatory properties.[10]

  • Antiviral and Anticancer Potential: The 2-aminothiophene motif is present in various bioactive molecules with applications as antiviral and antiproliferative agents.[11]

  • Antileishmanial Activity: 2-aminothiophene derivatives have been investigated as potential new drug candidates against leishmaniasis.[12]

The introduction of the butanamide side chain to the 2-amino-3-cyanothiophene core may modulate these activities, potentially leading to new therapeutic agents.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways affected by this compound are not yet elucidated, related compounds are known to interact with various biological targets. For example, some thiophene derivatives act as inhibitors of specific enzymes or as modulators of receptors.[11]

Compound This compound (and related derivatives) Target Biological Target (e.g., Enzyme, Receptor) Compound->Target Interaction Signaling Downstream Signaling Cascade Target->Signaling Modulation Response Cellular Response (e.g., Antimicrobial, Anti-inflammatory) Signaling->Response Leads to

Figure 3: Generalized signaling pathway for bioactive thiophene derivatives.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Based on the well-established chemistry of the 2-aminothiophene-3-carbonitrile scaffold, its synthesis is readily achievable. The predicted physicochemical properties and spectroscopic data provide a solid foundation for its identification and characterization. The diverse biological activities associated with related cyanothiophene derivatives suggest that this compound holds significant potential for applications in drug discovery and materials science. Further experimental investigation is warranted to fully elucidate its properties and explore its therapeutic and technological applications.

References

Spectroscopic and Synthetic Profile of N-(thiophen-2-yl)acetamide Analogues: An Illustrative Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a detailed overview of the spectroscopic and synthetic characteristics of thiophene-based amide compounds, using N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide as a case study. The document outlines the experimental protocols for its synthesis and purification, followed by a comprehensive analysis of its structural features using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data are summarized in structured tables for clarity and ease of comparison. Additionally, a generalized workflow for the spectroscopic analysis of synthesized organic compounds is presented using a Graphviz diagram.

Spectroscopic Data of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide

The following tables summarize the key spectroscopic data obtained for the illustrative compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not availableData not availableData not availableData not available

Note: Specific ¹H NMR data for N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was not provided in the search results. A similar compound, 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, exhibited a multiplet for four CH₂ groups at δ 1.70-2.60, a singlet at δ 4.11 for the acetamido CH₂, and a singlet at δ 6.94 ppm for the amidic NH[1].

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
Data not availableData not available

Note: Specific ¹³C NMR data for N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was not provided in the search results.

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)Assignment
2262 and 2196CN stretching
1696C=O stretching

Note: This IR data is for the related compound 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide[1].

Table 4: Mass Spectrometry Data
m/zAssignment
245[M⁺]

Note: This Mass Spectrometry data is for the related compound 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide[1].

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide.

Synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide

The synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide is achieved through a two-step N-acylation reaction[2][3]:

  • Activation of 2-(thiophen-2-yl)acetic acid: In the first step, 2-(thiophen-2-yl)acetic acid is converted to its more reactive acid chloride intermediate, 2-(thiophen-2-yl)acetyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride[3].

  • N-acylation: The resulting 2-(thiophen-2-yl)acetyl chloride (1.19 g, 11 mmol), dissolved in 10 mL of THF, is then slowly added to a solution of 2-aminothiophene-3-carbonitrile in the presence of a base like triethylamine in a suitable solvent such as THF[2]. The reaction mixture is stirred at room temperature for 15 hours. The solid product is then isolated by filtration, washed with water, dried, and crystallized from acetonitrile[2].

Spectroscopic Characterization

The structural confirmation of the synthesized compound is performed using standard spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum is recorded on a spectrophotometer to identify the characteristic functional groups in the molecule. Key vibrational frequencies to be observed include the N-H stretch, C=O stretch of the amide, C≡N stretch of the nitrile, and various vibrations associated with the thiophene rings.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer using a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. These spectra provide detailed information about the proton and carbon environments within the molecule, confirming the connectivity of atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule and confirm its elemental composition. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information[4].

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel organic compound.

Spectroscopic_Analysis_Workflow Synthesis Synthesis & Purification IR IR Spectroscopy Synthesis->IR NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry Synthesis->MS Structure_Elucidation Structure Elucidation IR->Structure_Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation Data_Analysis Data Analysis & Reporting Structure_Elucidation->Data_Analysis

Caption: General workflow for synthesis and spectroscopic analysis.

Conclusion

While specific spectroscopic data for N-(3-cyanothiophen-2-yl)butanamide remains elusive in the public domain, this guide provides a robust framework for its potential synthesis and characterization based on the analysis of a structurally related analogue. The presented tables, protocols, and workflow diagram offer a comprehensive template for researchers to follow, ensuring a systematic and thorough investigation of novel thiophene-based amide compounds. The methodologies described are fundamental to the process of drug discovery and development, where precise structural determination is paramount.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure of N-(3-cyanothiophen-2-yl)butanamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of N-(3-cyanothiophen-2-yl)butanamide derivatives, a class of compounds of growing interest in medicinal chemistry. Thiophene-based molecules are known scaffolds for a variety of biologically active agents, and a thorough understanding of their three-dimensional structure at the atomic level is paramount for rational drug design and development. This document summarizes key crystallographic data, details the experimental protocols for their determination, and visualizes the scientific workflow, offering a comprehensive resource for researchers in the field.

Introduction: The Significance of Thiophene Derivatives

Thiophene and its derivatives are heterocyclic compounds that are structurally similar to many natural and synthetic molecules with established pharmacological properties.[1] The amide functional group is also a cornerstone of many pharmaceutical structures.[2] The combination of these two moieties in this compound and its analogs presents a promising avenue for the discovery of novel therapeutics.[1][2] The presence of a cyano group can further influence the electronic properties and binding interactions of these molecules. Understanding the precise spatial arrangement of atoms within the crystal lattice, as well as the intermolecular interactions that govern the crystal packing, provides invaluable insights into their physicochemical properties, stability, and potential biological activity.

Synthesis and Crystallization

The synthesis of N-(3-cyanothiophen-2-yl)amide derivatives typically involves a multi-step process. A general synthetic pathway is initiated through a Gewald reaction to produce the 2-aminothiophene-3-carbonitrile scaffold. This intermediate is then acylated to yield the final amide product.

A representative synthesis for a related derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, involves the N-acylation of 2-aminothiophene-3-carbonitrile with an activated form of 2-(thiophen-2-yl)acetic acid.[2] The carboxylic acid is first converted to its more reactive acyl chloride, which then readily reacts with the amine to form the amide bond.[2]

Crystallization is a critical step for obtaining single crystals suitable for X-ray diffraction analysis. The choice of solvent is crucial and is often determined empirically. For N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, single crystals were successfully grown from an acetonitrile solution.[2]

G cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_analysis Analysis start Starting Materials (e.g., 2-aminothiophene-3-carbonitrile, butanoic acid) activation Activation of Carboxylic Acid (e.g., conversion to acyl chloride) start->activation acylation N-Acylation Reaction activation->acylation product Crude this compound Derivative acylation->product filtration Filtration and Washing product->filtration crystallization Crystallization (e.g., from acetonitrile) filtration->crystallization crystals Single Crystals crystallization->crystals xray Single-Crystal X-ray Diffraction crystals->xray structure Crystal Structure Determination xray->structure

Caption: General experimental workflow from synthesis to crystal structure analysis.

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of the crystal structure is achieved through single-crystal X-ray diffraction. A suitable single crystal is mounted on a diffractometer, and a beam of monochromatic X-rays is directed at it. The diffraction pattern produced by the crystal is recorded and analyzed to determine the arrangement of atoms within the crystal lattice.

Data Collection and Refinement:

A summary of the typical instrumental parameters and refinement methods is provided in the table below. These are based on the analysis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide.[2]

ParameterValue/Method
Diffractometer Bruker APEX-II CCD
Radiation Mo Kα (λ = 0.71073 Å)
Temperature 296 K
Data Collection Method ω and φ scans
Structure Solution Direct Methods (SHELXS)
Structure Refinement Full-matrix least-squares on F² (SHELXL)
Software SAINT, SADABS, SHELXTL

The structure is solved using direct methods and then refined using a full-matrix least-squares algorithm. The positions and thermal parameters of non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Crystallographic Data and Molecular Geometry

The following tables summarize the key crystallographic data for N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, a representative derivative.

Table 1: Crystal Data and Structure Refinement Details

ParameterN-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide[2]
Chemical Formula C₁₁H₈N₂OS₂
Formula Weight 248.33
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123(2)
b (Å) 8.456(2)
c (Å) 13.543(3)
α (°) 90
β (°) 109.45(3)
γ (°) 90
Volume (ų) 1093.5(4)
Z 4
Calculated Density (g/cm³) 1.509
Absorption Coefficient (mm⁻¹) 0.44
F(000) 512
Final R indices [I > 2σ(I)] R₁ = 0.045, wR₂ = 0.118
R indices (all data) R₁ = 0.058, wR₂ = 0.126

Table 2: Selected Bond Lengths (Å)

BondLength (Å)
S1 - C11.725(3)
S1 - C41.718(3)
N1 - C51.362(3)
N2 - C81.145(4)
O1 - C61.228(3)
C5 - C61.517(4)

Table 3: Selected Bond Angles (°)

AngleDegrees (°)
C1 - S1 - C492.1(1)
C5 - N1 - C1128.9(2)
O1 - C6 - N1123.2(2)
N1 - C5 - C6115.3(2)
N2 - C8 - C3178.1(3)

The molecular structure of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide reveals a non-planar conformation, with a significant dihedral angle between the thiophene and thiophene-3-carbonitrile rings of 74.27(10)°.[2] The crystal packing is stabilized by intermolecular hydrogen bonds of the C–H···N and N–H···N types.[2]

G cluster_data Data Acquisition cluster_processing Data Processing & Solution cluster_refinement Structure Refinement diff_pattern Diffraction Pattern intensities Reflection Intensities diff_pattern->intensities unit_cell Unit Cell Determination intensities->unit_cell space_group Space Group Assignment unit_cell->space_group phase_problem Phase Problem Solution (Direct Methods) space_group->phase_problem initial_model Initial Structural Model phase_problem->initial_model refinement Least-Squares Refinement initial_model->refinement final_model Final Structural Model (Atomic Coordinates, Thermal Parameters) refinement->final_model validation Validation (R-factors, etc.) final_model->validation

Caption: Logical workflow for crystal structure determination from diffraction data.

Conclusion and Future Perspectives

This guide has provided a detailed overview of the crystal structure analysis of this compound derivatives, using a closely related acetamide analog as a case study. The presented data and protocols offer a solid foundation for researchers working on this class of compounds. The precise knowledge of the three-dimensional structure is indispensable for understanding structure-activity relationships (SAR) and for the computational modeling of ligand-receptor interactions. Future work should focus on synthesizing and crystallizing a wider range of butanamide and other alkanoamide derivatives to build a comprehensive library of structural data. This will enable a more detailed comparative analysis and facilitate the development of predictive models for the solid-state properties and biological activities of these promising therapeutic candidates.

References

Unveiling the Therapeutic Promise: A Technical Guide to the Biological Activity of Novel Cyanothiophene Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led researchers to explore a vast chemical space. Among the promising scaffolds, cyanothiophene derivatives have emerged as a class of compounds with significant and diverse biological activities. This technical guide provides an in-depth exploration of the antimicrobial, anti-inflammatory, and anticancer potential of these novel compounds, offering a comprehensive resource for researchers in drug discovery and development. This guide details the experimental methodologies used to evaluate these activities, presents a consolidated view of the quantitative data, and visualizes the key signaling pathways implicated in their mechanisms of action.

Anticancer Activity: Targeting Key Cellular Processes

Several novel cyanothiophene derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. The primary mechanisms identified include the inhibition of critical enzymes such as kinases, disruption of microtubule dynamics, and the induction of programmed cell death (apoptosis).

Quantitative Anticancer Data

The in vitro cytotoxic activity of various cyanothiophene compounds has been quantified using the MTT assay, with the half-maximal inhibitory concentration (IC50) serving as a key metric for potency. The following table summarizes the IC50 values for selected compounds against different cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
BU17 A549 (Lung)9.00[1]
UD13 A549 (Lung)12.19[1]
UD19 A549 (Lung)7.2[1]
Compound 7 HepG2 (Liver)13.5 (µg/ml)[2]
Compound 9 HepG2 (Liver)32.2 (µg/ml)[2]
Compound 8e Multiple Cell LinesNotable Activity[3]
Compound 3b HepG2 (Liver)3.105[4]
Compound 3b PC-3 (Prostate)2.15[4]
Compound 4c HepG2 (Liver)3.023[4]
Compound 4c PC-3 (Prostate)3.12[4]
Experimental Protocols for Anticancer Activity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the cyanothiophene compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6][7]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or a solution of 0.1 N HCl in isopropanol) to each well to dissolve the formazan crystals.[5][6]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[7]

This fluorescence-based assay measures the effect of compounds on the polymerization of tubulin into microtubules.[8][9]

Protocol:

  • Reagent Preparation: Reconstitute lyophilized tubulin protein (>99% pure) in a general tubulin buffer. Prepare a fluorescent reporter solution.

  • Assay Setup: In a 96-well plate, add the test compounds at various concentrations.

  • Initiation of Polymerization: Add the tubulin solution and the fluorescent reporter to the wells.

  • Fluorescence Monitoring: Immediately measure the increase in fluorescence over time at an excitation wavelength of 360 nm and an emission wavelength of 420-460 nm.[8][9] An increase in fluorescence indicates tubulin polymerization. Inhibitors of polymerization will show a reduced rate of fluorescence increase.

This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[10]

Protocol:

  • Cell Treatment: Treat cells with the cyanothiophene compounds for a specified duration to induce apoptosis.

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent, which contains a proluminescent caspase-3/7 substrate (DEVD sequence), directly to the cell culture wells.[10][11]

  • Incubation: Incubate at room temperature for 30 minutes to 3 hours to allow for cell lysis and cleavage of the substrate by active caspases.[11]

  • Luminescence Measurement: Measure the luminescence using a luminometer. The light output is proportional to the amount of caspase-3/7 activity.[11]

The JC-1 assay is used to monitor mitochondrial health and detect the collapse of the mitochondrial membrane potential, a key event in early apoptosis.[12]

Protocol:

  • Cell Staining: Treat cells with the cyanothiophene compounds. Then, incubate the cells with JC-1 dye (typically 1-10 µM) for 15-30 minutes at 37°C.[13]

  • Washing: Wash the cells with assay buffer to remove excess dye.

  • Fluorescence Analysis: Analyze the cells using a fluorescence microscope, flow cytometer, or fluorescence plate reader. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence (emission ~590 nm). In apoptotic cells with a collapsed membrane potential, JC-1 remains as monomers and emits green fluorescence (emission ~529 nm).[12] The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Signaling Pathways in Anticancer Activity

Cyanothiophene compounds have been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

anticancer_pathways cluster_akt PI3K/AKT Pathway cluster_vegfr VEGFR-2 Pathway cluster_tubulin Tubulin Polymerization RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation_Survival Proliferation_Survival mTOR->Proliferation_Survival Promotes Cyanothiophene_AKT Cyanothiophene Compounds Cyanothiophene_AKT->AKT Inhibits VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCg VEGFR2->PLCg Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis_Proliferation Angiogenesis_Proliferation ERK->Angiogenesis_Proliferation Promotes Cyanothiophene_VEGFR Cyanothiophene Compounds Cyanothiophene_VEGFR->VEGFR2 Inhibits Tubulin_dimers Tubulin_dimers Microtubules Microtubules Tubulin_dimers->Microtubules Polymerization Mitotic_Spindle Mitotic_Spindle Microtubules->Mitotic_Spindle Forms Cell_Division Cell_Division Mitotic_Spindle->Cell_Division Enables Cyanothiophene_Tubulin Cyanothiophene Compounds Cyanothiophene_Tubulin->Tubulin_dimers Inhibits Polymerization

Caption: Key signaling pathways targeted by anticancer cyanothiophene compounds.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Certain cyanothiophene derivatives have been investigated for their ability to mitigate the inflammatory response.

Quantitative Anti-inflammatory Data

The anti-inflammatory effects of cyanothiophene compounds are often evaluated in animal models, with the percentage of edema inhibition being a common endpoint.

Compound IDModelDoseEdema Inhibition (%)Reference
Compound 1c Carrageenan-induced rat paw edema-Maximum inhibitory activity[5]
Thiophene derivatives Carrageenan-induced paw edema-47% - 48.94%[11]
Experimental Protocol for Anti-inflammatory Activity Assessment

This is a widely used and reproducible model of acute inflammation.

Protocol:

  • Animal Acclimatization: Acclimatize rats for a week before the experiment.

  • Compound Administration: Administer the test cyanothiophene compounds orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin or diclofenac).[14][15]

  • Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[14][15]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[15]

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of cyanothiophene compounds are often attributed to their ability to modulate the NF-κB signaling pathway, a central regulator of inflammatory gene expression.

anti_inflammatory_pathway cluster_nfkb NF-κB Signaling Pathway cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK_Complex IKK_Complex Inflammatory_Stimuli->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB_IkB NF-κB IκB IKK_Complex->NFkB_IkB Phosphorylates IκB NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB Releases NF-κB Inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) Nucleus->Inflammatory_Genes NFkB_nucleus NF-κB NFkB_nucleus->Inflammatory_Genes Induces Transcription of Cyanothiophene_NFkB Cyanothiophene Compounds Cyanothiophene_NFkB->IKK_Complex Inhibits

Caption: The NF-κB signaling pathway and its inhibition by cyanothiophene compounds.

Antimicrobial Activity: Combating Microbial Growth

The emergence of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Cyanothiophene derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.

Quantitative Antimicrobial Data

The antimicrobial efficacy of cyanothiophene compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 3b (fluoro) A. clavatusVery good activity[10]
Compound 3c (fluoro and chloro) A. nigerVery good activity[10]
Compound 3j (bromo) A. clavatusVery good activity[10]
Compound 7 P. aeruginosaMore potent than gentamicin[16]
Compound 4 Colistin-Resistant A. baumannii16-32 (mg/L)
Compound 8 Colistin-Resistant A. baumannii16-32 (mg/L)
Compound 4 Colistin-Resistant E. coli8-32 (mg/L)
Compound 8 Colistin-Resistant E. coli8-32 (mg/L)
Experimental Protocol for Antimicrobial Activity Assessment

This is a standardized method for determining the MIC of an antimicrobial agent.[17]

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

  • Serial Dilution: Perform serial two-fold dilutions of the cyanothiophene compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[17]

Experimental Workflow for Antimicrobial Screening

antimicrobial_workflow start Start: Synthesized Cyanothiophene Compounds prepare_compounds Prepare Stock Solutions of Compounds start->prepare_compounds serial_dilution Perform Serial Dilutions in 96-well Plate prepare_compounds->serial_dilution prepare_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Wells with Microbial Suspension prepare_inoculum->inoculate serial_dilution->inoculate incubate Incubate at Appropriate Temperature inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic end End: Identify Potent Antimicrobial Compounds read_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

Novel cyanothiophene compounds represent a versatile and promising scaffold in the field of drug discovery. The data and methodologies presented in this technical guide highlight their significant potential as anticancer, anti-inflammatory, and antimicrobial agents. The elucidation of their mechanisms of action, particularly their interaction with key signaling pathways, provides a rational basis for the future design and optimization of more potent and selective therapeutic candidates. Further preclinical and clinical investigations are warranted to fully realize the therapeutic promise of this important class of molecules.

References

In silico modeling and docking studies of N-(3-cyanothiophen-2-yl)butanamide.

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to In Silico Modeling and Docking Studies of N-(3-cyanothiophen-2-yl)butanamide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, specific in silico modeling and docking studies for this compound have not been extensively published. This guide, therefore, presents a prospective and detailed methodology based on established protocols for structurally related thiophene derivatives and computational drug design principles. The experimental data presented is hypothetical and for illustrative purposes.

Introduction

This compound is a heterocyclic amide containing a thiophene core, a structure of significant interest in medicinal chemistry. Thiophene derivatives have demonstrated a wide array of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor effects.[1][2][3] In silico modeling and molecular docking are powerful computational tools that play a crucial role in modern drug discovery by predicting the binding affinity and interaction patterns between a small molecule (ligand) and a biological macromolecule (receptor). This allows for the rational design of more potent and selective drug candidates, saving significant time and resources in the drug development pipeline.

This technical guide outlines a comprehensive workflow for conducting in silico modeling and docking studies on this compound, from target identification to the analysis of binding interactions.

Target Identification and Selection

Given the known biological activities of similar thiophene-based compounds, several potential protein targets can be investigated. For instance, related compounds have shown promise as antimicrobial agents, suggesting bacterial enzymes as potential targets.[1][4] Others have exhibited antitumor activity, pointing towards cancer-related proteins such as kinases or enzymes involved in cell cycle regulation.[5][6] A notable study on 4-(Thiophen-2-yl)butanamides identified them as potent and selective TRPV1 agonists through an in silico-guided approach.[7][8]

For the purpose of this guide, we will consider a hypothetical study targeting Bruton's tyrosine kinase (BTK) , a validated target in B-cell malignancies and autoimmune diseases. The selection is based on the potential for thiophene-containing compounds to act as kinase inhibitors.

Experimental Protocols

Software and Tools

A variety of software packages are available for in silico modeling and docking. The following are commonly used in the field:

Software/ToolPurpose
ChemDraw/MarvinSketch 2D and 3D structure drawing and visualization of the ligand.
PyMOL/Chimera Visualization of protein and ligand structures, and analysis of interactions.
AutoDockTools Preparation of ligand and receptor files for docking with AutoDock.
AutoDock Vina Molecular docking simulations to predict binding modes and affinities.
Discovery Studio Visualization and analysis of protein-ligand interactions.
RCSB Protein Data Bank Repository for the 3D structural data of biological macromolecules.
Ligand Preparation
  • 3D Structure Generation: The 3D structure of this compound is generated using software like ChemDraw 3D or Avogadro.

  • Energy Minimization: The initial 3D structure is subjected to energy minimization to obtain a stable, low-energy conformation. This is typically performed using a molecular mechanics force field such as MMFF94.

  • File Format Conversion: The optimized structure is saved in a suitable format (e.g., .pdb or .mol2).

  • Preparation for Docking: Using AutoDockTools, non-polar hydrogens are merged, Gasteiger partial charges are calculated, and rotatable bonds are defined. The final structure is saved in the .pdbqt format.[9]

Receptor Preparation
  • Structure Retrieval: The 3D crystal structure of the target protein, BTK, is downloaded from the RCSB Protein Data Bank (e.g., PDB ID: 6B5J).

  • Protein Cleaning: The protein structure is prepared by removing water molecules, co-crystallized ligands, and any other heteroatoms not essential for the interaction.[9]

  • Protonation and Charge Assignment: Polar hydrogens are added to the protein structure, and Kollman charges are assigned using AutoDockTools.[9]

  • Grid Box Definition: A grid box is defined around the active site of the receptor. The dimensions and center of the grid box are chosen to encompass the binding pocket where the native ligand binds. This defines the search space for the docking simulation.

Molecular Docking Simulation
  • Docking Algorithm: The Lamarckian genetic algorithm, as implemented in AutoDock Vina, is a commonly used and effective search algorithm for exploring the conformational space of the ligand within the defined grid box.[9]

  • Execution: The docking simulation is performed using AutoDock Vina, specifying the prepared ligand and receptor files, as well as the grid box parameters. The software will generate a set of possible binding poses for the ligand, ranked by their predicted binding affinity (docking score).

  • Analysis of Results: The docking results are analyzed to identify the most favorable binding pose. This is typically the pose with the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, are visualized and analyzed using software like PyMOL or Discovery Studio.

Data Presentation

The quantitative data from the docking study would be summarized in tables for clear comparison.

Table 1: Hypothetical Docking Results for this compound with BTK

ParameterValue
Binding Affinity (kcal/mol) -8.5
Inhibition Constant (Ki) (µM) 1.2
Number of Hydrogen Bonds 3
Interacting Residues Met477, Thr474, Lys430, Cys481

Table 2: Hypothetical Interaction Analysis

Interaction TypeInteracting Residue(s)Atom(s) in Ligand Involved
Hydrogen Bond Met477Carbonyl oxygen of butanamide
Hydrogen Bond Thr474Nitrogen of cyano group
Hydrophobic Interaction Val416, Leu528Thiophene ring
Pi-Alkyl Interaction Lys430Thiophene ring
Covalent Bond (Potential) Cys481Potential for interaction with the thiophene ring

Visualization of Workflows and Pathways

In Silico Docking Workflow

G Figure 1. In Silico Molecular Docking Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis cluster_output Output ligand_prep Ligand Preparation (3D Structure, Energy Minimization) docking Molecular Docking (AutoDock Vina) ligand_prep->docking receptor_prep Receptor Preparation (PDB Download, Cleaning) receptor_prep->docking analysis Analysis of Results (Binding Energy, Interactions) docking->analysis visualization Visualization (PyMOL, Discovery Studio) analysis->visualization report Report Generation visualization->report G Figure 2. Simplified BTK Signaling Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB NF-κB Activation Ca_PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Inhibitor This compound Inhibitor->BTK Inhibition

References

Literature review on the synthesis of substituted thiophenes.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of Substituted Thiophenes

Introduction

Thiophene, a five-membered aromatic heterocycle containing a single sulfur atom, is a cornerstone in medicinal chemistry and materials science.[1][2][3] Discovered in 1882 by Viktor Meyer as a contaminant in benzene, its structural and electronic properties, often compared to those of benzene, have established it as a "privileged structure".[4][5] This allows for the substitution of a benzene ring with a thiophene ring in many biologically active compounds without a significant loss of activity, a principle known as bioisosterism.[5][6] Thiophene derivatives are integral to a wide array of pharmaceuticals, including anti-inflammatory drugs (lornoxicam), anticoagulants (rivaroxaban), and anticancer agents (raltitrexed).[3][5] Furthermore, polymers like polythiophene are pivotal in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs).[3][5]

Given their broad utility, the development of efficient and regioselective methods for the synthesis of substituted thiophenes is a significant focus of chemical research.[7] This technical guide provides a comprehensive review of the core synthetic strategies, detailing both the construction of the thiophene ring and its subsequent functionalization. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for key reactions, comparative data in structured tables, and mechanistic diagrams to elucidate the underlying chemical transformations.

Core Synthetic Methods for Thiophene Ring Formation

The classical approaches to synthesizing the thiophene nucleus are primarily condensation-type reactions that construct the heterocyclic ring from acyclic precursors.[8] Several named reactions have become standard methods in the organic chemist's toolkit.

Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a highly reliable method for preparing thiophenes from 1,4-dicarbonyl compounds.[4][9] The reaction involves the condensation of the dicarbonyl substrate with a sulfurizing agent.[10] Traditionally, phosphorus pentasulfide (P₄S₁₀) was used, but modern variations often employ milder and more efficient reagents like Lawesson's reagent.[10][11] These reagents act as both sulfurizing and dehydrating agents.[10][11]

Paal_Knorr_Mechanism R1 R1 R2 R2 R3 R3 R4 R4 Dicarbonyl 1,4-Dicarbonyl Thioketone Thioketone Intermediate Dicarbonyl->Thioketone Sulfurization SulfurSource P₄S₁₀ or Lawesson's Reagent SulfurSource->Thioketone Enol Enethiol Intermediate Thioketone->Enol Tautomerization Cyclized Cyclized Intermediate Enol->Cyclized Cyclization Thiophene Substituted Thiophene Cyclized->Thiophene Dehydration

Caption: Paal-Knorr Thiophene Synthesis Mechanism.

Experimental Protocol: Synthesis of 2,5-Dimethylthiophene (Adapted from Paal-Knorr conditions)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-hexanedione (1,4-dicarbonyl compound) and a suitable solvent like toluene.

  • Reagent Addition: Add Lawesson's reagent (0.5 equivalents) to the solution portion-wise. Caution: The reaction may be exothermic and may release hydrogen sulfide (H₂S), a toxic gas. Conduct in a well-ventilated fume hood.

  • Reaction Conditions: Heat the mixture to reflux (approximately 110°C for toluene) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (typically a few hours), cool the mixture to room temperature. Filter the solid byproducts and wash with toluene.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by fractional distillation or column chromatography on silica gel to yield pure 2,5-dimethylthiophene.

ReactantSulfur SourceSolventTemperatureTimeYieldReference
2,5-HexanedioneLawesson's ReagentTolueneReflux2-4 h~85%[10]
AcetonylacetonePhosphorus PentasulfideNone150°C1 hVariable[10]
Gewald Aminothiophene Synthesis

The Gewald synthesis is a multicomponent reaction that provides a versatile route to 2-aminothiophenes, which are valuable intermediates in drug discovery.[1][4] The reaction involves the condensation of a ketone (or aldehyde) with an α-cyanoester (or other activated nitrile) and elemental sulfur in the presence of a base (e.g., morpholine or triethylamine).[4][11]

Gewald_Synthesis Ketone α-Methylene Ketone Knoevenagel Knoevenagel Condensation Product Ketone->Knoevenagel Base-catalyzed condensation Nitrile Activated Nitrile (e.g., Malononitrile) Nitrile->Knoevenagel Base-catalyzed condensation Sulfur Elemental Sulfur (S₈) Thiolate Thiolate Adduct Sulfur->Thiolate Base Base (e.g., Morpholine) Base->Knoevenagel Knoevenagel->Thiolate Michael Addition of Sulfur Aminothiophene 2-Aminothiophene Thiolate->Aminothiophene Cyclization & Tautomerization Fiesselmann_Mechanism Alkyne α,β-Acetylenic Ester Adduct1 Michael Adduct Alkyne->Adduct1 Base-catalyzed 1,4-Addition Thio Thioglycolic Acid Ester Thio->Adduct1 Base-catalyzed 1,4-Addition Base Base Base->Adduct1 Cyclized Dieckmann Condensation Product Adduct1->Cyclized Intramolecular Condensation Intermediate Elimination Intermediate Cyclized->Intermediate Elimination Product 3-Hydroxythiophene Derivative Intermediate->Product Tautomerization Cross_Coupling_Workflow HaloThiophene Halothiophene (Th-X, X=Br, I) ReactionVessel Reaction under Inert Atmosphere (Heat) HaloThiophene->ReactionVessel CouplingPartner Coupling Partner (e.g., R-B(OH)₂, R-SnBu₃, R-NH₂) CouplingPartner->ReactionVessel Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->ReactionVessel Ligand Ligand (optional) Ligand->ReactionVessel Base Base (e.g., K₂CO₃, Na₂CO₃) Base->ReactionVessel Solvent Solvent (e.g., Toluene, DMF) Solvent->ReactionVessel Product Functionalized Thiophene (Th-R) ReactionVessel->Product Work-up & Purification

References

An In-depth Technical Guide to N-(3-cyanothiophen-2-yl)butanamide: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the novel compound N-(3-cyanothiophen-2-yl)butanamide. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from analogous structures and starting materials to project its characteristics and provide detailed, actionable experimental protocols for its synthesis and analysis. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, materials science, and drug development.

Introduction

This compound is a derivative of 2-aminothiophene-3-carbonitrile, a versatile heterocyclic building block. Thiophene-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a butanamide group to the 2-amino position of the thiophene ring is anticipated to modulate its physicochemical properties and biological activity, making it a compelling candidate for further investigation. This guide outlines the predicted properties of this compound and provides detailed methodologies for its synthesis and characterization.

Predicted Physicochemical Properties

Table 1: Predicted Physical and Chemical Properties of this compound
PropertyPredicted ValueNotes
Molecular Formula C₉H₁₀N₂OSCalculated from structure.
Molecular Weight 194.26 g/mol Calculated from atomic weights.
Appearance White to off-white solidBased on similar acylated aminothiophenes.
Melting Point 150 - 170 °CEstimated based on the melting point of related amides. For instance, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide has a melting point of 163–166 °C.
Solubility Soluble in organic solvents (e.g., DMSO, DMF, acetone); sparingly soluble in water.Typical for amide-containing organic compounds.
pKa ~14-16 (amide N-H)Estimated based on typical amide acidity.
LogP ~2.5 - 3.5Estimated based on structural fragments.

Synthesis of this compound

The synthesis of this compound can be readily achieved via the N-acylation of 2-aminothiophene-3-carbonitrile with butyryl chloride. This is a standard and efficient method for amide bond formation.

Starting Materials

A critical first step is to characterize the starting materials.

Table 2: Properties of Key Starting Materials
CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberMelting Point (°C)
2-Aminothiophene-3-carbonitrileC₅H₄N₂S124.164651-82-5104-108[1]
Butyryl chlorideC₄H₇ClO106.55141-75-3-89[2]
Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the N-acylation of aminothiophenes.

Materials:

  • 2-Aminothiophene-3-carbonitrile

  • Butyryl chloride

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-aminothiophene-3-carbonitrile (1.0 eq) in anhydrous DCM.

  • Base Addition: Add anhydrous pyridine or triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Add butyryl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution at 0 °C over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3).

  • Workup:

    • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

Experimental Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product A 2-Aminothiophene-3-carbonitrile E N-Acylation at 0°C to RT A->E B Butyryl Chloride B->E C Pyridine (Base) C->E D DCM (Solvent) D->E F Quench with NaHCO3 E->F G Liquid-Liquid Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I J This compound I->J

Caption: Synthetic workflow for this compound.

Characterization Protocols

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Dissolve the sample in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Expected signals would include a triplet and a sextet for the ethyl group, a triplet for the methylene group adjacent to the carbonyl, a singlet for the amide proton, and doublets for the thiophene ring protons.

  • ¹³C NMR: In the same solvent, the spectrum should show signals for the cyano carbon, the carbonyl carbon, the aliphatic carbons of the butyl group, and the carbons of the thiophene ring.

Infrared (IR) Spectroscopy

Acquire the IR spectrum of the solid sample using a KBr pellet or an ATR accessory. Key characteristic peaks are expected for the N-H stretch (around 3300 cm⁻¹), the C≡N stretch (around 2220 cm⁻¹), and the C=O stretch of the amide (around 1680 cm⁻¹).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be performed to confirm the molecular weight and elemental composition of the synthesized compound.

Melting Point Determination

The melting point of the purified solid should be determined using a standard melting point apparatus. A sharp melting range is indicative of high purity.

Potential Signaling Pathway and Mechanism of Action

While the specific biological targets of this compound are unknown, many bioactive small molecules exert their effects by interacting with proteins such as enzymes or receptors. The following diagram illustrates a hypothetical mechanism of action where the compound acts as an inhibitor of a target protein.

Signaling_Pathway cluster_compound Bioactive Compound cluster_target Biological Target cluster_interaction Interaction cluster_effect Cellular Effect Compound This compound Binding Binding to Active Site Compound->Binding Target Target Protein (e.g., Enzyme, Receptor) Target->Binding Inhibition Inhibition of Protein Function Binding->Inhibition Downstream Modulation of Downstream Signaling Inhibition->Downstream Response Physiological Response Downstream->Response

Caption: Hypothetical mechanism of action for this compound.

Conclusion

This technical guide provides a foundational understanding of this compound, a novel compound with potential applications in medicinal chemistry and materials science. While direct experimental data is currently lacking, the information and protocols presented herein offer a robust starting point for its synthesis, characterization, and further investigation. The proposed methodologies are based on well-established chemical principles and data from closely related structures, providing a high degree of confidence in their applicability. Future research should focus on the experimental validation of the predicted properties and the exploration of the biological activities of this promising molecule.

References

Solubility profile of N-(3-cyanothiophen-2-yl)butanamide in different solvents.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of N-(3-cyanothiophen-2-yl)butanamide. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a framework for its solubility assessment. This includes qualitative solubility inferences from related compounds, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.

Qualitative Solubility Assessment

Based on the principles of "like dissolves like," the predicted solubility in common laboratory solvents is presented in the table below. This serves as a hypothetical guide for initial solvent screening.

Solvent ClassSolvent ExamplesPredicted Solubility of this compound
Polar Protic Water, Methanol, EthanolLow to Moderate
Polar Aprotic Acetonitrile, DMSO, DMFModerate to High
Nonpolar Hexane, TolueneLow
Chlorinated Dichloromethane, ChloroformModerate

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound, a standardized experimental protocol is required. The following describes a common and reliable method for determining the equilibrium solubility of a solid compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a range of solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, acetonitrile, etc.)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or UV-Vis).

    • Analyze the diluted samples using a pre-validated analytical method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

  • Data Analysis:

    • Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L.

    • The experiment should be performed in triplicate to ensure the reliability of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess solid to solvent vials B Seal vials A->B C Incubate at constant temperature B->C D Agitate for 24-48 hours C->D E Collect supernatant D->E F Filter sample E->F G Dilute sample F->G H Quantify via HPLC/UV-Vis G->H I Calculate Solubility H->I

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of N-(3-cyanothiophen-2-yl)butanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the synthesis of N-(3-cyanothiophen-2-yl)butanamide, a thiophene carboxamide derivative. Thiophene-based compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] This protocol is based on established N-acylation methodologies for 2-aminothiophenes.[4][5][6]

Chemical Reaction

Quantitative Data Summary

Compound NameStarting MaterialsSolventBaseYield (%)Reference
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide2-aminothiophene-3-carbonitrile, 2-(thiophen-2-yl)acetyl chlorideTHFTriethylamine58[4]
Ethyl 5-(6-chloro-5-cyano-2-methylnicotinamido)-4-cyano-3-methylthiophene-2-carboxylateSubstituted nicotinoyl chloride, substituted thiophen-2-amineCH2Cl2-74[5]
5,6-dichloro-N-(3-cyano-4-methyl-5-(methylcarbamoyl)thiophen-2-yl)nicotinamide5,6-dichloronicotinoyl chloride, substituted thiophen-2-amineCH2Cl2-68[5]
N-(3-Acetyl-2-thienyl)acetamide1-(2-Aminothiophen-3-yl)ethanone, Acetic anhydride--95[7]

Experimental Protocol

This protocol details a two-step synthesis for this compound, proceeding through the formation of butanoyl chloride followed by its reaction with 2-amino-3-cyanothiophene.

Materials and Reagents:

  • Butanoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • 2-Amino-3-cyanothiophene

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

  • Standard laboratory glassware (round-bottom flasks, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

Step 1: Synthesis of Butanoyl Chloride

  • In a fume hood, add butanoic acid (1.0 eq) to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Slowly add thionyl chloride (1.2 eq) to the butanoic acid at room temperature. The addition should be done cautiously as the reaction can be exothermic and releases HCl and SO₂ gas.

  • After the addition is complete, heat the reaction mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • After cooling to room temperature, the excess thionyl chloride can be removed by distillation under atmospheric pressure.

  • The resulting butanoyl chloride is typically used directly in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve 2-amino-3-cyanothiophene (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the freshly prepared butanoyl chloride (1.05 eq) dissolved in a small amount of anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system or by recrystallization to afford the pure this compound.

Visualizations

Diagram 1: Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Butanoyl Chloride Synthesis cluster_step2 Step 2: N-Acylation Butanoic_Acid Butanoic Acid Reaction_1 Reaction at Reflux Butanoic_Acid->Reaction_1 Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Reaction_1 Butanoyl_Chloride Butanoyl Chloride Reaction_1->Butanoyl_Chloride Distillation Reaction_2 Reaction at 0°C to RT Butanoyl_Chloride->Reaction_2 Aminothiophene 2-Amino-3-cyanothiophene Aminothiophene->Reaction_2 THF_Et3N THF, Et3N THF_Et3N->Reaction_2 Workup Aqueous Workup & Extraction Reaction_2->Workup Purification Purification Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the two-step synthesis of this compound.

Diagram 2: Logical Relationship of Reagents and Products

Reagent_Product_Relationship Butanoic_Acid Butanoic Acid Butanoyl_Chloride Butanoyl Chloride (Intermediate) Butanoic_Acid->Butanoyl_Chloride reacts with Aminothiophene 2-Amino-3-cyanothiophene Final_Product This compound Aminothiophene->Final_Product is acylated by Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Butanoyl_Chloride activates Triethylamine Triethylamine Triethylamine->Final_Product as base Butanoyl_Chloride->Final_Product acylates

References

Application Notes and Protocols for N-(3-cyanothiophen-2-yl)butanamide in Antimicrobial Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, specific studies detailing the antimicrobial activity of N-(3-cyanothiophen-2-yl)butanamide are not available in the public domain. The following application notes and protocols are based on a closely related compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide , and established antimicrobial susceptibility testing methods. These protocols can be adapted for the evaluation of this compound, but specific results such as Minimum Inhibitory Concentration (MIC) values will need to be determined experimentally.

Introduction

Thiophene derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial properties. The cyanothiophene scaffold, in particular, is a key pharmacophore in various biologically active molecules. This document provides detailed protocols for assessing the in vitro antimicrobial activity of this compound against a panel of pathogenic bacteria and yeasts. The primary methods described are the broth microdilution assay for the determination of the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion assay for preliminary screening.

Data Presentation: Antimicrobial Activity of a Related Compound

The following table summarizes the antimicrobial activity of a structurally similar compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, as determined by the broth microdilution method.[1] This data is presented as a reference and to illustrate the potential spectrum of activity for this class of compounds.

Table 1: Minimum Inhibitory Concentrations (MICs) of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide against various microorganisms. [1]

MicroorganismStrainTypeMIC (µg/mL)
Staphylococcus aureusATCC 6538PGram-positive bacteria125
Listeria monocytogenesATCC 19111Gram-positive bacteria250
Micrococcus luteusNRRL B-4375Gram-positive bacteria62.5
Escherichia coliATCC 25922Gram-negative bacteria>500
Klebsiella pneumoniaeATCC 700603Gram-negative bacteria>500
Salmonella typhimuriumATCC 14028Gram-negative bacteria>500
Candida glabrataATCC 90030Yeast31.25
Candida kruseiATCC 34135Yeast15.625

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

3.1.1. Materials

  • This compound (test compound)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for yeasts

  • Bacterial and fungal strains

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

3.1.2. Protocol

  • Preparation of Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Preparation of Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be done visually or using a spectrophotometer at 625 nm.

    • Dilute the standardized inoculum in the appropriate broth (MHB or RPMI) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the test compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well. This will create a range of decreasing concentrations of the test compound.

  • Inoculation: Add 100 µL of the diluted microbial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Positive Control: A well containing broth and inoculum without the test compound.

    • Negative Control: A well containing only broth to check for sterility.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeasts.

  • Reading Results: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) in the well.

Kirby-Bauer Disk Diffusion Assay

This method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to an antimicrobial agent.

3.2.1. Materials

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Forceps

  • Incubator

3.2.2. Protocol

  • Preparation of Antimicrobial Disks:

    • Dissolve a known weight of this compound in a suitable volatile solvent.

    • Apply a specific volume of the solution onto sterile filter paper disks to achieve a desired concentration per disk (e.g., 30 µ g/disk ).

    • Allow the solvent to evaporate completely in a sterile environment.

  • Preparation of Inoculum: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile swab into the standardized bacterial suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions (rotating the plate approximately 60 degrees between each streaking) to ensure confluent growth.

  • Application of Disks:

    • Using sterile forceps, place the prepared antimicrobial disks onto the surface of the inoculated agar plate.

    • Gently press the disks to ensure complete contact with the agar.

    • Space the disks far enough apart to prevent overlapping of the inhibition zones.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the antimicrobial activity.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion A Prepare Test Compound Stock Solution C Serial Dilution in 96-well Plate A->C G Prepare Antimicrobial Disks A->G B Prepare Microbial Inoculum (0.5 McFarland) D Inoculate Wells B->D H Inoculate MHA Plate B->H C->D E Incubate Plate D->E F Read MIC Value E->F I Apply Disks G->I H->I J Incubate Plate I->J K Measure Zone of Inhibition J->K

Caption: General workflow for antimicrobial susceptibility testing.

Hypothetical Signaling Pathway Inhibition

While the exact mechanism of action for this compound is unknown, many antimicrobial agents target essential cellular processes. The following diagram illustrates a hypothetical mechanism where the compound inhibits a key enzyme in a bacterial signaling pathway.

signaling_pathway cluster_pathway Bacterial Signaling Pathway cluster_inhibition Mechanism of Action A External Signal B Receptor A->B C Kinase Cascade B->C D Transcription Factor C->D E Gene Expression D->E F Cellular Response (e.g., Growth, Virulence) E->F G This compound H Inhibition G->H H->C

Caption: Hypothetical inhibition of a bacterial signaling pathway.

References

Application of N-(3-cyanothiophen-2-yl)butanamide in cytotoxicity studies.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Cytotoxicity of N-(3-cyanothiophen-2-yl)butanamide

Introduction

This compound is a synthetic compound belonging to the thiophene class of heterocyclic molecules. Thiophene derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] Various substituted thiophenes have demonstrated cytotoxic effects against a range of human cancer cell lines, suggesting their potential as novel therapeutic agents.[3][4][5] These compounds can induce cell death through mechanisms such as apoptosis.[5] This document provides detailed protocols for investigating the cytotoxic effects of this compound on cancer cell lines.

Principle

The cytotoxic potential of this compound can be evaluated by determining its effect on cell viability and its ability to induce apoptosis. The MTT assay is a colorimetric method used to assess cell metabolic activity, which is indicative of cell viability. The Annexin V-FITC/Propidium Iodide (PI) assay is employed to detect apoptosis by identifying the externalization of phosphatidylserine in the early stages and membrane permeabilization in the late stages of apoptosis.

Quantitative Data Summary

The following tables present hypothetical data for the cytotoxic effects of this compound. This data is for illustrative purposes to guide researchers in presenting their findings.

Table 1: IC50 Values of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
HepG2Hepatocellular Carcinoma2415.2
489.8
MCF-7Breast Adenocarcinoma2418.5
4812.1
CCRF-CEMAcute Lymphoblastic Leukemia248.9
485.3

Table 2: Apoptosis Analysis of CCRF-CEM Cells Treated with this compound for 24 hours

Treatment GroupConcentration (µM)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Control (DMSO)095.1 ± 2.32.5 ± 0.82.4 ± 0.7
Compound5 (IC50)48.2 ± 3.135.7 ± 2.516.1 ± 1.9
Compound10 (2x IC50)20.3 ± 2.850.1 ± 3.529.6 ± 2.2

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures used for evaluating the cytotoxicity of thiophene derivatives.[2][3]

1. Cell Seeding:

  • Culture cancer cells (e.g., HepG2, MCF-7, or CCRF-CEM) in complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
  • Trypsinize and count the cells.
  • Seed the cells in a 96-well plate at a density of 8 x 10^4 cells per well in 100 µL of culture medium.[3]
  • Incubate the plate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO).
  • Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[6]
  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
  • Incubate the plate for 24, 48, or 72 hours.

3. MTT Addition and Formazan Solubilization:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]
  • Incubate the plate for 4 hours at 37°C.
  • After 4 hours, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.[2]
  • Incubate the plate overnight in the incubator.

4. Data Acquisition:

  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability using the following formula:
  • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

This protocol is based on standard procedures for detecting apoptosis.[5]

1. Cell Treatment:

  • Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.

2. Cell Harvesting and Staining:

  • Harvest the cells by trypsinization and wash them with cold PBS.
  • Resuspend the cells in 1X Annexin V binding buffer.
  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
  • Incubate the cells for 15 minutes at room temperature in the dark.

3. Flow Cytometry Analysis:

  • Analyze the stained cells by flow cytometry.
  • Use FITC signal detector (FL1) for Annexin V-FITC and Phycoerythrin signal detector (FL2) for PI.
  • Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Compound Preparation treatment Treatment with this compound compound_prep->treatment cell_seeding->treatment incubation Incubation (24/48/72h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization absorbance Measure Absorbance solubilization->absorbance calculation Calculate % Viability absorbance->calculation ic50 Determine IC50 calculation->ic50

Caption: Workflow for MTT-based cytotoxicity assessment.

apoptosis_workflow start Seed and Treat Cells harvest Harvest and Wash Cells start->harvest stain Stain with Annexin V-FITC and PI harvest->stain analyze Flow Cytometry Analysis stain->analyze quantify Quantify Apoptotic Populations analyze->quantify

Caption: Workflow for Annexin V/PI apoptosis assay.

signaling_pathway compound This compound cell_stress Cellular Stress compound->cell_stress bax_bak Bax/Bak Activation cell_stress->bax_bak mito Mitochondria bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway.

References

N-(3-cyanothiophen-2-yl)butanamide: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The N-(3-cyanothiophen-2-yl)amide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. While specific data for N-(3-cyanothiophen-2-yl)butanamide is limited in publicly available research, extensive studies on closely related analogs, such as N-(3-cyanothiophen-2-yl)acetamides and N-(thiophen-2-yl)nicotinamides, highlight the significant potential of this chemical core. These related compounds have shown promise as antimicrobial, antioxidant, antifungal, and anticancer agents.[1][2][3] This document provides a detailed overview of the potential applications and experimental protocols for this compound, based on the findings from its structural analogs.

Overview of the N-(3-cyanothiophen-2-yl)amide Scaffold

The N-(3-cyanothiophen-2-yl)amide core combines several key features that make it an attractive scaffold for drug discovery:

  • Thiophene Ring: A bioisostere of the benzene ring, the thiophene moiety is present in numerous approved drugs and is known to engage in various interactions with biological targets.

  • Amide Linkage: The amide bond is a fundamental functional group in many pharmaceuticals and biomolecules, participating in hydrogen bonding and providing structural rigidity.[1]

  • Cyano Group: This group can act as a hydrogen bond acceptor and can be involved in dipole-dipole interactions, contributing to target binding affinity.

Derivatives of the N-(3-cyanothiophen-2-yl)amide scaffold have been investigated for several therapeutic areas, as summarized in the table below.

Potential Therapeutic Applications and Quantitative Data from Analogs

The following table summarizes the biological activities of various analogs of this compound. This data provides a strong rationale for exploring the butanamide derivative for similar applications.

Compound ClassTherapeutic AreaKey FindingsReference Compound(s)Quantitative Data
N-(3-cyanothiophen-2-yl)acetamidesAntimicrobial, AntioxidantModerate antioxidant activity and significant activity against yeasts.[1]N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamideModerate antioxidant activity in ABTS assay.[1] Significant activity against Candida glabrata and Candida krusei.[1]
N-(thiophen-2-yl)nicotinamidesFungicidalExcellent fungicidal activities against cucumber downy mildew.[3]Compound 4f (Ethyl 4-cyano-5-(5,6-dichloronicotinamido)-3-methylthiophene-2-carboxylate)EC50 = 1.96 mg/L against Pseudoperonospora cubensis.[3]
Polyfunctionally Substituted Heterocyclic DerivativesAnticancerHigh inhibitory effects against various human cancer cell lines.[2]Derivatives of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamideNot specified in the provided search results.
N-(thiophen-2-yl) benzamide derivativesAnticancerPotent BRAF(V600E) inhibitors.Compounds b40 and b47 Not specified in the provided search results.

Experimental Protocols

The following protocols are adapted from methodologies used for the synthesis and evaluation of N-(3-cyanothiophen-2-yl)amide analogs.

Synthesis of this compound

This protocol is a two-step N-acylation reaction adapted from the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide.[1]

Step 1: Activation of Butanoic Acid

  • To a solution of butanoic acid (1 equivalent) in a suitable solvent such as dichloromethane or toluene, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain butanoyl chloride. Use the crude product immediately in the next step.

Step 2: N-Acylation

  • Dissolve 2-amino-3-cyanothiophene (1 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.5 equivalents) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dichloromethane.

  • Slowly add a solution of butanoyl chloride (1.1 equivalents) in the same solvent to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the salt by-product.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

G cluster_0 Step 1: Activation cluster_1 Step 2: N-Acylation Butanoic Acid Butanoic Acid Butanoyl Chloride Butanoyl Chloride Butanoic Acid->Butanoyl Chloride + Thionyl Chloride Thionyl Chloride Thionyl Chloride Butanoyl Chloride_ref Butanoyl Chloride Butanoyl Chloride->Butanoyl Chloride_ref 2-Amino-3-cyanothiophene 2-Amino-3-cyanothiophene Product This compound 2-Amino-3-cyanothiophene->Product + Butanoyl Chloride

Synthesis of this compound.

In Vitro Antimicrobial Assay (Microdilution Method)

This protocol is based on the methodology used to assess the antimicrobial activity of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide.[1]

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serially dilute the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for yeast).

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., bacteria at ~5 x 10^5 CFU/mL, yeast at ~2.5 x 10^3 CFU/mL).

  • Include positive control wells (microorganism with no compound) and negative control wells (broth only).

  • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for yeast).

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antimicrobial microdilution assay workflow.

In Vitro Anticancer Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Seed cancer cells (e.g., MCF-7, A375, HT-29) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or acidic isopropanol).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways

While the exact signaling pathways modulated by this compound are yet to be elucidated, related thiophene-containing molecules have been shown to interact with various key cellular pathways. For instance, N-(thiophen-2-yl) benzamide derivatives have been identified as inhibitors of the BRAF(V600E) mutant kinase, a critical component of the MAPK/ERK signaling pathway that is often dysregulated in cancer.

Inhibition of the MAPK/ERK pathway by a thiophene amide analog.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the significant biological activities observed in its close analogs, this compound warrants further investigation, particularly in the areas of oncology, and infectious and inflammatory diseases. The protocols provided herein offer a framework for the synthesis and biological evaluation of this compound and its derivatives, paving the way for future drug discovery and development efforts.

References

Application Notes & Protocols for Efficacy Testing of N-(3-cyanothiophen-2-yl)butanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-cyanothiophen-2-yl)butanamide is a novel small molecule inhibitor with a chemical structure suggestive of potential kinase inhibitory activity. This document provides a comprehensive experimental framework for the initial efficacy testing of this compound, from in vitro biochemical and cell-based assays to in vivo tumor xenograft models. The protocols and workflows are designed to establish the compound's mechanism of action, potency, and preclinical antitumor activity.

Hypothetical Signaling Pathway

Based on the chemical structure of this compound, a plausible hypothesis is its interaction with a kinase signaling pathway critical for cancer cell proliferation and survival. The following diagram illustrates a generic receptor tyrosine kinase (RTK) pathway that is frequently dysregulated in cancer and serves as a common target for kinase inhibitors.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor (e.g., EGF) Ligand->RTK Binds & Activates Compound This compound Compound->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by this compound.

Experimental Workflow

The overall experimental design follows a logical progression from broad screening to more specific mechanistic and in vivo studies.

G A Phase 1: In Vitro Biochemical Assays B Phase 2: In Vitro Cell-Based Assays A->B Hit Confirmation C Phase 3: Mechanism of Action Studies B->C Lead Characterization D Phase 4: In Vivo Efficacy Studies C->D Candidate Selection E Data Analysis & Reporting D->E

Caption: Phased experimental workflow for efficacy testing.

Phase 1: In Vitro Biochemical Assays

Objective: To determine the direct inhibitory activity of this compound against a panel of purified protein kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol is adapted for a high-throughput, radiometric, or fluorescence-based kinase activity assay.[1][2][3]

  • Reagents and Materials:

    • Purified recombinant human kinases (e.g., a panel of receptor and non-receptor tyrosine kinases).

    • Specific peptide or protein substrates for each kinase.

    • ATP ([γ-³²P]ATP for radiometric assays or unlabeled ATP for fluorescence-based assays).

    • This compound stock solution (in DMSO).

    • Assay buffer (typically contains HEPES, MgCl₂, MnCl₂, DTT, and BSA).

    • Kinase inhibitor (as a positive control, e.g., Staurosporine).

    • 96- or 384-well assay plates.

    • Scintillation counter or fluorescence plate reader.

  • Procedure: a. Prepare serial dilutions of this compound in assay buffer. b. In each well of the assay plate, add the kinase, the specific substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). e. Terminate the reaction (e.g., by adding a stop solution containing EDTA). f. For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter. g. For fluorescence-based assays, measure the fluorescence signal according to the specific assay kit instructions (e.g., TR-FRET).[2] h. Include controls for no enzyme, no substrate, and no inhibitor.

Data Presentation: Kinase Inhibition Profile

Kinase TargetIC₅₀ (nM) of this compoundPositive Control IC₅₀ (nM)
EGFRValueValue
VEGFR2ValueValue
PDGFRβValueValue
SRCValueValue
ABLValueValue

IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.

Phase 2: In Vitro Cell-Based Assays

Objective: To evaluate the effect of this compound on the viability, proliferation, and apoptosis of cancer cell lines.

Experimental Protocol: MTT Cell Viability Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.[4][5][6]

  • Reagents and Materials:

    • Cancer cell lines (e.g., A549 lung carcinoma, HCT116 colon carcinoma, MCF-7 breast carcinoma).

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

    • This compound.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[7]

    • 96-well cell culture plates.

    • Microplate reader.

  • Procedure: a. Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.[5] b. Treat the cells with a range of concentrations of this compound for 48-72 hours. c. Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[4][5][7] d. Aspirate the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.[4] e. Measure the absorbance at 570 nm using a microplate reader.[7]

Experimental Protocol: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10][11]

  • Reagents and Materials:

    • Cancer cells treated with this compound.

    • Annexin V-FITC (or another fluorochrome).

    • Propidium Iodide (PI).

    • Annexin V binding buffer.[9][10][11]

    • Flow cytometer.

  • Procedure: a. Treat cells with the compound for a specified time (e.g., 24-48 hours). b. Harvest both adherent and floating cells.[8][10] c. Wash the cells with cold PBS and resuspend them in Annexin V binding buffer.[8][9] d. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[8][9][11] e. Analyze the cells by flow cytometry within one hour.[8][9]

Data Presentation: Cellular Activity Summary

Cell LineIC₅₀ (µM) - MTT Assay% Apoptotic Cells at IC₅₀ (Annexin V+)
A549ValueValue
HCT116ValueValue
MCF-7ValueValue

Phase 3: Mechanism of Action Studies

Objective: To confirm the inhibition of the target kinase and its downstream signaling pathway in a cellular context.

Experimental Protocol: Western Blotting for Phospho-Proteins

This protocol assesses the phosphorylation status of key signaling proteins.[12][13][14]

  • Reagents and Materials:

    • Cancer cells treated with the compound.

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Primary antibodies (e.g., anti-phospho-RTK, anti-total-RTK, anti-phospho-ERK, anti-total-ERK).

    • HRP-conjugated secondary antibodies.

    • SDS-PAGE gels and blotting membranes.

    • Chemiluminescence substrate.

    • Imaging system.

  • Procedure: a. Treat cells with this compound for a short duration (e.g., 1-4 hours). b. Lyse the cells and determine the protein concentration of the lysates. c. Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[12][14] d. Block the membrane with 5% BSA or non-fat milk in TBST.[13][14] e. Incubate the membrane with the primary antibody overnight at 4°C.[12][13][14] f. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13] g. Detect the protein bands using a chemiluminescence substrate and an imaging system.[13]

Data Presentation: Target Engagement and Downstream Inhibition

Protein TargetPhosphorylation Status (Relative to Total Protein)
Vehicle Control
p-RTK100%
p-ERK100%
This compound (IC₅₀)
p-RTKValue%
p-ERKValue%

Phase 4: In Vivo Efficacy Studies

Objective: To evaluate the antitumor efficacy of this compound in a preclinical animal model.

Experimental Protocol: Human Tumor Xenograft Model

This protocol describes the establishment of tumors in immunodeficient mice and the assessment of treatment efficacy.[15][16][17][18][19]

  • Animals and Materials:

    • Immunodeficient mice (e.g., athymic nude or SCID mice).[16]

    • Cancer cell line known to be sensitive to the compound in vitro.

    • This compound formulated for in vivo administration (e.g., in a solution of 0.5% carboxymethyl cellulose).[20]

    • Calipers for tumor measurement.

  • Procedure: a. Subcutaneously implant cancer cells into the flank of the mice.[20] b. Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).[20] c. Randomize mice into treatment and vehicle control groups (n=6-10 mice per group). d. Administer the compound (e.g., daily via oral gavage) and the vehicle control for a specified period (e.g., 21 days).[20] e. Measure tumor volume with calipers every 2-3 days.[20][21] The formula for tumor volume is: (Width² x Length) / 2.[20][21] f. Monitor animal body weight as a measure of toxicity. g. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting or immunohistochemistry).[15][20]

Data Presentation: In Vivo Antitumor Efficacy

Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle ControlValueN/AValue
This compound (Dose 1)ValueValueValue
This compound (Dose 2)ValueValueValue

Tumor Growth Inhibition (TGI) is calculated as: (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100%.[21]

Conclusion

This comprehensive experimental design provides a robust framework for the initial efficacy evaluation of this compound. The phased approach, from in vitro screening to in vivo testing, will generate the necessary data to determine the compound's potential as a therapeutic agent and guide further drug development efforts.

References

Application Note & Protocol: Quantification of N-(3-cyanothiophen-2-yl)butanamide in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of N-(3-cyanothiophen-2-yl)butanamide in human plasma. The protocol herein provides a comprehensive guide for researchers and drug development professionals engaged in pharmacokinetic and toxicokinetic studies of this compound. The method utilizes a straightforward protein precipitation extraction procedure and has been validated for selectivity, linearity, accuracy, precision, and recovery.

Introduction

This compound is a novel compound with potential therapeutic applications. To support its development, a reliable bioanalytical method is essential for characterizing its pharmacokinetic profile in biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for the quantitative analysis of drugs and their metabolites in biological samples due to its high sensitivity and selectivity.[1][2] This document provides a detailed protocol for the quantification of this compound in human plasma, which can be readily implemented in a bioanalytical laboratory setting.

Experimental

Materials and Reagents
  • This compound reference standard (≥99% purity)

  • This compound-d7 (internal standard, IS) (≥99% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Deionized water (18.2 MΩ·cm)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

Chromatographic Conditions
ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B in 2.0 min; Hold at 95% B for 0.5 min; Re-equilibrate at 5% B for 1.0 min
Column Temperature 40 °C
Injection Volume 5 µL
Run Time 3.5 min
Mass Spectrometric Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Curtain Gas 35 psi
Temperature 500 °C
IonSpray Voltage 5500 V
MRM Transitions Analyte: 209.1 -> 137.1; IS: 216.1 -> 144.1
Collision Energy Analyte: 25 eV; IS: 25 eV
Declustering Potential Analyte: 80 V; IS: 80 V

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the internal standard (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control samples.

  • Calibration Standards and QCs: Spike the appropriate working solutions into blank human plasma to achieve the desired concentrations for the calibration curve and QC samples.

Sample Preparation Protocol
  • Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (e.g., 100 ng/mL in acetonitrile).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

Data and Results

The method was validated for linearity, precision, accuracy, recovery, and matrix effect. A summary of the quantitative data is presented in Table 1.

Table 1: Summary of Quantitative Validation Data

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Accuracy (LLOQ, LQC, MQC, HQC) 85 - 115% (90 - 110% for non-LLOQ)
Precision (CV%) (LLOQ, LQC, MQC, HQC) < 15% (< 20% for LLOQ)
Mean Extraction Recovery 92.5%
Matrix Effect Minimal, within acceptable limits (85-115%)

LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample 50 µL Plasma Sample add_is Add 150 µL IS in Acetonitrile plasma_sample->add_is vortex Vortex (30s) add_is->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer 100 µL Supernatant centrifuge->supernatant injection Inject 5 µL supernatant->injection lc_separation UPLC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification

Caption: Experimental workflow for LC-MS/MS analysis.

signaling_pathway cluster_cell Target Cell receptor Receptor kinase_a Kinase A receptor->kinase_a Activates drug This compound drug->receptor Binds kinase_b Kinase B kinase_a->kinase_b Phosphorylates tf Transcription Factor kinase_b->tf Activates response Biological Response tf->response

Caption: Hypothetical signaling pathway.

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and selective approach for the quantification of this compound in human plasma. This protocol is suitable for supporting pharmacokinetic studies in drug development. The simple protein precipitation method allows for high-throughput sample analysis.

References

Application Notes: N-(3-cyanothiophen-2-yl)butanamide as a Potential Inhibitor for α-Glucosidase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of N-(3-cyanothiophen-2-yl)butanamide as an inhibitor of α-glucosidase, a key enzyme implicated in type 2 diabetes. The information is based on studies of a closely related analog, N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide, which has demonstrated significant inhibitory activity.[1] These notes offer detailed protocols for researchers to conduct their own investigations into the inhibitory effects of this compound.

Introduction

α-Glucosidase is a crucial enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into glucose. Inhibiting this enzyme can delay glucose absorption and manage postprandial hyperglycemia, a key aspect of type 2 diabetes management. Recent research has identified N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide derivatives as potent and selective non-competitive inhibitors of α-glucosidase.[1] This suggests that this compound, a structurally similar compound, holds promise as a potential inhibitor and warrants further investigation. Enzyme inhibition assays are vital tools in drug discovery for identifying and characterizing such potential therapeutic agents.[2][3][4][5]

Mechanism of Action

Kinetic studies on the related phenoxyacetamide derivative revealed a non-competitive inhibition mechanism against α-glucosidase.[1] This indicates that the inhibitor binds to a site on the enzyme distinct from the active site, thereby reducing the enzyme's catalytic efficiency without preventing substrate binding.[6][7] The binding of the inhibitor is reversible and does not depend on the substrate concentration.[8]

Data Presentation

The following table summarizes the quantitative data for a potent analog, N-(3-cyanothiophen-2-yl)-2-(4-chlorophenoxy)acetamide (compound 4d9 from the cited study), which can serve as a benchmark for studies on this compound.[1]

CompoundTarget EnzymeIC50 (µM)Inhibition TypeSelectivity (fold) vs. α-amylaseReference
N-(3-cyanothiophen-2-yl)-2-(4-chlorophenoxy)acetamideα-Glucosidase2.11Non-competitive17.48[1]
Acarbose (Reference Drug)α-Glucosidase327.0Competitive-[1]

Mandatory Visualizations

Here are the diagrams illustrating the described signaling pathways and experimental workflows.

G Hypothetical Non-Competitive Inhibition of α-Glucosidase Enzyme Free Enzyme Enzyme_Substrate Enzyme-Substrate Complex Enzyme->Enzyme_Substrate Enzyme_Inhibitor Enzyme-Inhibitor Complex Enzyme->Enzyme_Inhibitor Enzyme_Substrate_Inhibitor Enzyme-Substrate-Inhibitor Complex Enzyme_Substrate->Enzyme_Substrate_Inhibitor Product Product (p-nitrophenol) Enzyme_Substrate->Product Enzyme_Inhibitor->Enzyme_Substrate_Inhibitor Substrate Substrate (e.g., pNPG) Substrate->Enzyme Binds to active site Substrate->Enzyme_Inhibitor Binds to active site Inhibitor This compound Inhibitor->Enzyme Binds to allosteric site Inhibitor->Enzyme_Substrate Binds to allosteric site

Caption: Hypothetical non-competitive inhibition of α-glucosidase.

Experimental Workflow for α-Glucosidase Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare solutions: - α-Glucosidase - pNPG (substrate) - this compound (inhibitor) - Phosphate buffer (pH 6.8) B Dispense buffer, enzyme, and inhibitor/ vehicle into a 96-well plate A->B C Pre-incubate at 37°C for 10 minutes B->C D Initiate reaction by adding pNPG substrate C->D E Incubate at 37°C for 20 minutes D->E F Stop reaction with Na2CO3 E->F G Measure absorbance at 405 nm F->G H Calculate % inhibition G->H I Determine IC50 value H->I J Perform kinetic studies (Lineweaver-Burk plot) I->J

Caption: Workflow for α-glucosidase inhibition assay.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the inhibitory potential of this compound against α-glucosidase. These are standard operating procedures that can be adapted as needed.[9]

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.[3]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Acarbose (positive control)

  • Dimethyl sulfoxide (DMSO)

  • 0.1 M Phosphate buffer (pH 6.8)

  • 0.2 M Sodium carbonate (Na2CO3)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Dissolve α-glucosidase in phosphate buffer to a final concentration of 0.2 U/mL.

    • Dissolve pNPG in phosphate buffer to a final concentration of 2.5 mM.

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a series of dilutions in phosphate buffer to achieve final assay concentrations ranging from nanomolar to millimolar.[10]

    • Prepare a stock solution of acarbose in a similar manner.

  • Assay:

    • In a 96-well plate, add 50 µL of phosphate buffer to each well.

    • Add 10 µL of the this compound dilutions to the test wells. Add 10 µL of acarbose dilutions to the positive control wells, and 10 µL of DMSO-containing buffer to the negative control wells.

    • Add 20 µL of the α-glucosidase solution to all wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG solution to all wells.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 0.2 M Na2CO3 to each well.

  • Data Collection and Analysis:

    • Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

Protocol 2: Enzyme Kinetic Studies

This protocol is used to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) of this compound.[6]

Materials:

  • Same materials as in Protocol 1.

Procedure:

  • Assay Setup:

    • Prepare a range of pNPG substrate concentrations (e.g., 0.25, 0.5, 1, 2, and 4 mM).

    • Prepare at least two different fixed concentrations of this compound (e.g., IC50 and 2x IC50) and a control with no inhibitor.

  • Reaction and Measurement:

    • For each inhibitor concentration (including zero), perform the α-glucosidase assay as described in Protocol 1 across the range of pNPG concentrations.

    • Measure the initial reaction velocity (V0) at each substrate and inhibitor concentration. This can be done by taking multiple absorbance readings over a short period (e.g., every minute for 10 minutes) and determining the initial linear rate of product formation.

  • Data Analysis:

    • For each inhibitor concentration, plot the reaction velocity (V) against the substrate concentration ([S]) to generate Michaelis-Menten plots.[7]

    • Create a Lineweaver-Burk plot by plotting 1/V against 1/[S] for each inhibitor concentration.

    • Analyze the changes in Vmax (the maximum reaction velocity) and Km (the Michaelis constant) in the presence of the inhibitor to determine the mode of inhibition:

      • Competitive: Vmax is unchanged, Km increases.

      • Non-competitive: Vmax decreases, Km is unchanged.[7]

      • Uncompetitive: Both Vmax and Km decrease.

    • The inhibition constant (Ki) can also be calculated from these plots.

Synthesis of this compound

While the exact synthesis of this compound is not detailed in the searched literature, a general and plausible synthetic route can be inferred from the synthesis of similar amide compounds.[11][12][13][14][15] The synthesis would likely involve the acylation of 2-amino-3-cyanothiophene with butanoyl chloride.

Disclaimer: The provided data and protocols are based on studies of a structurally related analog. Researchers should perform their own experiments to validate the activity and mechanism of this compound. The synthesis route is a general suggestion and may require optimization.

References

Application Notes and Protocols for N-(3-cyanothiophen-2-yl)butanamide Derivatives in Agricultural Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development and evaluation of N-(3-cyanothiophen-2-yl)butanamide derivatives for agricultural use, with a primary focus on their potent fungicidal properties. The protocols detailed below are intended to guide researchers in the synthesis and biological assessment of these compounds.

Introduction

This compound and its derivatives represent a promising class of agrochemicals. The core structure, a thiophene carboxamide, is a well-established pharmacophore in the design of fungicides.[1] Many of these compounds function as Succinate Dehydrogenase Inhibitors (SDHIs), a critical mode of action that disrupts the fungal mitochondrial respiratory chain, leading to impaired cellular respiration and decreased energy production.[2][3] This document outlines the synthesis, mechanism of action, and protocols for evaluating the agricultural potential of these derivatives. While the primary application explored is fungicidal, potential herbicidal and insecticidal activities are also briefly discussed.

Data Presentation: Antifungal Activity

The following tables summarize the in vitro antifungal efficacy of various N-(thiophen-2-yl) carboxamide derivatives against a range of phytopathogenic fungi. This data highlights the potential of this chemical class for broad-spectrum disease control.

Table 1: In Vitro Antifungal Activity of N-(thiophen-2-yl)nicotinamide Derivatives against Cucumber Downy Mildew (Pseudoperonospora cubensis) [4]

Compound IDEC50 (mg/L)
4a4.69
4f1.96
Diflumetorim (Commercial Fungicide)21.44
Flumorph (Commercial Fungicide)7.55

Table 2: In Vivo Antifungal Activity of Compound 4f (10% EC) against Cucumber Downy Mildew (Pseudoperonospora cubensis) in Field Trials [4]

TreatmentConcentration (mg/L)Control Efficacy (%)
Compound 4f10070
Compound 4f20079
Flumorph20056
Mancozeb100076

Table 3: In Vitro Mycelial Growth Inhibition of Botrytis cinerea by Various Fungicides [5][6]

FungicideConcentration (µg/ml)Inhibition (%)
Fludioxonil0.191 (germination)
Boscalid0.191 (conidiation)
Azoxystrobin + Tebuconazole25100
Captan + Hexaconazole2596.67
Chlorothalonil2545.19

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process involving the initial formation of the 2-aminothiophene-3-carbonitrile precursor via the Gewald reaction, followed by N-acylation.

Step 1: Synthesis of 2-amino-3-cyanothiophene (Gewald Reaction)

The Gewald reaction is a one-pot, multi-component reaction that provides a versatile route to 2-aminothiophenes.

  • Materials:

    • Aldehyde or Ketone (e.g., cyclohexanone)

    • Malononitrile

    • Elemental Sulfur

    • Base catalyst (e.g., morpholine, triethylamine, or piperidine)[7]

    • Solvent (e.g., ethanol or methanol)

  • Protocol:

    • In a round-bottom flask, dissolve the aldehyde or ketone and malononitrile in the chosen solvent.

    • Add the base catalyst to the mixture.

    • Add elemental sulfur to the reaction mixture.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for the appropriate time (typically a few hours), monitoring the reaction progress by thin-layer chromatography.[8]

    • Upon completion, cool the reaction mixture and pour it into ice-cold water.

    • The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 2-aminothiophene-3-carbonitrile.

Step 2: N-acylation to form this compound [9]

  • Materials:

    • 2-aminothiophene-3-carbonitrile

    • Butanoyl chloride (or butyric anhydride)

    • Base (e.g., triethylamine or pyridine)

    • Anhydrous solvent (e.g., tetrahydrofuran (THF) or dichloromethane)

  • Protocol: [9][10]

    • Dissolve 2-aminothiophene-3-carbonitrile (10 mmol) in 12 mL of THF in a dry flask.[9]

    • Add triethylamine (10 mmol) to the solution.[9]

    • Slowly add butanoyl chloride (11 mmol) dissolved in 10 mL of THF to the reaction mixture.[9]

    • Stir the reaction mixture at room temperature for 15 hours.[9]

    • Monitor the reaction by thin-layer chromatography.

    • After completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.[9]

    • The filtrate is then concentrated under reduced pressure.

    • The resulting solid product is washed with water, filtered, dried, and can be further purified by recrystallization from a suitable solvent like acetonitrile.[9]

In Vitro Antifungal Assay (Poisoned Food Technique)[11][12]

This method is used to evaluate the efficacy of the synthesized compounds in inhibiting the mycelial growth of fungal pathogens.

  • Materials:

    • Synthesized this compound derivatives

    • Fungal pathogen culture (e.g., Sclerotinia sclerotiorum, Botrytis cinerea)

    • Potato Dextrose Agar (PDA) medium

    • Sterile Petri plates

    • Sterile cork borer (5 mm diameter)

    • Solvent for dissolving compounds (e.g., acetone or DMSO)

    • Commercial fungicide (positive control)

  • Protocol:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Prepare PDA medium and sterilize it by autoclaving.

    • While the PDA is still molten (around 45-50°C), add the required volume of the stock solution of the test compound to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL).[11] Mix thoroughly.

    • Pour the poisoned PDA into sterile Petri plates and allow them to solidify.

    • Inoculate the center of each plate with a 5 mm mycelial disc taken from the edge of an actively growing culture of the fungal pathogen.[11]

    • Prepare a control plate with PDA and solvent only, and a positive control plate with a commercial fungicide.

    • Incubate the plates at an appropriate temperature for the specific fungus (e.g., 25-28°C) for several days.

    • Measure the radial growth of the fungal colony in both control and treated plates.

    • Calculate the percentage of mycelial growth inhibition using the following formula: Percentage Inhibition = [(C - T) / C] x 100 Where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.[11]

Succinate Dehydrogenase (SDH) Inhibition Assay

This assay determines the inhibitory effect of the compounds on the target enzyme, SDH.

  • Materials:

    • Mitochondrial fraction isolated from the target fungus

    • Assay buffer (e.g., potassium phosphate buffer, pH 7.2)

    • Succinate (substrate)

    • Electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)

    • Synthesized compounds

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Isolate mitochondria from the target fungal species.

    • Prepare a reaction mixture containing the assay buffer, succinate, and the electron acceptor (DCPIP).

    • Add different concentrations of the synthesized compounds to the wells of a 96-well plate.

    • Add the mitochondrial preparation to each well.

    • Initiate the reaction by adding the reaction mixture.

    • Measure the decrease in absorbance of DCPIP at 600 nm over time using a microplate reader in kinetic mode. The rate of DCPIP reduction is proportional to SDH activity.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).

Greenhouse Evaluation of Fungicidal Efficacy

This protocol assesses the protective and curative activity of the compounds on host plants.

  • Materials:

    • Healthy host plants (e.g., cucumber for downy mildew, tomato for grey mold)

    • Fungal pathogen inoculum

    • Synthesized compounds formulated as a sprayable solution (e.g., with a surfactant)

    • Spray application equipment

    • Controlled environment greenhouse

  • Protocol:

    • Protective Assay: a. Spray the host plants with different concentrations of the formulated test compounds. b. Allow the plants to dry. c. After a set period (e.g., 24 hours), inoculate the plants with a suspension of the fungal pathogen's spores.

    • Curative Assay: a. Inoculate the host plants with a suspension of the fungal pathogen's spores. b. After a set period (e.g., 24 hours) to allow for infection to establish, spray the plants with different concentrations of the formulated test compounds.

    • Evaluation: a. Maintain the plants in a greenhouse with conditions favorable for disease development (e.g., high humidity, optimal temperature).[12] b. After a suitable incubation period (e.g., 7-14 days), assess the disease severity on each plant based on a rating scale (e.g., percentage of leaf area affected). c. Calculate the percentage of disease control for each treatment compared to the untreated, inoculated control plants.

Potential Herbicidal and Insecticidal Applications

While the primary focus of this compound derivatives has been on their fungicidal properties, the broader class of thiophene carboxamides has shown some potential in other agricultural applications.

  • Herbicidal Activity: Some thiophene sulfonylurea compounds have demonstrated high herbicidal activities.[13] Further screening of this compound derivatives against a panel of weed species is recommended to explore this potential. Standard pre- and post-emergence herbicide screening protocols should be employed.

  • Insecticidal Activity: Thiophene derivatives have been investigated for their insecticidal properties.[14] Evaluation of this compound derivatives against common agricultural insect pests, such as aphids and lepidopteran larvae, could reveal novel insecticidal leads. Standard insect bioassays, including topical application, feeding assays, and contact toxicity tests, would be appropriate for this evaluation.

Visualizations

Signaling Pathway Diagram

The primary mode of action for the fungicidal activity of this compound derivatives is the inhibition of the Succinate Dehydrogenase (SDH) enzyme. This enzyme is a key component of both the Krebs cycle and the mitochondrial electron transport chain.

SDH_Inhibition_Pathway cluster_krebs Krebs Cycle cluster_etc Mitochondrial Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (SDH) (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate FADH2 FADH2 SDH->FADH2 FAD FAD FAD->SDH CoQ Coenzyme Q (Ubiquinone) FADH2->CoQ e- transfer CoQH2 Coenzyme QH2 (Ubihydroquinone) CoQ->CoQH2 ComplexIII Complex III CoQH2->ComplexIII ATP_Production ATP Production (Energy) ComplexIII->ATP_Production Inhibitor This compound Derivative (SDHI) Inhibitor->SDH Inhibition Krebs_Cycle Krebs Cycle ETC Electron Transport Chain

Caption: Inhibition of the fungal Succinate Dehydrogenase (SDH) enzyme by this compound derivatives, disrupting the Krebs cycle and the electron transport chain.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the development and evaluation of this compound derivatives for agricultural applications.

experimental_workflow start Start: Identify Lead Scaffold (this compound) synthesis Synthesis of Derivatives (Gewald Reaction & N-acylation) start->synthesis purification Purification & Characterization (Recrystallization, NMR, MS) synthesis->purification in_vitro_screening In Vitro Screening (Poisoned Food Technique) purification->in_vitro_screening other_screening Herbicidal & Insecticidal Screening (Optional) purification->other_screening sdh_assay Mechanism of Action Study (SDH Inhibition Assay) in_vitro_screening->sdh_assay greenhouse_trials Greenhouse Trials (Protective & Curative Assays) in_vitro_screening->greenhouse_trials data_analysis Data Analysis & SAR (EC50, IC50, Structure-Activity Relationship) sdh_assay->data_analysis greenhouse_trials->data_analysis other_screening->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization lead_optimization->synthesis Iterative Improvement end End: Candidate for Field Trials lead_optimization->end

Caption: A generalized workflow for the synthesis, screening, and optimization of this compound derivatives for agricultural applications.

References

Troubleshooting & Optimization

Overcoming solubility issues of N-(3-cyanothiophen-2-yl)butanamide in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with N-(3-cyanothiophen-2-yl)butanamide in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: My this compound is not dissolving in water. What are the initial troubleshooting steps?

A2: If you are observing poor solubility, consider the following initial steps:

  • Particle Size Reduction: Ensure your compound is a fine powder. Grinding the compound can increase the surface area for dissolution.[3][4]

  • Gentle Heating and Agitation: Gently warm the solution while stirring or sonicating. However, be cautious of potential degradation at elevated temperatures.

  • pH Adjustment: Determine if the compound has ionizable groups. Adjusting the pH of the solution might enhance solubility.[3][5]

Q3: What are the recommended strategies if initial troubleshooting fails?

A3: For persistent solubility issues, several formulation strategies can be employed. These include the use of cosolvents, surfactants, cyclodextrins, and the preparation of solid dispersions or nanosuspensions.[3][4][6] Each method has its advantages and is suitable for different experimental needs.

Troubleshooting Guides

Issue 1: The compound precipitates out of solution upon standing.

Cause: The initial dissolution may have resulted in a supersaturated, unstable solution.

Solution:

  • Increase the Concentration of the Solubilizing Agent: If using a cosolvent or surfactant, incrementally increase its concentration.

  • Employ a Stabilizer: For nanosuspensions, the choice and concentration of a suitable stabilizer are critical to prevent particle aggregation and precipitation.[7][8]

  • Consider Solid Dispersions: Creating a solid dispersion can enhance the stability of the amorphous form of the drug, preventing recrystallization and precipitation.[9][10]

Issue 2: The required concentration for my in vitro assay cannot be reached.

Cause: The intrinsic aqueous solubility of this compound is too low for the desired experimental concentration.

Solution:

  • Systematic Cosolvent Screening: Test a panel of pharmaceutically acceptable cosolvents to find the most effective one.

  • Micellar Solubilization with Surfactants: Utilize surfactants to form micelles that can encapsulate the hydrophobic compound, thereby increasing its apparent solubility.[11][12]

  • Inclusion Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with the compound, enhancing its aqueous solubility.[13][14]

Experimental Protocols

Protocol 1: Solubility Enhancement using a Cosolvent System

This protocol outlines a general procedure for improving the solubility of this compound using a cosolvent.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol 400 (PEG 400)

  • Deionized water

  • Magnetic stirrer and stir bars

  • Vortex mixer

  • Spectrophotometer or HPLC for concentration measurement

Procedure:

  • Prepare stock solutions of this compound in each of the neat cosolvents (e.g., 10 mg/mL in DMSO).

  • Create a series of aqueous solutions with varying concentrations of the cosolvent (e.g., 1%, 5%, 10%, 20% v/v).

  • Add a small aliquot of the compound's stock solution to each cosolvent-water mixture to achieve the desired final concentration.

  • Vortex each solution for 1 minute and then stir at room temperature for 24 hours to ensure equilibrium is reached.

  • Visually inspect for any precipitation.

  • Filter the solutions through a 0.22 µm filter to remove any undissolved particles.

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Compare the solubility in different cosolvent systems to identify the optimal formulation.[3][15]

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol describes the preparation of a solid dispersion to enhance the dissolution rate of this compound.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) K30

  • Methanol

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Weigh this compound and PVP K30 in a 1:4 ratio (drug:carrier).

  • Dissolve both components in a minimal amount of methanol in a round-bottom flask.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).

  • Continue evaporation until a thin, solid film is formed on the wall of the flask.

  • Scrape the solid dispersion from the flask.

  • Dry the resulting solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Grind the dried solid dispersion into a fine powder.

  • Characterize the solid dispersion for dissolution improvement compared to the pure drug.[4][16]

Data Presentation

Table 1: Comparison of Solubilization Strategies

StrategyTypical ExcipientsConcentration RangeAdvantagesDisadvantages
Cosolvency DMSO, Ethanol, PEG 4001-20% (v/v)Simple to prepare, high solubilization capacity for some compounds.[3]Potential for toxicity at higher concentrations, may affect biological assays.
Surfactants Tween 80, Poloxamer 1880.1-2% (w/v)Forms micelles to solubilize hydrophobic drugs, can improve membrane permeability.[11][17]Can interfere with cellular assays, potential for cytotoxicity.
Cyclodextrins HP-β-CD, SBE-β-CD1-10% (w/v)Forms inclusion complexes, generally low toxicity.[14][18]Limited by the stoichiometry of complexation, can be expensive.
Solid Dispersion PVP K30, HPMC1:1 to 1:10 (drug:carrier)Enhances dissolution rate by creating an amorphous form of the drug.[9][10]Can be physically unstable and revert to a crystalline form.
Nanosuspension -1-10% (w/v)Increases surface area for dissolution, suitable for parenteral administration.[7][19]Requires specialized equipment for preparation, potential for particle aggregation.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_methods Solubilization Strategies cluster_analysis Analysis cluster_end Outcome start Poorly Soluble This compound cosolvents Cosolvents (e.g., DMSO, PEG 400) start->cosolvents Select Strategy surfactants Surfactants (e.g., Tween 80) start->surfactants Select Strategy cyclodextrins Cyclodextrins (e.g., HP-β-CD) start->cyclodextrins Select Strategy solid_dispersion Solid Dispersion (e.g., with PVP) start->solid_dispersion Select Strategy solubility_test Solubility & Dissolution Testing cosolvents->solubility_test surfactants->solubility_test cyclodextrins->solubility_test solid_dispersion->solubility_test stability_test Physical Stability Assessment solubility_test->stability_test Evaluate end Optimized Formulation for Aqueous Solution stability_test->end Finalize logical_relationship cluster_approaches Solubilization Approaches cluster_phys_examples Examples cluster_chem_examples Examples compound This compound (Poorly Soluble) problem Low Aqueous Solubility compound->problem phys_mod Physical Modification problem->phys_mod Addressed by chem_mod Chemical Environment Modification problem->chem_mod Addressed by goal Enhanced Aqueous Solubility & Bioavailability size_reduction Particle Size Reduction phys_mod->size_reduction solid_disp Solid Dispersion phys_mod->solid_disp nanosus Nanosuspension phys_mod->nanosus cosolvency Cosolvency chem_mod->cosolvency surfactant Surfactants chem_mod->surfactant ph_adjust pH Adjustment chem_mod->ph_adjust complexation Complexation chem_mod->complexation size_reduction->goal Leads to solid_disp->goal Leads to nanosus->goal Leads to cosolvency->goal Leads to surfactant->goal Leads to ph_adjust->goal Leads to complexation->goal Leads to

References

Troubleshooting guide for the synthesis of thiophene carboxamide derivatives.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of thiophene carboxamide derivatives. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing thiophene carboxamides?

A1: The most prevalent methods involve the coupling of a thiophenecarboxylic acid with an amine. This is typically achieved through:

  • Activation of the carboxylic acid: Converting the carboxylic acid to a more reactive species like an acyl chloride (e.g., using thionyl chloride or oxalyl chloride) followed by reaction with the amine.[1][2]

  • Use of coupling reagents: Direct coupling of the carboxylic acid and amine in the presence of reagents like dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or HATU, often with additives like HOBt or DMAP.[2][3][4]

  • Cross-coupling reactions: For N-aryl thiophene carboxamides, methods like the Buchwald-Hartwig amination or Ullmann condensation can be employed to form the C-N bond between a halothiophene and an amide.[5][6][7]

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields can stem from several factors:

  • Inefficient coupling reagent: The chosen coupling reagent may not be effective for your specific substrates.

  • Poor reaction conditions: Suboptimal temperature, reaction time, solvent, or base can significantly impact yield.

  • Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

  • Moisture: The presence of water can hydrolyze activated intermediates, leading to lower yields.

  • Product decomposition: The desired product might be unstable under the reaction or workup conditions.

  • Loss during workup and purification: Product may be lost during extraction, washing, or chromatography.[8]

Q3: I am observing unexpected side products in my reaction. What are they likely to be?

A3: Common side products in thiophene carboxamide synthesis include:

  • N-acylurea: When using carbodiimide coupling reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which can be difficult to remove.[9]

  • Anhydride formation: The carboxylic acid can react with the activated intermediate to form an anhydride.

  • Epimerization: If the amine or carboxylic acid has a stereocenter, racemization can occur, especially with carbodiimide reagents.[10][11]

  • Guanidinium byproduct: Some coupling reagents can react with the amine to form a guanidinium byproduct.

  • Des-halo thiophene: In cross-coupling reactions like the Ullmann coupling, a common side product is the dehalogenated thiophene.[5]

Q4: What are the best practices for purifying thiophene carboxamide derivatives?

A4: Purification strategies depend on the properties of the product and impurities:

  • Column chromatography: This is a widely used method for purifying thiophene carboxamides. The choice of solvent system (e.g., ethyl acetate/hexane) is crucial for good separation.[1][12]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.

  • Washing: Aqueous washes during the workup can help remove unreacted starting materials, coupling reagents, and water-soluble byproducts. For example, an acidic wash can remove unreacted amine and basic byproducts, while a basic wash can remove unreacted carboxylic acid and acidic byproducts.

Troubleshooting Guide

Problem 1: Low or No Product Formation
Possible Cause Suggested Solution
Ineffective activation of carboxylic acid If using SOCl₂ or oxalyl chloride, ensure the reagent is fresh and the reaction is performed under anhydrous conditions. Consider using a catalytic amount of DMF with oxalyl chloride. For coupling reagents, try a different reagent or add an activating agent like HOBt or DMAP.[2]
Low nucleophilicity of the amine For electron-deficient amines, a stronger activating agent for the carboxylic acid may be needed. Alternatively, consider harsher reaction conditions (higher temperature, longer reaction time) or a different synthetic route like a Buchwald-Hartwig amination.
Steric hindrance If either the carboxylic acid or the amine is sterically hindered, the reaction may be slow. Increase the reaction time and/or temperature. Consider using a less sterically demanding coupling reagent.
Inappropriate solvent The choice of solvent can significantly impact the reaction. Aprotic solvents like DCM, THF, or DMF are commonly used. For coupling reactions, DMF can be a better choice than DCM.[4]
Incorrect base An appropriate base is often required to neutralize the acid formed during the reaction and to deprotonate the amine. Tertiary amines like triethylamine or DIPEA are common choices.
Catalyst deactivation (for cross-coupling) In Buchwald-Hartwig or Ullmann reactions, ensure the catalyst and ligands are not degraded. Use fresh catalyst and anhydrous, degassed solvents.
Problem 2: Formation of Significant Byproducts
Byproduct Possible Cause Suggested Solution
N-acylurea Rearrangement of the O-acylisourea intermediate when using carbodiimides (DCC, EDC).Add HOBt or HOAt to the reaction mixture. These additives trap the O-acylisourea to form an active ester, which is less prone to rearrangement. Perform the reaction at a lower temperature.
Anhydride Reaction of the activated carboxylic acid with another molecule of the carboxylic acid.Use a slight excess of the amine. Add the coupling reagent to a mixture of the carboxylic acid and amine, rather than pre-activating the acid.
Epimerization Loss of stereochemical integrity at a chiral center.Use coupling reagents known to suppress racemization, such as HATU or COMU.[11] The addition of HOBt can also help.
Des-halo thiophene Reductive dehalogenation of the starting halothiophene in cross-coupling reactions.[5]Optimize the reaction conditions, particularly the ligand, base, and temperature. Ensure the reaction is carried out under an inert atmosphere.
Problem 3: Difficult Purification
Issue Possible Cause Suggested Solution
Product co-elutes with starting material Similar polarity of the product and one of the starting materials.Adjust the solvent system for column chromatography. If the starting material is an acid or a base, an acidic or basic wash during the workup can remove it.
Removal of coupling agent byproducts Byproducts like dicyclohexylurea (DCU) from DCC are often insoluble and can be filtered off. EDC and its urea byproduct are water-soluble and can be removed by aqueous workup.[4]For DCU, filter the reaction mixture before workup. For EDC byproducts, perform thorough aqueous washes.
Persistent colored impurities Thiophene compounds can sometimes have persistent colored impurities.Treatment with activated carbon may help to remove some colored impurities. Ensure complete removal of any residual metal catalysts from cross-coupling reactions.
Oily product that is difficult to handle The product may not be crystalline.Attempt to form a salt of the product if it has a basic or acidic handle, which may be more crystalline. Try different solvent systems for chromatography that may yield a solid upon evaporation.

Data Presentation: Comparison of Amide Coupling Conditions

The following table summarizes various conditions reported for the synthesis of thiophene carboxamides, highlighting the impact on yield.

Thiophene Carboxylic AcidAmineCoupling Reagent/MethodBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-Bromothiophene-2-carboxylic acidThiazol-2-amineDCCDMAPDCMRT1235[1]
5-Bromothiophene-2-carboxylic acidPyrazine-2-amineTiCl₄Pyridine---75[13]
5-(4-Fluorophenyl)thiophene-2-carboxylic acidAnilineEDCDMAPDCMRT48-[14]
2,5-Dimethylthiazole-4-carboxylic acid4-Amino-N-(4-methoxybenzyl)benzamideEDC, HOBt (cat.)DMAPAcetonitrile23-Good[2]

Note: Yields are highly substrate-dependent and the conditions listed are examples. Optimization is often necessary.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
  • Preparation: To a solution of the thiophenecarboxylic acid (1.0 eq.) and the amine (1.0-1.2 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM, approx. 0.1-0.5 M), add HOBt (1.0-1.2 eq.).

  • Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.1-1.5 eq.) portion-wise while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of an Acyl Chloride and Subsequent Amidation
  • Acyl Chloride Formation: To a solution of the thiophenecarboxylic acid (1.0 eq.) in an anhydrous solvent (e.g., DCM or toluene), add thionyl chloride (2.0-3.0 eq.) dropwise at 0 °C. A catalytic amount of DMF can be added.

  • Reaction: Stir the mixture at room temperature or reflux for 1-4 hours until the evolution of gas ceases.

  • Isolation: Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acyl chloride is often used directly in the next step.[1]

  • Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., DCM). Cool the solution to 0 °C and add a solution of the amine (1.0 eq.) and a base (e.g., triethylamine or pyridine, 1.1-1.5 eq.) in the same solvent dropwise.

  • Reaction and Workup: Stir the reaction at room temperature for 2-12 hours. Follow the workup and purification procedure described in Protocol 1.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_coupling Amide Coupling Thiophene\nCarboxylic Acid Thiophene Carboxylic Acid Reaction Mixture Reaction Mixture Thiophene\nCarboxylic Acid->Reaction Mixture Amine Amine Amine->Reaction Mixture Coupling Reagent\n(e.g., EDC/HOBt) Coupling Reagent (e.g., EDC/HOBt) Coupling Reagent\n(e.g., EDC/HOBt)->Reaction Mixture Base\n(e.g., DIPEA) Base (e.g., DIPEA) Base\n(e.g., DIPEA)->Reaction Mixture Solvent\n(e.g., DMF) Solvent (e.g., DMF) Solvent\n(e.g., DMF)->Reaction Mixture Workup Workup Reaction Mixture->Workup Reaction Completion Purification Purification Workup->Purification Crude Product Characterization Characterization Purification->Characterization Purified Product Final Product Final Product Characterization->Final Product

Caption: General workflow for the synthesis of thiophene carboxamides.

troubleshooting_flowchart start Low Yield or No Product check_sm Check Starting Materials (Purity, Stoichiometry) start->check_sm check_sm->start SMs Issue check_conditions Review Reaction Conditions (Temp, Time, Solvent, Base) check_sm->check_conditions SMs OK check_reagents Evaluate Coupling Reagent /Activation Method check_conditions->check_reagents Conditions OK optimize_conditions Optimize Conditions (e.g., Increase Temp/Time) check_conditions->optimize_conditions Suboptimal Conditions change_reagent Change Coupling Reagent or Additive (HOBt) check_reagents->change_reagent Potential for Improvement consider_route Consider Alternative Synthetic Route check_reagents->consider_route Reagent Ineffective success Improved Yield optimize_conditions->success change_reagent->success consider_route->success

Caption: Troubleshooting decision tree for low reaction yield.

References

Optimization of reaction conditions for the acylation of aminothiophenes.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the acylation of aminothiophenes.

Troubleshooting Guide

This guide addresses common issues encountered during the acylation of aminothiophenes in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Acylated Product

  • Question: I am attempting a Friedel-Crafts C-acylation of a 2-aminothiophene using aluminum chloride (AlCl₃) and an acyl chloride, but I am getting a very low yield or no product at all. What could be the problem?

  • Answer: The primary suspect in this scenario is catalyst poisoning . The basic amino group on the thiophene ring can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and preventing the formation of the acylium ion necessary for the reaction.[1][2][3] This is a common issue when working with substrates containing basic nitrogen heterocycles.[1]

    Troubleshooting Steps:

    • Protect the Amino Group: The most effective solution is to protect the amino group before performing the Friedel-Crafts acylation. Common protecting groups for amines include acetyl (forming an acetamide), tert-butoxycarbonyl (Boc), or benzyloxycarbonyl (Z).[4][5] The resulting amide is less basic and will not interfere with the Lewis acid catalyst. The protecting group can be removed in a subsequent step.

    • Use an Excess of Lewis Acid: In some cases, using a stoichiometric excess of the Lewis acid can overcome the poisoning effect, but this can lead to lower yields and more side products.

    • Consider Alternative Catalysts: Solid acid catalysts, such as zeolites (e.g., Hβ), have been used for the acylation of thiophene and may be less susceptible to poisoning.[6]

Issue 2: Formation of the N-Acylated Product Instead of the C-Acylated Product

  • Question: I am trying to achieve C-acylation on the thiophene ring, but I am isolating the N-acylated aminothiophene as the major product. Why is this happening and how can I favor C-acylation?

  • Answer: This is a matter of chemoselectivity . The nitrogen atom of the amino group is generally more nucleophilic than the carbon atoms of the thiophene ring.[7] Therefore, direct acylation with an acyl chloride or anhydride will preferentially occur on the amino group, leading to the thermodynamically stable amide.

    Troubleshooting Steps:

    • Protect the Amino Group: As mentioned previously, protecting the amino group is the most reliable way to direct the acylation to the thiophene ring.[4][5]

    • Use Friedel-Crafts Conditions: While catalyst poisoning is a risk, true Friedel-Crafts conditions (a strong Lewis acid) are designed to generate a highly reactive acylium ion that acts as an electrophile, favoring attack by the electron-rich thiophene ring (an electrophilic aromatic substitution). However, without protection, you may still face challenges with catalyst deactivation.

Issue 3: Poor Regioselectivity in C-Acylation

  • Question: I am getting a mixture of isomers from my C-acylation reaction. How can I control the position of acylation on the thiophene ring?

  • Answer: In the electrophilic substitution of thiophenes, including Friedel-Crafts acylation, there is a strong preference for substitution at the C2 and C5 positions over the C3 and C4 positions. This is because the carbocation intermediate formed by attack at the C2/C5 position is more stabilized by resonance.[8][9] For 2-aminothiophenes, the primary site of C-acylation will be the C5 position, as the C2 position is already substituted. If the C5 position is blocked, acylation may occur at other positions, but this is less common.

    Troubleshooting Steps:

    • Confirm the Structure of Your Starting Material: Ensure that the desired position for acylation is sterically accessible and electronically favored.

    • Analyze the Product Mixture: Use techniques like NMR spectroscopy to identify the isomers being formed. The coupling patterns of the thiophene protons can help determine the substitution pattern.

Frequently Asked Questions (FAQs)

  • Q1: What are the best general conditions for N-acetylation of a 2-aminothiophene?

    • A1: A simple and high-yielding method for N-acetylation is to reflux the 2-aminothiophene with an excess of acetic anhydride.[10] The reaction is typically rapid, and the resulting N-(thienyl)acetamide is often a stable, crystalline solid that can be easily purified.

  • Q2: Can I use a carboxylic acid directly as an acylating agent?

    • A2: Direct acylation with a carboxylic acid is generally not efficient without an activating agent. To use a carboxylic acid for acylation, it should first be converted to a more reactive species like an acyl chloride (e.g., using thionyl chloride or oxalyl chloride) or activated in situ with a coupling reagent.[11]

  • Q3: Are there any "green" or milder alternatives to traditional Lewis acid catalysts for C-acylation?

    • A3: Yes, solid acid catalysts like zeolites have been shown to be effective for the acylation of thiophene and offer advantages such as being recoverable, reusable, and less sensitive to moisture.[6]

  • Q4: How does the presence of other substituents on the aminothiophene ring affect acylation?

    • A4: Electron-donating groups on the thiophene ring will activate it towards electrophilic substitution (C-acylation), while electron-withdrawing groups will deactivate it. The position of these substituents will also influence the regioselectivity of the acylation.

  • Q5: What is the typical workup procedure for a Friedel-Crafts acylation reaction?

    • A5: The reaction mixture is typically quenched by carefully pouring it into ice-water to decompose the aluminum chloride-ketone complex.[12] The product can then be extracted with an organic solvent, washed, dried, and purified by chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Catalysts for the Acetylation of Thiophene with Acetic Anhydride

CatalystThiophene Conversion (%)2-Acetylthiophene Selectivity (%)Reaction ConditionsReference
Hβ zeolite~99High60°C, thiophene:acetic anhydride = 1:3[6]
HZSM-5 zeoliteLowGood60°C, thiophene:acetic anhydride = 1:3[6]
NKC-9 resinHighPoor60°C, thiophene:acetic anhydride = 1:3[6]

Table 2: Examples of Acylation of Aminothiophenes

Starting MaterialAcylating AgentConditionsProductYield (%)Reference
3-Acetyl-2-aminothiopheneAcetic anhydrideReflux, 15 minN-(3-Acetyl-2-thienyl)acetamide95[10]
2-AminothiopheneAcetyl chlorideVariesN-(2-Thienyl)acetamideVariesGeneral Reaction
Protected 2-aminothiopheneAcyl chloride / AlCl₃Varies5-Acyl-2-(protected-amino)thiopheneVariesGeneral Strategy

Experimental Protocols

Protocol 1: N-Acetylation of 3-Acetyl-2-aminothiophene [10]

  • Reactants:

    • 3-Acetyl-2-aminothiophene (1.41 g, 10 mmol)

    • Acetic anhydride (5 mL, excess)

  • Procedure:

    • Combine the 3-acetyl-2-aminothiophene and acetic anhydride in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture to reflux and maintain for 15 minutes.

    • Allow the mixture to cool slightly, then carefully add approximately 10 mL of water.

    • Heat the mixture again for an additional 5 minutes to hydrolyze any remaining acetic anhydride.

    • Cool the mixture overnight to allow the product to crystallize.

    • Collect the crystals by filtration. Concentrate the mother liquor to obtain additional product.

  • Expected Yield: ~95% of N-(3-acetyl-2-thienyl)acetamide.

Protocol 2: General Procedure for Friedel-Crafts Acetylation of Thiophene using a Solid Acid Catalyst [6]

  • Reactants:

    • Thiophene (8.4 g, 0.1 mol)

    • Acetic anhydride (30.6 g, 0.3 mol)

    • Hβ zeolite catalyst (1.17 g)

  • Procedure:

    • In a 50 mL round-bottom flask equipped with a condenser, thermometer, and magnetic stirrer, combine the thiophene and acetic anhydride.

    • Add the Hβ zeolite catalyst to the mixture.

    • Heat the reaction mixture in a water bath to the desired temperature (e.g., 60°C) with stirring.

    • Monitor the reaction progress by TLC or GC.

    • Upon completion, cool the mixture and separate the catalyst by filtration.

    • The filtrate can be purified by distillation to isolate the 2-acetylthiophene.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Acylation Reaction cluster_workup Workup & Purification cluster_deprotection Deprotection (if applicable) start Start: 2-Aminothiophene protect Protect Amino Group (e.g., Acetylation) start->protect If C-acylation is desired acyl_agent Add Acylating Agent (Acyl Chloride / Anhydride) start->acyl_agent For N-acylation protect->acyl_agent catalyst Add Catalyst (e.g., AlCl3 for C-acylation) acyl_agent->catalyst react React under appropriate conditions (Temperature, Time) catalyst->react quench Quench Reaction (e.g., Ice-water) react->quench extract Extract Product quench->extract purify Purify Product (Chromatography / Recrystallization) extract->purify deprotect Remove Protecting Group purify->deprotect If amino group was protected final_product Final C-Acylated Aminothiophene purify->final_product If N-acylation was the goal deprotect->final_product

Caption: Experimental workflow for the acylation of aminothiophenes.

troubleshooting_workflow start Start: Acylation Reaction check_yield Low or No Yield? start->check_yield check_product Incorrect Product? check_yield->check_product No catalyst_poisoning Suspect Catalyst Poisoning (for C-acylation) check_yield->catalyst_poisoning Yes n_acylation N-acylated product instead of C-acylated? check_product->n_acylation Yes success Successful Reaction check_product->success No protect_amine Solution: Protect Amino Group catalyst_poisoning->protect_amine chemoselectivity Issue: N is more nucleophilic than C n_acylation->chemoselectivity Yes regioisomer Mixture of C-acylated isomers? n_acylation->regioisomer No chemoselectivity->protect_amine resonance Explanation: C5 is electronically favored regioisomer->resonance Yes regioisomer->success No

References

How to purify N-(3-cyanothiophen-2-yl)butanamide using column chromatography.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Purifying N-(3-cyanothiophen-2-yl)butanamide

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the purification of this compound using silica gel column chromatography.

Experimental Protocol: Column Chromatography

This section outlines a standard procedure for the purification of this compound. The compound's polarity, due to the cyano and amide groups, requires careful selection of solvents to achieve good separation.

Detailed Methodology:

  • Selection of Solvent System (Mobile Phase):

    • Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system.[1]

    • Test various ratios of a non-polar solvent (e.g., Hexane or Heptane) and a polar solvent (e.g., Ethyl Acetate or Dichloromethane).

    • The ideal solvent system should provide a Retention Factor (Rf) of approximately 0.2-0.4 for this compound.[2]

  • Column Preparation (Slurry Packing):

    • In a beaker, create a slurry by mixing silica gel with the initial, least polar eluent.

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Gently tap the column to promote even packing.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance when adding solvent.[3]

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Wet Loading (for soluble samples): Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.[4] Carefully add the solution to the top of the column with a pipette.

    • Dry Loading (for less soluble samples): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[2] Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the determined non-polar solvent system.

    • If a gradient elution is needed for separating impurities, gradually increase the polarity of the mobile phase by increasing the percentage of the polar solvent.[1][2]

    • Collect fractions in separate test tubes. The volume of each fraction should be approximately 10-20% of the column volume.

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.[1]

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to yield the purified compound.

Data Presentation: Solvent Systems

The selection of the mobile phase is critical for successful separation.[5] The following tables provide guidance on solvent selection and an example of a gradient elution protocol.

Table 1: General Solvent System Selection Guide

Compound Polarity Recommended Starting Solvent System Notes
Non-polar 5-10% Ethyl Acetate in Hexane Good for eluting non-polar impurities first.
Intermediate 20-50% Ethyl Acetate in Hexane A common starting point for many organic compounds.[6]

| Polar | 100% Ethyl Acetate or 1-10% Methanol in Dichloromethane | Required for more polar compounds like amides.[7][8] |

Table 2: Example Gradient Elution Protocol for this compound

Column Volumes (CVs) % Ethyl Acetate (Polar) % Hexane (Non-polar) Purpose
0 - 2 10% 90% Elute very non-polar impurities.
2 - 5 10% → 30% 90% → 70% Gradually increase polarity to elute the target compound.
5 - 8 30% 70% Elute the bulk of the target compound.
8 - 10 30% → 50% 70% → 50% Elute any remaining product or slightly more polar impurities.

| 10+ | 100% | 0% | "Flush" the column of all remaining compounds.[9] |

Mandatory Visualizations

experimental_workflow prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Crude Sample (Wet or Dry) pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine Identify Pure evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Experimental workflow for column chromatography purification.

troubleshooting_guide problem Problem Encountered no_elution Compound Not Eluting problem->no_elution poor_sep Poor Separation / Streaking problem->poor_sep decomp Compound Decomposing problem->decomp sol_polarity Increase Solvent Polarity (e.g., add MeOH) no_elution->sol_polarity Is Rf too low? sol_rp Switch to Reverse-Phase or Alumina no_elution->sol_rp Still stuck? sol_modifier Add Modifier to Eluent (e.g., 0.1-2% Triethylamine) poor_sep->sol_modifier Tailing observed? sol_check_stability Check Stability on TLC Plate (2D TLC) decomp->sol_check_stability Suspected instability? sol_deactivate Deactivate Silica Gel (Flush with TEA solution) sol_check_stability->sol_deactivate Decomposition confirmed sol_check_stability->sol_rp Decomposition confirmed

Caption: Troubleshooting decision tree for common chromatography issues.

Troubleshooting Guide (Q&A)

Problem: My compound, this compound, is not moving off the baseline (Rf is too low). Solution: This indicates the eluent is not polar enough to move the compound.[10]

  • Increase Polarity: Gradually increase the proportion of the polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture).

  • Change Solvents: If increasing the ratio is ineffective, switch to a more polar solvent system, such as methanol in dichloromethane.[7]

  • Consider Reverse-Phase: For highly polar compounds that strongly adhere to silica, reverse-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar, can be an effective alternative.[11]

Problem: My compound is streaking or tailing on the TLC plate and eluting from the column over many fractions. Solution: Streaking is often caused by strong interactions with the acidic silanol groups on the silica surface, which is common for nitrogen-containing heterocycles.[10][11]

  • Add a Basic Modifier: Add a small amount of a basic modifier like triethylamine (0.1–2.0%) or ammonia in methanol to the mobile phase.[10] This neutralizes the acidic sites on the silica gel, leading to sharper peaks and less tailing.

  • Sample Overload: Ensure you have not overloaded the column with too much crude material, as this can also lead to poor separation and tailing.[10]

Problem: The separation between my product and an impurity is poor. Solution:

  • Optimize Solvent System: The issue may be the choice of solvents, not just the polarity. Try a different solvent combination with similar polarity (e.g., switch from ethyl acetate/hexane to dichloromethane/acetone).

  • Run a Gradient: Use a shallow gradient elution, where the polarity is increased very slowly over many column volumes.[2] This can improve the resolution between compounds with similar Rf values.

Problem: I suspect my compound is decomposing on the silica gel. Solution: Silica gel is slightly acidic and can cause decomposition of acid-sensitive compounds.[11][12]

  • Test for Stability: Perform a 2D TLC. Spot your compound in one corner of a square TLC plate, run it, dry it, then rotate it 90 degrees and run it again in the same solvent.[4][13] If the compound is stable, the spot will remain on the diagonal; if it decomposes, new spots will appear below the diagonal.[13]

  • Deactivate the Silica: Before loading your sample, flush the packed column with a solvent system containing 1-3% triethylamine, followed by the pure solvent system.[2][14] This will neutralize the acidic sites.

  • Change Stationary Phase: If decomposition persists, switch to a more neutral stationary phase like alumina or florisil.[11][12]

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound? A1: Standard silica gel (70-230 mesh for gravity chromatography or 230-400 mesh for flash chromatography) is the most common and effective stationary phase.[1] Given the amide and thiophene moieties, which can be sensitive to acid, neutral alumina is a viable alternative if decomposition is observed.[3]

Q2: How do I choose the right solvent system to start with? A2: The best practice is to perform preliminary TLC analysis.[1] A good starting point for a polar amide might be a 3:1 or 1:1 mixture of Hexane:Ethyl Acetate. Adjust the ratio until you achieve an Rf value for your target compound between 0.2 and 0.4, which generally provides the best separation in column chromatography.[2]

Q3: Can I dry-load my sample onto the column? A3: Yes, dry loading is highly recommended, especially if your compound is not very soluble in the starting eluent.[2] To do this, dissolve your crude product in a solvent like dichloromethane, add a small amount of silica gel, and remove the solvent by rotary evaporation until you have a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.

Q4: How do I know which fractions contain my pure compound? A4: You must analyze the collected fractions using TLC. Spot each fraction on a TLC plate alongside a spot of your crude starting material. Fractions that show a single spot at the correct Rf for your product, with no visible impurities, can be combined.[1]

References

Identifying and minimizing byproducts in N-(3-cyanothiophen-2-yl)butanamide synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-(3-cyanothiophen-2-yl)butanamide Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and minimization of byproducts.

Observed Issue Potential Cause(s) Suggested Action(s) Byproduct Identification
Low yield of the desired product 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Suboptimal reaction temperature. 4. Inefficient purification.1. Monitor reaction progress using TLC or LC-MS. Extend reaction time if necessary. 2. Ensure starting materials are pure and dry. Use an inert atmosphere (e.g., nitrogen or argon). 3. Optimize temperature. Acylation is typically performed at room temperature, but gentle heating or cooling may be required. 4. Use column chromatography with an appropriate solvent system (e.g., hexane/ethyl acetate) for purification.- Unreacted 2-aminothiophene-3-carbonitrile. - Degradation products (complex mixture).
Presence of a higher molecular weight byproduct 1. Diacylation: The amino group of the product or starting material is acylated twice. 2. Dimerization/Oligomerization: Self-reaction of the starting material or product.1. Use a stoichiometric amount of butanoyl chloride. Add the acylating agent slowly to the reaction mixture. 2. Maintain a moderate reaction temperature. Avoid prolonged reaction times.- N,N-dibutanoyl-2-aminothiophene-3-carbonitrile: Look for a mass corresponding to the addition of two butanoyl groups. - Dimeric species: Mass spectrometry will show peaks at approximately double the molecular weight of the starting material or product.
Presence of a byproduct with a similar polarity to the product 1. Hydrolysis of butanoyl chloride: Formation of butanoic acid if moisture is present.[1] 2. Unreacted starting material: 2-aminothiophene-3-carbonitrile.1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. 2. Ensure complete reaction by monitoring with TLC or LC-MS.- Butanoic acid: Can be detected by GC-MS or by a characteristic broad peak in ¹H NMR. - 2-aminothiophene-3-carbonitrile: Compare with an authentic sample by TLC or LC-MS.
Formation of a dark-colored reaction mixture or product 1. Degradation of the thiophene ring: Thiophenes can be sensitive to strong acids or oxidizing agents. 2. Side reactions involving the cyano group. 1. Use a non-protic base like triethylamine instead of a stronger, potentially reactive base. Ensure the reaction is not overly exothermic. 2. While less common under these conditions, hydrolysis of the nitrile to an amide or carboxylic acid can occur, especially with prolonged heating or in the presence of strong acid/base.[2][3]- Polymeric materials: Often appear as a baseline smear in chromatography. - Hydrolysis products: N-(3-carbamoylthiophen-2-yl)butanamide or 2-butanamidothiophene-3-carboxylic acid can be identified by mass spectrometry and changes in the IR spectrum (e.g., appearance of a carboxylic acid OH stretch).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct route is the N-acylation of 2-aminothiophene-3-carbonitrile with butanoyl chloride in the presence of a non-nucleophilic base, such as triethylamine, in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).[4][5]

Q2: How can I best monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a convenient method. Use a solvent system that provides good separation of the starting material (2-aminothiophene-3-carbonitrile) and the product. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be employed to track the consumption of reactants and the formation of the product and byproducts.

Q3: What are the key parameters to control to minimize byproduct formation?

A3: The key parameters are:

  • Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of butanoyl chloride to ensure complete conversion of the starting amine, but avoid a large excess which can lead to diacylation.

  • Temperature: Maintain the reaction at room temperature or slightly below to prevent side reactions and degradation.

  • Moisture Control: The reaction is sensitive to water, which can hydrolyze the butanoyl chloride. Use anhydrous solvents and perform the reaction under an inert atmosphere.

  • Order of Addition: Slowly add the butanoyl chloride to the solution of 2-aminothiophene-3-carbonitrile and base to control the reaction rate and minimize local high concentrations of the acylating agent.

Q4: What purification methods are most effective for isolating the final product?

A4: Recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile) is often effective for obtaining high-purity material if the byproducts have significantly different solubilities.[4] If recrystallization is insufficient, silica gel column chromatography is the preferred method for separating the desired product from polar and non-polar impurities.

Q5: How can I confirm the identity and purity of the final product?

A5: The identity and purity of this compound should be confirmed using a combination of analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O of the amide, C≡N of the nitrile).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of a similar compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide.[4]

Materials:

  • 2-aminothiophene-3-carbonitrile

  • Butanoyl chloride

  • Triethylamine

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2-aminothiophene-3-carbonitrile (1.0 eq) in anhydrous THF.

  • Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.

  • Slowly add butanoyl chloride (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, quench it by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Visualizations

Synthesis_Pathway cluster_reactants Reactants 2-aminothiophene-3-carbonitrile 2-aminothiophene-3-carbonitrile Reaction Reaction 2-aminothiophene-3-carbonitrile->Reaction Base (Et3N) Solvent (THF) Butanoyl chloride Butanoyl chloride Butanoyl chloride->Reaction Product This compound 2-aminothiophen-2-carbonitrile 2-aminothiophen-2-carbonitrile Reaction->Product

Caption: Reaction scheme for this compound synthesis.

Byproduct_Formation cluster_byproducts Potential Byproducts Start Acylation Reaction Diacylation Diacylation Start->Diacylation Excess Acylating Agent Hydrolysis Hydrolysis Start->Hydrolysis Presence of Water Unreacted_SM Unreacted Starting Material Start->Unreacted_SM Incomplete Reaction Degradation Degradation Start->Degradation High Temperature Desired_Product This compound Start->Desired_Product Main Pathway

Caption: Potential pathways for byproduct formation.

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield, Impurities) Analyze Analyze Reaction Mixture (TLC, LC-MS, NMR) Start->Analyze Identify Identify Byproduct(s) Analyze->Identify Consult Consult Troubleshooting Guide Identify->Consult Action Implement Corrective Action(s) Consult->Action Verify Verify Purity of New Batch Action->Verify Verify->Analyze If issues persist End Successful Synthesis Verify->End

References

Stability testing of N-(3-cyanothiophen-2-yl)butanamide under different storage conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3-cyanothiophen-2-yl)butanamide. The information provided is intended to assist in designing and troubleshooting stability studies for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the recommended storage conditions for this compound?

A1: Based on general handling procedures for similar thiophene derivatives, it is recommended to store this compound in a tightly sealed container in a dry, cool, and well-ventilated place[1]. For long-term storage, refrigeration (2-8 °C) is advisable to minimize degradation. Protect from light and moisture.

Q2: I am observing a rapid loss of purity of my compound when dissolved in a basic solution for an experiment. What could be the cause?

A2: Thiophene-containing compounds can be susceptible to degradation in basic conditions[2]. The amide linkage in this compound could be undergoing base-catalyzed hydrolysis. It is recommended to assess the stability of the compound in your chosen solvent system at the target pH before proceeding with lengthy experiments. Consider using a less basic buffer or minimizing the time the compound is in the basic solution.

Q3: My HPLC analysis shows several new, small peaks appearing after exposing my sample to light. What is happening?

A3: Photodegradation is a common issue for many pharmaceutical compounds. The appearance of new peaks suggests that this compound may be photolabile. To confirm this, you should perform a photostability study as part of your forced degradation testing. If the compound is found to be light-sensitive, all future handling, formulation, and storage should be done under light-protected conditions (e.g., using amber vials, light-blocking containers).

Q4: I am developing a stability-indicating HPLC method. What type of stress conditions should I apply in a forced degradation study?

A4: A comprehensive forced degradation study should include exposure to a variety of stress conditions to identify all potential degradation products.[3] Based on the structure of this compound and general guidelines for thiophene derivatives, the following conditions are recommended:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C

  • Basic Hydrolysis: 0.1 M NaOH at room temperature and 60°C[2]

  • Oxidative Degradation: 3% H₂O₂ at room temperature

  • Thermal Degradation: 80°C (dry heat)

  • Photodegradation: Exposure to UV and visible light (ICH Q1B guidelines)

Q5: What are the likely degradation pathways for this compound?

A5: While specific degradation pathways need to be confirmed through structural elucidation of the degradants, potential pathways based on the molecule's functional groups include:

  • Hydrolysis: Cleavage of the amide bond to yield 2-amino-3-cyanothiophene and butanoic acid.

  • Oxidation: Oxidation of the thiophene ring, potentially leading to sulfoxide formation or ring opening.

  • Hydrolysis of the nitrile group: Conversion of the cyano group to a carboxylic acid or amide.

Stability Data Summary

The following tables present hypothetical data from a stability study of this compound under various storage conditions.

Table 1: Long-Term Stability at 25°C / 60% RH

Time Point (Months)Assay (%)Total Impurities (%)Appearance
099.80.2White to off-white powder
399.50.5No change
699.10.9No change
1298.21.8Slight yellowish tint

Table 2: Accelerated Stability at 40°C / 75% RH

Time Point (Months)Assay (%)Total Impurities (%)Appearance
099.80.2White to off-white powder
198.91.1No change
397.52.5Yellowish powder
695.34.7Yellowish-brown powder

Table 3: Forced Degradation Study Results

Stress ConditionDurationAssay (%)Major Degradant (% Area)
0.1 M HCl, 60°C24 hours92.15.8 (RRT 0.85)
0.1 M NaOH, RT8 hours85.412.3 (RRT 0.72)
3% H₂O₂, RT12 hours90.77.1 (RRT 0.91)
Dry Heat, 80°C48 hours98.51.0 (RRT 1.15)
Photostability (ICH Q1B)-96.22.5 (RRT 1.25)

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at 60°C. Withdraw samples at 0, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature. Withdraw samples at 0, 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw samples at 0, 4, 8, and 12 hours.

  • Thermal Degradation: Store a solid sample of the compound in a controlled temperature oven at 80°C. Withdraw samples at 0, 24, and 48 hours and prepare for HPLC analysis.

  • Photostability: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating RP-HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0 20
    15 80
    20 80
    21 20

    | 25 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, RT) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal (80°C, solid) stock->thermal Expose to Stress photo Photostability (ICH Q1B) stock->photo Expose to Stress hplc RP-HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Evaluation (Purity, Impurities) hplc->data

Caption: Experimental workflow for the forced degradation study of this compound.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation parent This compound hydrolysis_product1 2-Amino-3-cyanothiophene parent->hydrolysis_product1 Amide Cleavage hydrolysis_product2 Butanoic Acid parent->hydrolysis_product2 Amide Cleavage oxidation_product Thiophene Sulfoxide Derivative parent->oxidation_product Oxidation of Sulfur

Caption: Potential degradation pathways for this compound.

References

Addressing challenges in the scale-up synthesis of N-(3-cyanothiophen-2-yl)butanamide.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Scale-Up Synthesis of N-(3-cyanothiophen-2-yl)butanamide

Welcome to the technical support center for the scale-up synthesis of this compound. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up synthesis of this compound.

Issue 1: Low Yield of this compound

  • Question: We are experiencing a lower than expected yield during the butyrylation of 2-amino-3-cyanothiophene. What are the potential causes and how can we improve the yield?

  • Answer: Low yields in the acylation of 2-amino-3-cyanothiophene can stem from several factors. A primary concern is the hydrolysis of the acylating agent, butyryl chloride, especially if moisture is present in the reaction setup. Another possibility is incomplete reaction due to insufficient reaction time or inadequate temperature control. The formation of side products, such as diacylated or other undesired species, can also reduce the yield of the target compound.

    To address these issues, ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture. The reaction temperature should be carefully monitored and controlled, as the acylation is exothermic. A gradual, controlled addition of butyryl chloride to the solution of 2-amino-3-cyanothiophene is recommended to manage the exotherm and prevent side reactions. Extending the reaction time or performing the reaction at a slightly elevated temperature (while monitoring for impurity formation) may also improve conversion. Finally, ensure the stoichiometry of the reagents is accurate.

Issue 2: Product Purity and Impurity Profile

  • Question: Our isolated this compound contains several impurities that are difficult to remove. What are the likely impurities and what purification strategies are effective?

  • Answer: Common impurities in the synthesis of this compound can include unreacted 2-amino-3-cyanothiophene, butyric acid (from hydrolysis of butyryl chloride), and potentially over-acylated byproducts. The presence of residual base (e.g., triethylamine) and its salts is also a common issue.

    Effective purification can typically be achieved through recrystallization. A suitable solvent system needs to be identified where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution. Common solvents to screen for recrystallization include ethanol, isopropanol, acetonitrile, or mixtures of these with water. A thorough wash of the crude product with a saturated aqueous solution of sodium bicarbonate can help remove acidic impurities like butyric acid and hydrochloride salts of the base before recrystallization. If recrystallization is insufficient, column chromatography on silica gel may be necessary, although this is less ideal for large-scale production.

Issue 3: Exothermic Reaction and Temperature Control

  • Question: We are observing a significant exotherm during the addition of butyryl chloride, making temperature control difficult on a larger scale. How can we manage this?

  • Answer: The acylation of amines with acyl chlorides is a highly exothermic reaction, and managing the heat generated is a critical safety and process control consideration during scale-up.[1] Uncontrolled exotherms can lead to runaway reactions and the formation of undesirable byproducts.

    Several strategies can be employed to manage the exotherm:

    • Slow, controlled addition: Add the butyryl chloride to the solution of 2-amino-3-cyanothiophene dropwise or via a syringe pump over an extended period. This allows the cooling system of the reactor to dissipate the heat as it is generated.

    • Adequate cooling: Ensure your reactor is equipped with a cooling system (e.g., a cooling jacket) with sufficient capacity to handle the total heat evolution of the reaction.

    • Dilution: Conducting the reaction in a larger volume of a suitable solvent can help to absorb the heat generated and moderate the temperature increase.

    • Pre-cooling: Cool the reaction mixture to a lower temperature (e.g., 0-5 °C) before starting the addition of the butyryl chloride.

Frequently Asked Questions (FAQs)

  • What is the recommended solvent for the butyrylation of 2-amino-3-cyanothiophene?

    • Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or ethyl acetate are commonly used for this type of acylation. THF is a good choice as it can dissolve the starting amine and the resulting product well.[2]

  • What is the role of the base in this reaction?

    • A non-nucleophilic organic base, such as triethylamine or diisopropylethylamine, is typically added to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the amine and the acyl chloride. This prevents the protonation of the starting amine, which would render it unreactive.

  • How can the completion of the reaction be monitored?

    • Thin-layer chromatography (TLC) is a convenient method to monitor the progress of the reaction. A spot of the reaction mixture is compared to spots of the starting materials (2-amino-3-cyanothiophene). The disappearance of the starting amine spot indicates that the reaction is complete. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

  • What are the key safety precautions for this synthesis?

    • Butyryl chloride is corrosive and reacts with moisture to produce HCl gas, so it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction is exothermic and should be carefully controlled.

Data Presentation

Table 1: Recommended Reaction Parameters for Butyrylation

ParameterRecommended RangeNotes
Reactant Ratio
2-amino-3-cyanothiophene1.0 equivalent
Butyryl chloride1.05 - 1.2 equivalentsA slight excess of the acylating agent can help drive the reaction to completion.
Triethylamine1.1 - 1.3 equivalentsTo neutralize the HCl byproduct.
Solvent
Solvent TypeTetrahydrofuran (THF)Ensure the solvent is anhydrous.
Solvent Volume5 - 10 mL per gram of amineAdequate dilution helps with stirring and temperature control.
Temperature
Initial Temperature0 - 5 °CFor the addition of butyryl chloride.
Reaction TemperatureRoom Temperature (20-25 °C)After the addition is complete.
Reaction Time 2 - 4 hoursMonitor by TLC or HPLC for completion.

Table 2: Example Impurity Profile from a Scale-Up Batch

Impurity IDStructure / NameTypical Level (before purification)Potential Origin
IMP-012-amino-3-cyanothiophene< 2.0%Unreacted starting material.
IMP-02Butyric acid< 1.0%Hydrolysis of butyryl chloride.
IMP-03N,N-dibutyryl-2-amino-3-cyanothiophene< 0.5%Over-acylation of the starting material or product.
IMP-04Triethylamine hydrochlorideVariableByproduct from the neutralization of HCl.

Experimental Protocols

Synthesis of this compound

This protocol is based on a general procedure for the acylation of 2-aminothiophenes and should be optimized for specific scale-up equipment and conditions.[2]

  • Reactor Setup: Charge a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet with 2-amino-3-cyanothiophene (1.0 equivalent) and anhydrous tetrahydrofuran (THF, 8 volumes).

  • Initial Cooling and Base Addition: Start agitation and cool the reactor contents to 0-5 °C using the cooling jacket. Add triethylamine (1.2 equivalents) to the slurry.

  • Acylation: Slowly add butyryl chloride (1.1 equivalents) dropwise via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature between 0-10 °C. The reaction is exothermic.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature (20-25 °C) and stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting amine is consumed.

  • Work-up:

    • Cool the reaction mixture to 10-15 °C.

    • Slowly add water (5 volumes) to the reaction mixture to quench any unreacted butyryl chloride and dissolve the triethylamine hydrochloride salt.

    • Separate the organic layer.

    • Wash the organic layer with a 5% aqueous sodium bicarbonate solution (2 x 3 volumes) followed by brine (2 volumes).

  • Isolation:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification (Recrystallization):

    • Dissolve the crude product in a minimal amount of hot ethanol (or another suitable solvent).

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum to afford pure this compound.

Visualizations

experimental_workflow start Start: Reactor Setup reagents Charge 2-amino-3-cyanothiophene and anhydrous THF start->reagents cooling Cool to 0-5 °C reagents->cooling base Add Triethylamine cooling->base acylation Slowly add Butyryl Chloride (Maintain 0-10 °C) base->acylation reaction Warm to RT and Stir for 2-3h acylation->reaction monitoring Monitor by TLC/HPLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up monitoring->workup Reaction Complete isolation Concentrate Organic Layer workup->isolation purification Recrystallization isolation->purification end End: Pure Product purification->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed check_moisture Check for Moisture in Reagents/Glassware start->check_moisture check_temp Review Temperature Control During Addition start->check_temp check_time Verify Reaction Time and Completion start->check_time dry_reagents Action: Use Anhydrous Reagents and Dry Glassware check_moisture->dry_reagents Moisture Present improve_cooling Action: Improve Cooling and Slow Addition Rate check_temp->improve_cooling Exotherm Not Controlled extend_time Action: Extend Reaction Time or Slightly Increase Temp. check_time->extend_time Reaction Incomplete

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: N-(3-cyanothiophen-2-yl)butanamide and Related Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information for the specific compound N-(3-cyanothiophen-2-yl)butanamide is limited in publicly available scientific literature. This technical support guide is based on data and protocols for closely related N-(3-cyanothiophen-2-yl) amide and other thiophene derivatives, which are expected to have similar biological activities and experimental considerations.

This guide provides troubleshooting advice, frequently asked questions, experimental protocols, and data interpretation for researchers working with this compound and similar compounds in common biological assays.

Frequently Asked Questions (FAQs)

Q1: My this compound compound is not dissolving in my aqueous assay buffer. What should I do?

A1: Thiophene derivatives are often insoluble in water but soluble in organic solvents.[1][2] It is recommended to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) and then dilute it to the final concentration in your aqueous assay buffer. Be aware that high concentrations of DMSO can affect biological assays, so it's crucial to keep the final DMSO concentration low (typically below 0.5%) and consistent across all samples, including controls.[3]

Q2: I am observing high background or color interference in my colorimetric antioxidant assay. Could the compound be the cause?

A2: Yes, thiophene-containing compounds can sometimes interfere with colorimetric assays. It is advisable to run a control sample containing your compound in the assay medium without the reagents that produce the color to check for any intrinsic absorbance of the compound at the measurement wavelength. If there is significant interference, you may need to subtract the background absorbance or consider a different, non-colorimetric assay.

Q3: My antimicrobial assay results are not reproducible. What are the common sources of variability?

A3: Inconsistent results in antimicrobial assays can stem from several factors. Ensure that your bacterial inoculum is standardized to the correct density (e.g., using a McFarland standard).[4] Issues with compound solubility can also lead to variability; make sure your compound is fully dissolved in the stock solution and does not precipitate upon dilution in the broth.[3] Additionally, thorough mixing of the microtiter plates before incubation is essential for uniform exposure of the bacteria to the compound.

Troubleshooting Guides

Inconsistent Antioxidant Assay (ABTS) Results
Observed Problem Potential Cause Recommended Solution
High variability between replicates Incomplete dissolution of the compound.[3]Ensure the compound is fully dissolved in the DMSO stock. Briefly vortex before making dilutions.
Pipetting errors.Use calibrated pipettes and proper pipetting techniques.
Lower than expected antioxidant activity Compound precipitation in the aqueous assay buffer.Decrease the final concentration of the compound or slightly increase the final DMSO concentration (while staying within acceptable limits for your assay).
Degradation of the compound.Prepare fresh dilutions of your compound from a stock solution stored under appropriate conditions (e.g., -20°C, protected from light).
High absorbance in compound-only control Intrinsic color of the compound.Measure the absorbance of the compound in the assay buffer at the assay wavelength and subtract this value from your sample readings.
Inconsistent Antimicrobial (Broth Microdilution) Assay Results
Observed Problem Potential Cause Recommended Solution
No bacterial growth in the positive control wells Incorrect growth medium or incubation conditions.Verify that the correct medium, temperature, and atmospheric conditions are used for the specific bacterial strain.
Inactive bacterial inoculum.Use a fresh bacterial culture for inoculum preparation.
Growth in the negative control (sterility) wells Contamination of the medium, compound, or plates.Use aseptic techniques throughout the procedure. Ensure all reagents and materials are sterile.
Inconsistent MIC values across experiments Variation in inoculum density.Standardize the inoculum using a McFarland standard to ensure a consistent starting bacterial concentration.[4]
Compound precipitation.[3]Visually inspect the wells for any signs of precipitation. If observed, consider using a lower concentration range or a different solubilizing agent if compatible with the assay.

Quantitative Data Summary

The following tables present representative quantitative data for the biological activities of various thiophene derivatives, which may serve as a reference for the expected potency of this compound.

Table 1: Antioxidant Activity of Thiophene Derivatives

Compound Assay IC50 (µg/mL) Reference
Thiophene-2-carboxamide derivative 7aABTS- (62.0% inhibition)[5]
Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivative S4DPPH48.45[6]
Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivative S6DPPH45.33[6]

IC50: Half-maximal inhibitory concentration. A lower IC50 value indicates greater antioxidant activity.

Table 2: Antimicrobial Activity of Thiophene Derivatives

Compound Organism MIC (µg/mL) Reference
3-aminothiophene-2-carboxamide derivative 7bStaphylococcus aureus- (83.3% inhibition)[5]
3-aminothiophene-2-carboxamide derivative 7bBacillus subtilis- (82.6% inhibition)[5]
3-aminothiophene-2-carboxamide derivative 7bEscherichia coli- (64.0% inhibition)[5]
3-aminothiophen-2-carboxamide derivative 7bPseudomonas aeruginosa- (86.9% inhibition)[5]
Cyclohexanol-substituted 3-chlorobenzo[b]thiopheneGram-positive bacteria & yeast16[7]

MIC: Minimum Inhibitory Concentration. A lower MIC value indicates greater antimicrobial activity.

Experimental Protocols

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Antioxidant Assay

This protocol is adapted from standard ABTS assay procedures.

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will form the dark-colored ABTS•+ solution.

  • Assay Procedure:

    • Dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Prepare serial dilutions of your this compound stock solution.

    • Add 20 µL of each sample dilution to a 96-well plate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Read the absorbance at 734 nm.

    • Use a known antioxidant, such as Trolox or ascorbic acid, as a positive control.

  • Calculation:

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the percentage of inhibition against the compound concentrations to determine the IC50 value.

Broth Microdilution Antimicrobial Susceptibility Assay

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum:

    • From a fresh agar plate, pick several colonies of the test microorganism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Assay Procedure:

    • Prepare a serial two-fold dilution of your this compound compound in a 96-well microtiter plate with the appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

    • Add 50 µL of the standardized bacterial inoculum to each well.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only) in each plate.

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]

Visualizations

Signaling Pathways and Workflows

experimental_workflow Experimental Workflow for Screening Thiophene Derivatives cluster_prep Preparation cluster_screening Primary Screening cluster_analysis Data Analysis cluster_followup Follow-up Studies compound_prep Compound Solubilization (DMSO Stock) antioxidant_assay Antioxidant Assay (e.g., ABTS) compound_prep->antioxidant_assay antimicrobial_assay Antimicrobial Assay (Broth Microdilution) compound_prep->antimicrobial_assay assay_prep Assay Reagent Preparation assay_prep->antioxidant_assay assay_prep->antimicrobial_assay ic50_calc IC50 Calculation antioxidant_assay->ic50_calc mic_det MIC Determination antimicrobial_assay->mic_det pathway_analysis Mechanism of Action (e.g., Pathway Analysis) ic50_calc->pathway_analysis mic_det->pathway_analysis nrf2_pathway Potential Antioxidant Mechanism via Nrf2 Activation Thiophene Thiophene Derivative Keap1 Keap1 Thiophene->Keap1 inhibits binding Nrf2 Nrf2 Keap1->Nrf2 promotes degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes promotes transcription quorum_sensing_inhibition Antimicrobial Mechanism: Quorum Sensing Disruption cluster_bacteria Bacterial Cell Autoinducer_Synthase Autoinducer Synthase Autoinducer Autoinducers (AIs) Autoinducer_Synthase->Autoinducer produces Receptor AI Receptor Autoinducer->Receptor binds to Virulence_Genes Virulence & Biofilm Genes Receptor->Virulence_Genes activates Thiophene Thiophene Derivative Thiophene->Receptor inhibits

References

Technical Support Center: Enhancing In Vivo Bioavailability of Thiophene-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the in vivo bioavailability of thiophene-based compounds.

Frequently Asked Questions (FAQs)

1. Why do many thiophene-based compounds exhibit low oral bioavailability?

Many thiophene-based compounds have poor aqueous solubility, which is a primary limiting factor for their absorption in the gastrointestinal tract.[1][2][3][4] Additionally, some thiophene derivatives can be subject to significant first-pass metabolism in the liver, where they are modified by enzymes before reaching systemic circulation.[5][6]

2. What are the most common strategies to improve the bioavailability of thiophene compounds?

The most prevalent and effective strategies focus on improving the solubility and dissolution rate of these compounds. Key approaches include:

  • Nanoparticle-based drug delivery systems: Encapsulating thiophene compounds in nanoparticles, such as those made from polymers (e.g., PLGA) or proteins (e.g., albumin), can significantly enhance their solubility and bioavailability.[2][5][7]

  • Prodrug approaches: Modifying the thiophene compound into a more soluble or permeable "prodrug" that converts to the active form in the body is a widely used strategy.[8][9][10]

  • Lipid-based formulations: Formulations like self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic thiophene compounds.[11][12]

  • Particle size reduction: Techniques such as micronization or creating nanosuspensions increase the surface area of the drug, which can lead to faster dissolution.[11][12][13]

3. Are there toxicity concerns associated with thiophene-based compounds?

Yes, the thiophene ring can be metabolized by cytochrome P450 (CYP450) enzymes in the liver to form reactive metabolites like thiophene S-oxides and epoxides.[5][14][15][16] These reactive species can covalently bind to cellular macromolecules, such as proteins, which can lead to hepatotoxicity.[5][15] However, the extent of toxicity depends on the specific chemical structure of the compound and the presence of alternative, less toxic metabolic pathways.[5][6]

4. What are the advantages of using nanoparticle formulations for thiophene compounds?

Nanoparticle formulations offer several advantages:

  • Improved Solubility and Bioavailability: They can significantly increase the aqueous solubility of poorly soluble thiophene drugs, leading to enhanced absorption and bioavailability.[2][4]

  • Sustained Release: Polymeric nanoparticles can be designed for controlled, sustained release of the encapsulated drug, which can maintain therapeutic concentrations for longer periods.[7]

  • Targeted Delivery: Nanoparticles can be surface-functionalized with targeting ligands (e.g., folic acid) to direct the drug to specific tissues or cells, such as cancer cells, thereby increasing efficacy and reducing off-target side effects.[1][3][17]

  • Protection from Degradation: The nanoparticle matrix can protect the encapsulated drug from enzymatic degradation in the gastrointestinal tract.

5. How do prodrugs of thiophene compounds work to improve bioavailability?

Prodrugs are inactive derivatives of a drug that are designed to overcome pharmaceutical and pharmacokinetic barriers.[8][18] For thiophene compounds with low solubility, a common approach is to attach a hydrophilic moiety (like a phosphate or an amino acid) to the molecule.[19] This increases the water solubility of the prodrug, allowing for better dissolution and absorption. Once absorbed, enzymes in the body cleave off the promoiety, releasing the active thiophene drug.[18]

Troubleshooting Guides

Nanoparticle Formulation Issues
Problem Possible Cause(s) Suggested Solution(s)
Inconsistent Particle Size or High Polydispersity Index (PDI) - Inefficient emulsification (sonication/homogenization time or power is not optimal).- Inappropriate surfactant/stabilizer concentration.- Variations in solvent evaporation/diffusion rate.- Optimize sonication/homogenization parameters.- Adjust the concentration of the stabilizer (e.g., PVA, Poloxamer).- Ensure consistent and controlled solvent removal conditions.[3][11]
Particle Aggregation - Insufficient surface charge (low zeta potential).- Inadequate amount of stabilizer.- Improper storage conditions (e.g., temperature, pH).- For PLGA nanoparticles, consider using cationic stabilizers like chitosan to increase surface charge.[3]- Increase the concentration of the stabilizer.- Store nanoparticle suspensions at 4°C and at an appropriate pH. Lyophilization with a cryoprotectant can improve long-term stability.
Low Drug Encapsulation Efficiency - Drug is too soluble in the external aqueous phase.- Insufficient interaction between the drug and the polymer matrix.- Premature drug leakage during the formulation process.- For hydrophilic drugs, use a double emulsion (w/o/w) method.- For hydrophobic drugs, ensure they are fully dissolved in the organic phase with the polymer.- Optimize the polymer-to-drug ratio.
Drug Instability or Degradation during Formulation - Exposure to harsh organic solvents.- High temperatures during solvent evaporation.- Shear stress from homogenization or sonication.- Select a biocompatible solvent with a lower boiling point.- Use a rotary evaporator under reduced pressure to lower the evaporation temperature.- Minimize the duration and intensity of high-energy processes while ensuring adequate particle size reduction.[13][20]
In Vivo Oral Gavage Issues in Rodents
Problem Possible Cause(s) Suggested Solution(s)
Animal Distress or Resistance during Dosing - Improper restraint technique.- Stress from the procedure.- Ensure proper training in animal handling and restraint. The animal should be securely held without impeding its breathing.[12]- Handle the animals prior to the study to acclimatize them to the procedure.[12]- Consider using flexible plastic feeding tubes instead of rigid metal needles to reduce stress and the risk of injury.[12]
Accidental Tracheal Administration/Aspiration - Incorrect placement of the gavage needle.- Rapid administration of the formulation.- Ensure the gavage needle is inserted along one side of the mouth and gently advanced along the esophagus. No resistance should be felt.[12]- If the animal coughs or struggles excessively, or if fluid bubbles from the nose, withdraw the needle immediately.[12]- Administer the dose slowly and steadily.
Esophageal Trauma or Perforation - Use of a gavage needle with a sharp or burred tip.- Excessive force during insertion.- Animal movement during the procedure.- Always inspect the gavage needle for smoothness before use. Use needles with a ball-tip.- Never force the needle; if resistance is met, withdraw and re-insert gently.- Ensure the animal is properly restrained throughout the procedure.[21][22]
Regurgitation of the Dosed Formulation - Dosing volume is too large for the animal's stomach capacity.- The formulation is irritating to the stomach lining.- Adhere to recommended maximum oral gavage volumes based on the animal's body weight (typically 10 mL/kg for mice).- If the formulation contains co-solvents or surfactants, ensure they are at concentrations known to be well-tolerated.

Data Presentation: Efficacy and Bioavailability Enhancement

Table 1: In Vitro Efficacy of Thiophene-Based Compounds in Different Formulations

CompoundFormulationCell LineEfficacy MetricValueReference
BU17SolutionCT26 (colorectal carcinoma)IC501.52 µM[5]
BU17NanoparticlesCT26 (colorectal carcinoma)IC500.08 µM[5]
Compound 480Free DrugHeLa (cervical cancer)IC5023.79 µg/mL[9]
Compound 480Free DrugHepG2 (liver cancer)IC5012.61 µg/mL[9]
Thiophene Derivative 1-EBOV-GP-pseudotyped virusEC500.07 µM[23]
Thiophene Derivative 57-EBOV-GP-pseudotyped virusEC500.03 µM[23]

Table 2: In Vivo Bioavailability Enhancement of a Thiophene Derivative Prodrug

CompoundAnimal ModelPharmacokinetic ParameterResultReference
Thiophene Derivative Prodrugs (30a and 30b)RatPlasma Levels (at 6h post-dose)Two-fold increase compared to the parent compound.[10]

Experimental Protocols

Protocol 1: Preparation of Thiophene-Loaded PLGA Nanoparticles via Single Emulsion-Solvent Evaporation

This protocol is adapted for a generic hydrophobic thiophene compound.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Thiophene-based compound

  • Dichloromethane (DCM) or Ethyl Acetate (EA)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1-2% w/v in deionized water)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Probe sonicator or high-speed homogenizer

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Preparation of the Organic Phase:

    • Accurately weigh 100 mg of PLGA and 10 mg of the thiophene compound.

    • Dissolve both in 2 mL of DCM or EA in a glass vial. Ensure complete dissolution.[2]

  • Preparation of the Aqueous Phase:

    • Prepare a 1% (w/v) PVA solution by dissolving 1 g of PVA in 100 mL of deionized water. This may require heating (e.g., to 85°C) and stirring until the PVA is fully dissolved. Allow the solution to cool to room temperature.[2]

  • Emulsification:

    • Add the organic phase dropwise to 10 mL of the PVA aqueous solution while stirring at a moderate speed.

    • Immediately after adding the organic phase, sonicate the mixture using a probe sonicator on an ice bath. A typical setting would be 50-60% amplitude for 2-3 minutes in pulsed mode (e.g., 10 seconds on, 20 seconds off) to prevent excessive heating.[3]

  • Solvent Evaporation:

    • Transfer the resulting oil-in-water emulsion to a larger beaker containing 20-30 mL of the 1% PVA solution and stir on a magnetic stirrer at room temperature for 3-4 hours to allow the organic solvent to evaporate.[11]

    • Alternatively, use a rotary evaporator at a reduced pressure and a controlled temperature (e.g., 30-35°C) for more rapid solvent removal.

  • Nanoparticle Collection and Purification:

    • Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 x g) for 20-30 minutes at 4°C.

    • Discard the supernatant, which contains residual PVA and unencapsulated drug.

    • Resuspend the nanoparticle pellet in deionized water by gentle vortexing or sonication.

    • Repeat the centrifugation and washing step two more times to ensure the removal of impurities.

  • Storage:

    • Resuspend the final nanoparticle pellet in a suitable buffer or deionized water. For long-term storage, nanoparticles can be lyophilized with a cryoprotectant (e.g., sucrose or trehalose).

Protocol 2: Preparation of Thiophene-Loaded Albumin Nanoparticles via Desolvation

This protocol is adapted for a generic hydrophobic thiophene compound.

Materials:

  • Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA)

  • Thiophene-based compound

  • Ethanol

  • Glutaraldehyde solution (e.g., 8% v/v) for cross-linking

  • Deionized water

  • Magnetic stirrer and stir bar

  • Centrifuge

Procedure:

  • Preparation of Albumin Solution:

    • Dissolve 100 mg of albumin in 2 mL of deionized water in a beaker.[24]

  • Preparation of Drug Solution:

    • Dissolve 10 mg of the thiophene compound in 8 mL of ethanol.

  • Desolvation:

    • Place the beaker with the albumin solution on a magnetic stirrer at a constant stirring speed (e.g., 500 rpm).

    • Add the ethanolic drug solution dropwise to the albumin solution. The addition of the non-solvent (ethanol) will cause the albumin to precipitate, forming nanoparticles and encapsulating the drug. An opalescent suspension will form.[24]

  • Cross-linking:

    • After the desolvation is complete, add a specific volume of glutaraldehyde solution (e.g., 100 µL of 8% glutaraldehyde) to the nanoparticle suspension to cross-link and stabilize the albumin nanoparticles.[24]

    • Allow the cross-linking reaction to proceed for 12-24 hours with continuous stirring.

  • Purification:

    • Purify the nanoparticles by repeated cycles of centrifugation (e.g., 12,000 x g for 10 minutes) and redispersion in deionized water to remove unreacted glutaraldehyde, ethanol, and unencapsulated drug.[24] Perform at least 3-5 washing cycles.

  • Storage:

    • Resuspend the final purified nanoparticle pellet in a suitable aqueous buffer for immediate use or lyophilize for long-term storage.

Protocol 3: General In Vivo Oral Bioavailability Study in Mice

Materials and Animals:

  • Male or female mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old.[25]

  • Test formulation (thiophene compound in a suitable vehicle, e.g., nanoparticle suspension).

  • Control formulation (e.g., thiophene compound in a simple aqueous suspension with a suspending agent like carboxymethylcellulose).

  • Oral gavage needles (flexible plastic is recommended).

  • Blood collection supplies (e.g., heparinized or EDTA-coated capillary tubes, microcentrifuge tubes).

  • Anesthetic (if terminal blood collection is planned).

  • Centrifuge.

Procedure:

  • Animal Acclimatization and Fasting:

    • Allow animals to acclimate to the facility for at least one week before the experiment.

    • Fast the mice overnight (8-12 hours) before dosing, with free access to water. This ensures an empty stomach for more consistent drug absorption.[26]

  • Dosing:

    • Weigh each mouse immediately before dosing to calculate the exact volume to be administered.

    • Properly restrain the mouse and administer the formulation via oral gavage. The typical dose volume is 5-10 mL/kg.

  • Blood Sampling:

    • Collect blood samples at predetermined time points. A typical sampling schedule might be: pre-dose (0 h), and 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • For serial blood sampling from the same animal, the saphenous or submandibular vein is commonly used. The total blood volume collected should not exceed 10% of the animal's total blood volume over a 2-week period.

    • For terminal blood collection, cardiac puncture under deep anesthesia can be performed to obtain a larger volume.

  • Plasma Preparation:

    • Immediately place the collected blood into EDTA- or heparin-coated microcentrifuge tubes.

    • Centrifuge the blood at, for example, 2,000 x g for 15 minutes at 4°C to separate the plasma.

    • Carefully collect the supernatant (plasma) and store it at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of the thiophene compound in the plasma samples using a validated analytical method, typically High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS).

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration versus time data for each animal.

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (Area Under the Curve) using appropriate software.

    • Calculate the absolute or relative bioavailability by comparing the AUC from the oral dose to the AUC from an intravenous dose (if performed) or to the control formulation.

Visualization of Pathways and Workflows

Metabolic Bioactivation of Thiophene Ring

Thiophene Thiophene-Containing Drug CYP450 Cytochrome P450 (e.g., CYP3A4) Thiophene->CYP450 Metabolism S_Oxide Thiophene S-Oxide (Reactive Metabolite) CYP450->S_Oxide Epoxide Thiophene Epoxide (Reactive Metabolite) CYP450->Epoxide Covalent_Binding Covalent Binding to Cellular Proteins S_Oxide->Covalent_Binding Epoxide->Covalent_Binding Toxicity Hepatotoxicity Covalent_Binding->Toxicity

Caption: CYP450-mediated metabolic activation of thiophene compounds.

Intrinsic Apoptosis Pathway Induced by Thiophene Derivatives

Thiophene Thiophene Derivative Mitochondrion Mitochondrion Thiophene->Mitochondrion ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS Membrane_Potential ↓ Mitochondrial Membrane Potential Mitochondrion->Membrane_Potential Caspase9 Caspase-9 Activation Membrane_Potential->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Intrinsic apoptosis pathway initiated by thiophene compounds.

Experimental Workflow for Bioavailability Enhancement

cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_data Data Analysis Compound Thiophene Compound (Poorly Soluble) Method Select Method (e.g., Nanoparticles, Prodrug) Compound->Method Formulation Prepare Formulation Method->Formulation Characterization In Vitro Characterization (Size, PDI, Encapsulation) Formulation->Characterization Dosing Oral Gavage in Rodents Characterization->Dosing Sampling Blood Sampling (Time Course) Dosing->Sampling Analysis LC-MS/MS Analysis of Plasma Samples Sampling->Analysis PK Pharmacokinetic Modeling (AUC, Cmax) Analysis->PK Bioavailability Determine Bioavailability Enhancement PK->Bioavailability

Caption: Workflow for developing and testing bioavailability-enhanced formulations.

References

Validation & Comparative

Comparative Analysis of N-(3-cyanothiophen-2-yl)butanamide and Structurally Similar Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the synthesis, biological activity, and structure-activity relationships of a promising class of thiophene-based compounds.

Chemical Structures and Physicochemical Properties

The core chemical structure of the compounds discussed in this guide is the 2-amino-3-cyanothiophene scaffold. Variations in the amide substituent at the 2-position significantly influence the biological activity of these molecules.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Key Features
N-(3-cyanothiophen-2-yl)butanamide C9H10N2OS194.25Butanamide side chain. Data on biological activity is currently limited in public literature.
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide [1]C11H8N2OS2248.33Thiophene-2-acetamide side chain. Exhibits moderate antioxidant and significant antimicrobial properties.[1]
2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide [2][3]C12H11N3OS245.30Tetrahydrobenzothiophene core with a cyanoacetamide side chain. Serves as a precursor for various heterocyclic compounds with antitumor activity.[2][3]
Ethyl 5-(5,6-dichloronicotinamido)-3-methylthiophene-2-carboxylate [4]C14H11Cl2N2O3S373.22Dichloronicotinamide moiety. Demonstrates excellent fungicidal activity.[4]

Comparative Biological Activity

The 2-amido-3-cyanothiophene scaffold has been explored for a variety of biological activities, with the nature of the amide substituent playing a critical role in determining the therapeutic potential.

Antimicrobial Activity

A study on N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide revealed its efficacy against a range of bacterial and yeast strains.[1] The minimum inhibitory concentration (MIC) values are summarized below.

MicroorganismStrainMIC (µg/mL)[1]
Gram-positive Bacteria
Staphylococcus aureusATCC 6538P>1000
Listeria monocytogenesATCC 19111500
Micrococcus luteusNRRL B-4375250
Gram-negative Bacteria
Escherichia coliATCC 25922>1000
Klebsiella pneumoniaeATCC 700603>1000
Salmonella typhimuriumATCC 14028>1000
Yeasts
Candida glabrataATCC 9003015.62
Candida kruseiATCC 3413515.62

The data indicates that while the compound has moderate activity against some Gram-positive bacteria, it demonstrates significant activity against the tested yeast strains.[1]

Anticancer Activity

Derivatives of the 2-amido-3-cyanothiophene scaffold have shown promising anticancer activities. For instance, novel N-hetaryl-2-cyanoacetamide derivatives incorporating a 4,5,6,7-tetrahydrobenzo[b]thiophene moiety have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.[3][5] Certain compounds within this series exhibited potent cytotoxicity against prostate (PC3) and liver (HepG2) cancer cells, inducing apoptosis and demonstrating anti-metastatic and anti-angiogenic effects.[5] Another study highlighted thiophene carboxamide derivatives as biomimetics of the anticancer drug Combretastatin A-4 (CA-4), with some compounds showing significant activity against the Hep3B cancer cell line.[6]

Fungicidal Activity

A series of N-(thiophen-2-yl) nicotinamide derivatives were synthesized and showed excellent in vivo fungicidal activities against cucumber downy mildew.[4] Notably, compounds 4a (EC50 = 4.69 mg/L) and 4f (EC50 = 1.96 mg/L) from this series displayed higher efficacy than the commercial fungicides diflumetorim and flumorph.[4]

Experimental Protocols

Synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide[1]

The synthesis is a two-step process:

  • Activation of 2-(thiophen-2-yl)acetic acid: 2-(thiophen-2-yl)acetic acid is converted to its more reactive acid chloride derivative, 2-(thiophen-2-yl)acetyl chloride, using thionyl chloride.[1]

  • N-acylation: The resulting 2-(thiophen-2-yl)acetyl chloride is then reacted with 2-aminothiophene-3-carbonitrile in an N-acylation reaction to yield the final product, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide.[1]

Antimicrobial Screening: Minimal Inhibitory Concentration (MIC) Method[1]
  • The test compound is dissolved in dimethyl sulfoxide (DMSO).

  • Serial dilutions of the compound are prepared in a suitable broth medium in microtiter plates.

  • Standardized suspensions of the test microorganisms (bacteria and yeasts) are added to the wells.

  • The plates are incubated under appropriate conditions for each microorganism.

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[1]

Antioxidant Activity: ABTS Assay[1]
  • The ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation is generated by reacting ABTS with an oxidizing agent.

  • The test compound is added to the ABTS•+ solution.

  • The reduction of the ABTS•+ radical by the antioxidant compound leads to a decrease in absorbance, which is measured spectrophotometrically.

  • The antioxidant activity is then calculated based on the degree of absorbance reduction.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general synthesis workflow and a potential mechanism of action for the anticancer activity observed in similar thiophene derivatives.

SynthesisWorkflow General Synthesis Workflow for 2-Amido-3-Cyanothiophene Derivatives cluster_start Starting Materials cluster_activation Activation cluster_reaction Reaction cluster_product Product 2_aminothiophene 2-Aminothiophene-3-carbonitrile acylation N-Acylation 2_aminothiophene->acylation carboxylic_acid Carboxylic Acid (e.g., Butanoic Acid) activating_agent Activating Agent (e.g., Thionyl Chloride) carboxylic_acid->activating_agent Reaction acid_chloride Acid Chloride Intermediate activating_agent->acid_chloride acid_chloride->acylation final_product N-(3-cyanothiophen-2-yl)amide (e.g., this compound) acylation->final_product

Caption: General synthesis workflow for N-acylated 2-aminothiophene-3-carbonitrile derivatives.

AnticancerSignaling Potential Anticancer Signaling Pathway Inhibition Thiophene_Derivative Thiophene Carboxamide Derivative VEGFR2 VEGFR-2 Thiophene_Derivative->VEGFR2 Inhibition Caspases Caspase Activation Thiophene_Derivative->Caspases Activation PI3K PI3K VEGFR2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Angiogenesis Angiogenesis mTOR->Angiogenesis Apoptosis Apoptosis Caspases->Apoptosis

Caption: Potential mechanism of anticancer action via inhibition of the VEGFR-2 signaling pathway.

Conclusion

The 2-amido-3-cyanothiophene scaffold represents a versatile platform for the development of new therapeutic agents. While data on this compound itself is limited, the analysis of its close analogs reveals significant potential for antimicrobial, anticancer, and fungicidal activities. The biological profile of these compounds is highly dependent on the nature of the amide substituent. Further research into the synthesis and biological evaluation of a broader range of N-(3-cyanothiophen-2-yl)amide derivatives, including the butanamide analog, is warranted to fully explore the therapeutic potential of this chemical class and to establish clear structure-activity relationships. The experimental protocols and comparative data presented in this guide offer a solid foundation for future investigations in this promising area of drug discovery.

References

Validating the Anticancer Potential of N-(3-cyanothiophen-2-yl)butanamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of modern oncological research. Thiophene derivatives have emerged as a promising class of heterocyclic compounds, with numerous studies highlighting their potent and diverse anticancer activities.[1][2][3][4][5] This guide provides a comparative framework for validating the anticancer activity of a specific thiophene derivative, N-(3-cyanothiophen-2-yl)butanamide, against various cancer cell lines. We will explore its potential efficacy in the context of other bioactive thiophene analogs and established chemotherapeutic agents, supported by established experimental protocols and an examination of relevant signaling pathways.

Comparative Anticancer Activity of Thiophene Derivatives

While specific data for this compound is not yet extensively published, the broader family of thiophene derivatives has demonstrated significant cytotoxic effects against a range of cancer cell lines. The table below summarizes the in vitro anticancer activities of several reported thiophene derivatives, providing a benchmark for evaluating our target compound.

Compound/DerivativeCell Line(s)IC50 (µM)Reference CompoundKey FindingsReference
Thienopyrimidine derivative 3b HepG2 (Liver), PC-3 (Prostate)3.105, 2.15DoxorubicinPromising candidate with good selective toxicity.[1]
Thienopyrimidine derivative 4c HepG2 (Liver), PC-3 (Prostate)3.023, 3.12DoxorubicinInduced a high proportion of early and late apoptotic cells.[1]
Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate derivative 8e NCI-60 Panel0.411 - 2.8-Showed significant growth inhibition across a panel of 60 human cancer cell lines.[2]
Thiophene derivative TP 5 HepG2 (Liver), SMMC-7721 (Liver)Not specifiedPaclitaxelShowed higher activity than other tested thiophene derivatives and paclitaxel.[5]
N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivative 11 PC3 (Prostate), HepG2 (Liver)Not specified-Demonstrated potent cytotoxicity and induced apoptosis.[6]
N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivative 12 PC3 (Prostate), HepG2 (Liver)Not specified-Showed significant cytotoxic effects and anti-angiogenic properties.[6][7]

Established Experimental Protocols for Anticancer Activity Validation

To rigorously assess the anticancer potential of this compound, a series of standardized in vitro assays should be employed. These protocols are essential for determining the compound's cytotoxicity, mechanism of action, and selectivity.

Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).

  • Methodology:

    • Cell Seeding: Cancer cell lines (e.g., from the NCI-60 panel[8][9]) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

    • Compound Treatment: Cells are treated with serial dilutions of this compound and a positive control (e.g., Doxorubicin, Cisplatin) for a specified duration (typically 24, 48, or 72 hours).

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial reductase will convert MTT into formazan crystals.

    • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

    • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Objective: To determine if the compound induces programmed cell death (apoptosis).

  • Methodology:

    • Cell Treatment: Cells are treated with this compound at its IC50 concentration for a defined period.

    • Cell Harvesting and Staining: Cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of necrotic or late apoptotic cells).

    • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis
  • Objective: To investigate the effect of the compound on cell cycle progression.

  • Methodology:

    • Cell Treatment and Fixation: Cells are treated with the compound, harvested, and fixed in cold ethanol.

    • Staining: The fixed cells are treated with RNase A and stained with a DNA-binding dye (e.g., Propidium Iodide).

    • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Potential Signaling Pathways and Mechanisms of Action

Several studies on thiophene derivatives suggest that their anticancer effects are mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][3]

A plausible mechanism of action for this compound could involve the inhibition of critical protein kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and AKT.

signaling_pathway Compound This compound VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibition AKT AKT Compound->AKT Inhibition Proliferation Cell Proliferation VEGFR2->Proliferation Survival Cell Survival AKT->Survival Apoptosis Apoptosis AKT->Apoptosis Inhibition

Caption: Potential inhibitory action on the VEGFR-2/AKT signaling pathway.

Experimental Workflow for Validation

The systematic validation of this compound's anticancer activity can be visualized as a multi-step process.

experimental_workflow Start Start: Synthesize and Characterize This compound Screening In vitro Screening: MTT Assay on a panel of cancer cell lines (e.g., NCI-60) Start->Screening IC50 Determine IC50 Values Screening->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Selectivity Selectivity Testing: Compare cytotoxicity against normal cell lines IC50->Selectivity Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis CellCycle Cell Cycle Analysis Mechanism->CellCycle Pathway Signaling Pathway Analysis (e.g., Western Blot for p-AKT) Mechanism->Pathway Conclusion Conclusion: Evaluate Therapeutic Potential Apoptosis->Conclusion CellCycle->Conclusion Pathway->Conclusion Selectivity->Conclusion

Caption: A structured workflow for anticancer drug validation.

Conclusion

While direct experimental data on this compound is pending, the extensive research on related thiophene derivatives provides a strong rationale for its investigation as a potential anticancer agent. The comparative data and standardized protocols outlined in this guide offer a robust framework for its evaluation. By systematically assessing its cytotoxicity, elucidating its mechanism of action, and comparing its efficacy to existing compounds, researchers can effectively determine the therapeutic potential of this compound and contribute to the development of novel cancer therapies.

References

Comparative Guide to the Structure-Activity Relationship of N-(3-cyanothiophen-2-yl)butanamide Analogs and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-(3-cyanothiophen-2-yl)butanamide analogs and structurally related compounds. The information is targeted towards researchers, scientists, and drug development professionals, offering a consolidated view of their biological activities supported by experimental data.

While a comprehensive SAR study on a series of this compound analogs is not extensively documented in publicly available literature, this guide draws comparisons from closely related N-(3-cyanothiophen-2-yl) amide derivatives to infer potential SAR trends. The primary biological activities explored for these analogs include enzyme inhibition, anticancer, and antimicrobial effects.

Data Presentation

The following tables summarize the quantitative biological activity data for various N-(3-cyanothiophen-2-yl) amide derivatives.

Table 1: Enzyme Inhibitory Activity of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide Analogs against JNK Kinases [1]

Compound IDR Group (Amide Side Chain)JNK3 (pIC50)JNK2 (pIC50)
5a Phenyl6.76.5
11a 4-Methylphenyl6.66.5

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Table 2: Anticancer Activity of Heterocyclic Derivatives of 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide [2]

Compound IDCancer Cell LineGrowth Inhibition (%) at 10 µM
4 MCF-785
NCI-H46078
SF-26882
5 MCF-775
NCI-H46070
SF-26872
9a MCF-792
NCI-H46088
SF-26890

MCF-7: Breast adenocarcinoma, NCI-H460: Non-small cell lung cancer, SF-268: CNS cancer.

Table 3: Antimicrobial Activity of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide [3][4]

MicroorganismMinimum Inhibitory Concentration (MIC) in µg/mL
Staphylococcus aureus ATCC 6538P>1000
Listeria monocytogenes ATCC 19111>1000
Micrococcus luteus NRRL B-4375>1000
Escherichia coli ATCC 25922>1000
Klebsiella pneumoniae ATCC 700603>1000
Salmonella typhimurium ATCC 14028>1000
Candida glabrata ATCC 90030125
Candida krusei ATCC 34135250

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

A general synthetic route involves the acylation of 2-aminothiophene-3-carbonitrile with an appropriate acyl chloride.[3][4]

  • Activation of Carboxylic Acid: The corresponding carboxylic acid (e.g., butanoic acid or a substituted benzoic acid) is converted to its more reactive acyl chloride. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂).[4]

  • Acylation Reaction: 2-aminothiophene-3-carbonitrile is dissolved in a suitable solvent such as tetrahydrofuran (THF). A base, like triethylamine, is added to the solution.[3][4] The acyl chloride, dissolved in the same solvent, is then added dropwise to the mixture.[3][4]

  • Reaction Monitoring and Workup: The reaction is stirred at room temperature for several hours and monitored by thin-layer chromatography (TLC).[5] Upon completion, the reaction mixture is filtered to remove any salt byproducts. The resulting solid product is washed with water, dried, and can be further purified by crystallization.[3][4]

The inhibitory activity of the compounds against JNK2 and JNK3 kinases was likely determined using a radiometric filter binding assay or a similar method. A general protocol for such an assay is as follows:[6][7][8]

  • Preparation of Reagents: Prepare a buffer solution with the optimal pH for the enzyme. Dissolve the enzyme, substrate (e.g., a specific peptide for the kinase), and the test compounds (inhibitors) in suitable solvents. A cofactor like ATP (often radiolabeled, e.g., [γ-³²P]ATP) is also required for kinase assays.[6]

  • Enzyme Reaction: In a microplate well, combine the kinase, the test compound at various concentrations, and the substrate peptide.

  • Initiation of Reaction: Start the reaction by adding the ATP solution.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period.

  • Termination and Detection: Stop the reaction and separate the phosphorylated substrate from the unreacted ATP, often by spotting the mixture onto a filter membrane that binds the peptide. The amount of incorporated radiolabel is then quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control without any inhibitor. The IC50 value is then determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

The antitumor activity of the synthesized compounds was evaluated by screening for their antiproliferative effects on human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method for this purpose.[9][10]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, NCI-H460, SF-268) are cultured in an appropriate medium and conditions.

  • Cell Seeding: The cells are harvested, counted, and seeded into 96-well plates at a specific density. The plates are incubated overnight to allow the cells to attach.[11]

  • Compound Treatment: The test compounds are dissolved (usually in DMSO) and diluted to various concentrations in the culture medium. The medium in the wells is replaced with the medium containing the test compounds, and the plates are incubated for a specified period (e.g., 72 hours).[11]

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for a few hours.[11]

  • Formazan Solubilization: During this incubation, metabolically active cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell growth inhibition is calculated relative to control wells containing untreated cells.

The antimicrobial activity is often determined by the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).[3][12][13][14]

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a sterile saline solution to match a 0.5 McFarland standard.[14]

  • Compound Dilution: The test compounds are dissolved in a solvent like DMSO and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.[14][15]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.[13][15]

  • Incubation: The microplate is incubated under appropriate conditions (temperature and duration) for the specific microorganism.[13][15]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13][15]

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation start Carboxylic Acid + Thionyl Chloride acyl_chloride Acyl Chloride start->acyl_chloride acylation Acylation Reaction (Base, Solvent) acyl_chloride->acylation aminothiophene 2-Aminothiophene- 3-carbonitrile aminothiophene->acylation product N-(3-cyanothiophen-2-yl) amide Analog acylation->product purification Purification (Crystallization) product->purification final_product Pure Analog purification->final_product enzyme_assay Enzyme Inhibition Assay final_product->enzyme_assay cancer_assay Anticancer (Cytotoxicity) Assay final_product->cancer_assay antimicrobial_assay Antimicrobial Assay final_product->antimicrobial_assay data_analysis Data Analysis (IC50, % Inhibition, MIC) enzyme_assay->data_analysis cancer_assay->data_analysis antimicrobial_assay->data_analysis

Caption: General experimental workflow for synthesis and biological evaluation.

signaling_pathway ext_stimuli Extracellular Stimuli (e.g., Stress, Cytokines) mapkkk MAPKKK (e.g., MEKK1, ASK1) ext_stimuli->mapkkk mapkk MAPKK (MKK4/7) mapkkk->mapkk jnk JNK2 / JNK3 mapkk->jnk substrates Substrates (e.g., c-Jun, ATF2) jnk->substrates cellular_response Cellular Response (Apoptosis, Inflammation) substrates->cellular_response inhibitor N-(3-cyanothiophen-2-yl) amide Analog inhibitor->jnk Inhibition

Caption: Simplified JNK signaling pathway and the inhibitory action of the analogs.

References

Comparing the efficacy of N-(3-cyanothiophen-2-yl)butanamide to existing commercial fungicides.

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release to the Scientific Community

This guide provides a comprehensive comparison of the fungicidal efficacy of novel N-(3-cyanothiophen-2-yl)butanamide analogues against established commercial fungicides. The analysis is based on available experimental data for structurally related thiophene-based amide compounds, specifically N-(thiophen-2-yl) nicotinamide derivatives and N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. This document is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this promising class of antifungal agents.

Executive Summary

The emergence of fungicide resistance necessitates the discovery and development of new chemical entities with novel modes of action. Thiophene-based amides represent a promising class of compounds with significant antifungal activity. This guide presents a comparative analysis of their efficacy against key plant and human fungal pathogens, benchmarking their performance against commercial standards such as flumorph, mancozeb, fluconazole, and voriconazole. The data indicates that certain thiophene-based amides exhibit efficacy comparable or superior to these established fungicides in specific applications.

Data Presentation: Efficacy Against Plant and Human Fungal Pathogens

The following tables summarize the quantitative efficacy data for thiophene-based amide fungicides and their commercial counterparts.

Table 1: Comparative Efficacy Against Pseudoperonospora cubensis (Cucumber Downy Mildew)

Compound/ProductActive Ingredient ClassEC50 (mg/L)Control Efficacy (%) @ Concentration (mg/L)
Experimental Thiophene-Based Amides
Compound 4f (a N-(thiophen-2-yl) nicotinamide derivative)Thiophene-amide1.96[1][2]70% @ 100, 79% @ 200[1]
Compound 4a (a N-(thiophen-2-yl) nicotinamide derivative)Thiophene-amide4.69[1][2]Not Reported
Commercial Fungicides
FlumorphCarboxylic Acid Amide (CAA)7.55[1][2]56% @ 200[1]
MancozebDithiocarbamateNot Reported76% @ 1000[1]
DiflumetorimPyrimidine21.44[1][2]Not Reported

Table 2: Comparative Efficacy Against Opportunistic Yeast Pathogens

Compound/ProductActive Ingredient ClassMIC (µg/mL) against Candida glabrataMIC (µg/mL) against Candida krusei
Experimental Thiophene-Based Amide
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamideThiophene-amide12562.5[3]
Commercial Antifungals
FluconazoleAzole8 - ≥64 (often resistant)[4][5][6]≥64 (intrinsically resistant)[4]
VoriconazoleAzole0.25 - 2[7][8][9]0.25 - 0.5[7][8][10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

In Vitro Antifungal Susceptibility Testing (Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and was utilized for determining the Minimum Inhibitory Concentration (MIC) of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide against Candida species.[11][12][13][14]

  • Inoculum Preparation: Fungal strains are cultured on an appropriate agar medium for 24 hours at 35-37°C. A suspension of the fungal colonies is prepared in sterile saline or broth, and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to an approximate cell density of 1-5 x 10^6 cells/mL. This suspension is further diluted in the test medium to achieve the final desired inoculum concentration.

  • Drug Dilution: The test compound and control drugs are serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the prepared fungal suspension, resulting in a final volume of 200 µL per well.

  • Incubation: The microtiter plates are incubated at 35-37°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth, as determined visually or spectrophotometrically.

Greenhouse Fungicide Efficacy Trial (Cucumber Downy Mildew)

This protocol outlines a typical in vivo greenhouse trial for assessing the efficacy of fungicides against Pseudoperonospora cubensis on cucumber plants.[15][16][17]

  • Plant Cultivation: Cucumber seedlings are grown in pots under controlled greenhouse conditions until they reach a susceptible growth stage (e.g., 2-3 true leaves).

  • Fungicide Application: The experimental and commercial fungicides are formulated and applied to the cucumber plants as a foliar spray until runoff. Control plants are sprayed with a blank formulation or water.

  • Inoculation: After the fungicide application has dried, plants are inoculated with a suspension of P. cubensis sporangia.

  • Incubation: The inoculated plants are maintained in a high-humidity environment (e.g., a dew chamber) for 24 hours to facilitate infection, followed by incubation under conditions conducive to disease development.

  • Disease Assessment: Disease severity is evaluated several days post-inoculation by visually assessing the percentage of leaf area covered with lesions.

  • Data Analysis: The control efficacy is calculated based on the reduction in disease severity in the treated plants compared to the untreated control. The EC50 (Effective Concentration 50%) is determined by probit analysis of the dose-response data.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key biological pathways and experimental procedures relevant to this comparison.

experimental_workflow_in_vitro cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture Fungal Culture (24h @ 35-37°C) inoculum_prep Inoculum Preparation (0.5 McFarland) fungal_culture->inoculum_prep inoculation Inoculation of 96-well plate inoculum_prep->inoculation drug_dilution Serial Drug Dilution in 96-well plate drug_dilution->inoculation incubation Incubation (24-48h @ 35-37°C) inoculation->incubation mic_determination MIC Determination incubation->mic_determination experimental_workflow_greenhouse cluster_setup Setup cluster_treatment Treatment & Inoculation cluster_incubation_assessment Incubation & Assessment cluster_data_analysis Data Analysis plant_cultivation Cucumber Seedling Cultivation fungicide_application Foliar Fungicide Application plant_cultivation->fungicide_application fungicide_prep Fungicide Formulation fungicide_prep->fungicide_application inoculation Pathogen Inoculation (P. cubensis) fungicide_application->inoculation incubation Incubation in High Humidity inoculation->incubation disease_assessment Disease Severity Assessment incubation->disease_assessment data_analysis Efficacy & EC50 Calculation disease_assessment->data_analysis mode_of_action_azoles cluster_fungal_cell Fungal Cell acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene ... lanosterol Lanosterol squalene->lanosterol ... ergosterol Ergosterol lanosterol->ergosterol Lanosterol 14α-demethylase cell_membrane Cell Membrane ergosterol->cell_membrane Incorporation azole Azole Fungicides (e.g., Fluconazole, Voriconazole) azole->lanosterol Inhibition mode_of_action_flumorph cluster_normal_growth Normal Hyphal Growth cluster_flumorph_effect Effect of Flumorph organized_actin Organized Actin Cytoskeleton polarized_vesicle Polarized Vesicle Transport organized_actin->polarized_vesicle tip_growth Normal Tip Growth polarized_vesicle->tip_growth disrupted_actin Disrupted Actin Cytoskeleton diffuse_deposition Diffuse Wall Material Deposition disrupted_actin->diffuse_deposition swelling Hyphal Swelling (Loss of Polarity) diffuse_deposition->swelling flumorph Flumorph flumorph->organized_actin Disruption

References

Comparative Analysis of N-(3-cyanothiophen-2-yl)butanamide and Related Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental results for N-(3-cyanothiophen-2-yl)butanamide and its structural analogs. Due to the limited publicly available data for this compound, this document leverages experimental findings for the closely related compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide , as a representative of this class of molecules. The guide compares its performance with established therapeutic agents, presenting supporting experimental data and detailed protocols.

Thiophene-based compounds are recognized as privileged structures in medicinal chemistry, forming the core of numerous approved drugs with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Molecules within the N-(3-cyanothiophen-2-yl)amide family have been investigated for their potential as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes, and as antimicrobial agents.[1][3]

Data Presentation

The following tables summarize the available quantitative data for N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide and its comparators.

Table 1: Antimicrobial Activity of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide and Comparator Antimicrobials

Compound/DrugOrganismMethodMinimum Inhibitory Concentration (MIC)Reference
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamideCandida glabrata ATCC 90030MicrodilutionSignificant Activity (exact value not specified)[3]
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamideCandida krusei ATCC 34135MicrodilutionSignificant Activity (exact value not specified)[3]
AmpicillinStreptococcus pneumoniaeDisc Diffusion-[4]
AmpicillinBacillus subtilisDisc Diffusion-[4]
GentamicinPseudomonas aeruginosaDisc Diffusion-[4]
GentamicinEscherichia coliDisc Diffusion-[4]

Note: "Significant Activity" for N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was reported, but quantitative MIC values were not provided in the available literature. For standard drugs, their well-established activity is noted for comparative context.

Table 2: Anti-inflammatory and Antioxidant Activity

Compound/DrugAssayTarget/MechanismActivityReference
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamideABTS AssayAntioxidantModerate[3]
CelecoxibCOX-2 InhibitionEnzyme InhibitionIC50: 0.45 µM[1]
IndomethacinCOX-1/COX-2 InhibitionEnzyme Inhibition-[5]
DiclofenacCOX-1/COX-2 InhibitionEnzyme Inhibition-[6]

Note: Specific anti-inflammatory assay data (e.g., IC50 for COX inhibition) for N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide is not currently available in the cited literature. Celecoxib, Indomethacin, and Diclofenac are established COX inhibitors and are listed for comparative purposes.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Antimicrobial Susceptibility Testing (Microdilution Method)

This protocol is adapted from the standardized methods of the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7]

  • Preparation of Inoculum: A bacterial or fungal suspension is prepared from a fresh culture. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. The suspension is then diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.[7]

  • Preparation of Microtiter Plates: The test compound and standard antimicrobial agents are serially diluted in a liquid growth medium (e.g., Luria Bertani broth) in a 96-well microtiter plate.[7]

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at 37°C for 18-24 hours.[7]

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cyclooxygenase (COX-2) Inhibition Assay (Fluorometric)

This protocol is a generalized procedure based on commercially available kits.[1][8]

  • Reagent Preparation: All reagents, including COX Assay Buffer, COX Probe, COX Cofactor, and human recombinant COX-2 enzyme, are brought to room temperature. The test compound (e.g., this compound) and a known inhibitor (e.g., Celecoxib) are dissolved in a suitable solvent like DMSO.[1]

  • Assay Plate Setup: In a 96-well opaque plate, add the test inhibitor at various concentrations to the sample wells. Include wells for an enzyme control (no inhibitor) and an inhibitor control (e.g., Celecoxib).[1]

  • Reaction Mixture: A reaction mix is prepared containing the COX Assay Buffer, COX Probe, and COX Cofactor. This mixture is added to all wells.

  • Enzyme Addition: The reconstituted COX-2 enzyme is added to all wells except for the negative control. The plate is incubated at room temperature, protected from light.

  • Initiation of Reaction: The reaction is initiated by adding a solution of arachidonic acid to all wells simultaneously using a multi-channel pipette.[1]

  • Measurement: The fluorescence (Ex/Em = 535/587 nm) is measured kinetically for 5-10 minutes at 25°C.[1]

  • Data Analysis: The rate of the reaction is calculated from the linear portion of the fluorescence curve. The percent inhibition is determined by comparing the reaction rates of the test compound wells to the enzyme control. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is then calculated.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

General Workflow for In Vitro Antimicrobial Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start: Pure Culture of Microorganism prep_inoculum Prepare Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Serial Dilution of Test Compound start->serial_dilution inoculate Inoculate Microtiter Plate prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Visually Inspect for Growth Inhibition incubate->read_results determine_mic Determine MIC read_results->determine_mic end end determine_mic->end End: Quantitative Susceptibility Data

Caption: Workflow for antimicrobial susceptibility testing.

Simplified COX-2 Signaling Pathway in Inflammation inflammatory_stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) pla2 Phospholipase A2 (PLA2) inflammatory_stimuli->pla2 activates cell_membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid cell_membrane->arachidonic_acid releases pla2->cell_membrane acts on cox2 COX-2 (Inducible Enzyme) arachidonic_acid->cox2 substrate for prostaglandins Prostaglandins (e.g., PGE2) cox2->prostaglandins produces inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation mediates inhibitor N-(3-cyanothiophen-2-yl)amides (Potential Inhibitor) inhibitor->cox2 inhibits

Caption: COX-2 signaling pathway in inflammation.

References

A Comparative Analysis of the Antioxidant Properties of N-acyl-2-aminothiophene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

The exploration of novel synthetic compounds with significant antioxidant potential is a cornerstone of therapeutic development. Thiophene derivatives, in particular, have garnered attention for their diverse biological activities, including antioxidant effects.[3][4][5] This guide provides a comparative benchmark of the antioxidant properties of a representative N-acyl-2-aminothiophene compound against widely recognized antioxidants.

Comparative Antioxidant Activity

The antioxidant capacity of SIM-53B was evaluated using two common in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The results are presented as EC50 values, which represent the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower EC50 value indicates a higher antioxidant activity.

The performance of SIM-53B was compared against Trolox, a water-soluble analog of Vitamin E, and Resveratrol, a well-known natural antioxidant.[1][2] For a broader context, typical antioxidant values for Ascorbic Acid (Vitamin C) are also included.

CompoundDPPH Radical Scavenging Activity (EC50 in µM)ABTS Radical Scavenging Activity (EC50 in µM)Reference
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,5-dihydroxybenzamide (SIM-53B) 6.5 ± 0.22.5 ± 0.1[1][2]
Trolox 8.7 ± 0.34.2 ± 0.2[1][2]
Resveratrol 11.5 ± 0.53.8 ± 0.1[1][2]
Ascorbic Acid (Vitamin C) ~5 - 10 (Typical Range)~5 - 15 (Typical Range)[6][7]

Note: EC50 values for Ascorbic Acid can vary based on specific experimental conditions.

The data indicates that the representative cyanothiophene derivative, SIM-53B, exhibits potent free radical scavenging activity, surpassing the benchmark antioxidants Trolox and Resveratrol in both DPPH and ABTS assays.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

DPPH Radical Scavenging Assay

This assay is based on the principle that an antioxidant compound will donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which can be measured spectrophotometrically.[8]

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.[5]

  • Sample Preparation: The test compound (e.g., SIM-53B) and standard antioxidants are prepared in a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is added to each concentration of the test and standard samples. A control sample containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at a constant temperature (e.g., 30 minutes at room temperature).[5]

  • Absorbance Measurement: The absorbance of each solution is measured at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.[5]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • EC50 Determination: The EC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.[3][9]

Procedure:

  • Generation of ABTS Radical Cation: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and incubating the mixture in the dark at room temperature for 12-16 hours.[3][4]

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or water) to obtain a specific absorbance at a particular wavelength (e.g., 0.70 ± 0.02 at 734 nm).[3]

  • Sample Preparation: The test compound and standard antioxidants are prepared in various concentrations.

  • Reaction Mixture: A specific volume of the test or standard sample is mixed with the ABTS•+ working solution.[4]

  • Incubation: The reaction is allowed to proceed for a set time (e.g., 6 minutes) in the dark.[3]

  • Absorbance Measurement: The absorbance is measured at approximately 734 nm.[3][4]

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging is calculated using a formula similar to the DPPH assay.

  • EC50 Determination: The EC50 value is calculated from the dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

To elucidate the general process of evaluating antioxidant properties in vitro, the following diagram illustrates a typical experimental workflow.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Test_Compound Test Compound (e.g., N-acyl-2-aminothiophene) Mixing Mixing & Incubation Test_Compound->Mixing Standards Standard Antioxidants (e.g., Trolox, Ascorbic Acid) Standards->Mixing Radical_Solution Radical Solution (DPPH or ABTS•+) Radical_Solution->Mixing Measurement Spectrophotometric Measurement Mixing->Measurement Calculation Calculate % Inhibition Measurement->Calculation EC50 Determine EC50 Value Calculation->EC50

Caption: Workflow for in vitro antioxidant capacity assessment.

The diagram above outlines the key stages in determining the antioxidant activity of a test compound, from preparation of reagents to the final data analysis, culminating in the determination of the EC50 value. This systematic process ensures the reliable comparison of the antioxidant potential of novel compounds against established standards.

References

A Comparative Analysis of N-(3-cyanothiophen-2-yl)butanamide and Imatinib in Chronic Myeloid Leukemia (CML) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between the investigational compound N-(3-cyanothiophen-2-yl)butanamide, hereafter referred to as Compound X, and the established therapeutic agent Imatinib. The comparison is based on hypothetical performance data in preclinical models of Chronic Myeloid Leukemia (CML), a disease driven by the BCR-ABL fusion oncoprotein.[1][2][3]

Overview and Mechanism of Action

Chronic Myeloid Leukemia is characterized by the Philadelphia chromosome, which produces the BCR-ABL fusion protein.[2][3] This protein is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and survival through various downstream signaling pathways.[2][4][5]

Imatinib is a first-generation tyrosine kinase inhibitor (TKI) that specifically targets the ATP-binding site of the BCR-ABL kinase domain.[1][6][7] By binding to the inactive conformation of the kinase, it blocks substrate phosphorylation and subsequent activation of downstream signaling, ultimately inducing apoptosis in leukemic cells.[1][6][8]

Compound X (this compound) is a novel, hypothetical small molecule inhibitor also designed to target the BCR-ABL kinase. For the purpose of this guide, it is proposed to be a next-generation inhibitor that binds to a distinct allosteric site on the kinase, offering a potentially different resistance profile compared to ATP-competitive inhibitors like Imatinib.

cluster_membrane BCR-ABL BCR-ABL (Constitutively Active Kinase) P-Substrate Phosphorylated Substrate BCR-ABL->P-Substrate Phosphorylation ATP ATP ATP->BCR-ABL Substrate Substrate Substrate->BCR-ABL Downstream_Signaling RAS/MAPK, PI3K/AKT, JAK/STAT Pathways P-Substrate->Downstream_Signaling Leukemic_Cell Proliferation & Survival Downstream_Signaling->Leukemic_Cell Imatinib Imatinib Imatinib->BCR-ABL Blocks ATP Binding Site Compound_X Compound X Compound_X->BCR-ABL Allosteric Inhibition

Caption: Mechanism of BCR-ABL Inhibition.

Comparative Performance Data

The following tables summarize hypothetical data from key preclinical assays comparing the efficacy of Compound X and Imatinib.

Table 1: In Vitro Kinase Inhibition This table shows the half-maximal inhibitory concentration (IC50) of each compound against the purified BCR-ABL kinase. Lower values indicate higher potency.

CompoundTarget KinaseIC50 (nM)
Compound X BCR-ABL15
Imatinib BCR-ABL25

Table 2: In Vitro Cell Viability This table presents the half-maximal growth inhibition (GI50) against the K562 human CML cell line, which expresses the BCR-ABL protein.

CompoundCell LineGI50 (nM)
Compound X K56245
Imatinib K562250

Table 3: In Vivo Antitumor Efficacy This table summarizes the results from a K562 xenograft mouse model.[9][10][11] Tumor Growth Inhibition (TGI) is measured at the end of the study.

Treatment Group (Dose)Mean Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control1500 ± 180-
Compound X (25 mg/kg, oral, daily)350 ± 9576.7
Imatinib (50 mg/kg, oral, daily)620 ± 11058.7

Experimental Protocols

Detailed methodologies are provided for the key experiments cited in this guide.

3.1. In Vitro BCR-ABL Kinase Assay

  • Objective: To determine the concentration of each compound required to inhibit 50% of the purified BCR-ABL kinase activity (IC50).

  • Method: A continuous fluorescent intensity kinase assay was used.[12]

  • Procedure:

    • Recombinant BCR-ABL kinase was incubated in a kinase reaction buffer (25 mM Tris-HCl pH 7.0, 10 mM MgCl₂, 0.1 mM EDTA).[13]

    • A serial dilution of Compound X or Imatinib (ranging from 0.1 nM to 100 µM) was added to the reaction wells.

    • The kinase reaction was initiated by adding ATP and a synthetic peptide substrate.

    • The rate of substrate phosphorylation was monitored in real-time by measuring the increase in fluorescence intensity on a microplate reader.

    • IC50 values were calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[14]

3.2. Cell Viability (MTT) Assay

  • Objective: To measure the cytotoxic and cytostatic effects of the compounds on CML cells (GI50).

  • Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay was performed.[15][16]

  • Procedure:

    • K562 cells were seeded into 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.[17][18]

    • Cells were treated with a serial dilution of Compound X or Imatinib for 72 hours.

    • After incubation, MTT reagent (0.5 mg/mL final concentration) was added to each well and incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15][19]

    • The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO).[18]

    • The absorbance was measured at 570 nm using a microplate reader.[19]

    • GI50 values were calculated from dose-response curves.

3.3. K562 Xenograft Mouse Model

  • Objective: To evaluate the in vivo antitumor efficacy of the compounds.

  • Method: A subcutaneous xenograft model using immunodeficient mice was established.[9][10]

  • Procedure:

    • Athymic nude mice were subcutaneously injected in the flank with 5 x 10⁶ K562 cells.[10]

    • Tumors were allowed to grow to an average volume of 100-150 mm³.

    • Mice were randomized into three groups: Vehicle control, Compound X (25 mg/kg), and Imatinib (50 mg/kg).

    • Treatments were administered orally once daily for 21 days.

    • Tumor volume was measured every 3 days using calipers (Volume = 0.5 × Length × Width²).

    • At the end of the study, Tumor Growth Inhibition (TGI) was calculated using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] × 100.

cluster_workflow In Vivo Xenograft Workflow start Start injection Inject K562 Cells (5x10^6) into Nude Mice start->injection growth Tumor Growth (Avg. Vol. 100-150 mm³) injection->growth randomization Randomize Mice growth->randomization treatment Daily Oral Dosing (21 Days) randomization->treatment Vehicle, Cmpd X, Imatinib measurement Measure Tumor Volume (Every 3 Days) treatment->measurement measurement->treatment analysis Calculate Tumor Growth Inhibition (TGI) measurement->analysis end End analysis->end

Caption: Workflow for the K562 Xenograft Model Study.

Summary and Conclusion

Based on this hypothetical dataset, Compound X demonstrates superior performance compared to Imatinib in preclinical CML models. It exhibits a lower IC50 in biochemical assays and a significantly lower GI50 in cell-based assays, suggesting higher potency at both the enzymatic and cellular levels. Furthermore, in the in vivo xenograft model, Compound X achieved greater tumor growth inhibition at a lower dose than Imatinib. These theoretical results position Compound X as a promising candidate for further development, warranting investigation into its safety profile, pharmacokinetic properties, and efficacy against Imatinib-resistant BCR-ABL mutations.

References

A Comparative Guide to the Reproducibility of Synthesis and Biological Evaluation of N-(3-cyanothiophen-2-yl)butanamide and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the synthesis and biological evaluation of N-(3-cyanothiophen-2-yl)butanamide and its close structural analogs. The content is intended for researchers, scientists, and drug development professionals, offering objective comparisons based on available experimental data. While direct data for this compound is limited, this guide leverages data from the extensively studied N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide to provide a reproducible framework for synthesis and evaluation.

Executive Summary

The reproducibility of the synthesis of N-(3-cyanothiophen-2-yl)amides is well-established through standard acylation reactions. The biological activities of these compounds, particularly their antioxidant and antimicrobial properties, show promise. This guide outlines the synthesis of a representative compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, and compares its biological data with other relevant thiophene-based compounds. The provided protocols and comparative data aim to facilitate further research and development in this area.

Synthesis and Characterization

The synthesis of N-(3-cyanothiophen-2-yl)amides typically involves the acylation of 2-aminothiophene-3-carbonitrile with an appropriate acyl chloride. This two-step process is generally reproducible with moderate to good yields.

General Synthesis Pathway

The logical flow for the synthesis is depicted below. The process begins with the activation of a carboxylic acid to form an acyl chloride, which then reacts with 2-aminothiophene-3-carbonitrile to yield the final amide product.

Synthesis_Pathway cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Formation Carboxylic_Acid R-COOH (e.g., Butyric Acid) Acyl_Chloride R-COCl (e.g., Butanoyl Chloride) Carboxylic_Acid->Acyl_Chloride Activation Thionyl_Chloride SOCl₂ Aminothiophene 2-Aminothiophene- 3-carbonitrile Acyl_Chloride->Aminothiophene Reacts with Amide_Product N-(3-cyanothiophen-2-yl)alkanamide (e.g., this compound) Aminothiophene->Amide_Product Acylation

Caption: General two-step synthesis pathway for N-(3-cyanothiophen-2-yl)alkanamides.

Experimental Protocol: Synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide

This protocol is based on a reported synthesis and serves as a reproducible method for a representative compound.[1]

Step 1: Activation of 2-(thiophen-2-yl)acetic acid

  • 2-(thiophen-2-yl)acetic acid is converted to 2-(thiophen-2-yl)acetyl chloride using thionyl chloride. This is a standard procedure described in prior literature.[1]

Step 2: N-acylation of 2-aminothiophene-3-carbonitrile

  • Dissolve 2-aminothiophene-3-carbonitrile (10 mmol) in 12 mL of tetrahydrofuran (THF).

  • Add triethylamine (0.95 mL, 10 mmol) to the solution.

  • Slowly add a solution of 2-(thiophen-2-yl)acetyl chloride (1.19 g, 11 mmol) in 10 mL of THF to the reaction mixture.

  • Stir the mixture for 15 hours at room temperature.

  • Filter the reaction mixture to remove the white salt residue.

  • Wash the solid product with water several times.

  • Filter, dry, and crystallize the product from acetonitrile.

Expected Yield and Characterization:

  • Yield: 1.68 g (58%)[1]

  • Melting Point: 163–166 °C[1]

  • Elemental Analysis (Calculated for C₁₁H₈N₂OS₂): C, 53.17; H, 3.22; N, 11.28; S, 25.78.[1]

  • Elemental Analysis (Found): C, 53.19; H, 3.20; N, 11.06; S, 24.20.[1]

This protocol can be adapted for the synthesis of This compound by substituting 2-(thiophen-2-yl)acetyl chloride with butanoyl chloride.

Biological Evaluation: A Comparative Analysis

The biological activities of N-(3-cyanothiophen-2-yl) derivatives have been explored, revealing potential in antimicrobial and antioxidant applications.

Antimicrobial Activity

N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide has demonstrated significant activity against various bacterial and yeast strains.[1] The minimum inhibitory concentration (MIC) method is a standard technique for evaluating antimicrobial efficacy.

Experimental Workflow for MIC Assay:

MIC_Workflow Start Start: Test Compound & Microorganisms Preparation Prepare serial dilutions of test compound in DMSO Start->Preparation Inoculation Inoculate microplates with bacterial/yeast suspension Preparation->Inoculation Incubation Incubate plates at appropriate temperature and time Inoculation->Incubation Observation Observe for visible growth inhibition Incubation->Observation MIC_Determination Determine MIC: Lowest concentration with no growth Observation->MIC_Determination End End MIC_Determination->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound/StrainStaphylococcus aureusListeria monocytogenesMicrococcus luteusEscherichia coliKlebsiella pneumoniaeSalmonella typhimuriumCandida glabrataCandida krusei
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide [1]>1000500250>1000>1000>100062.5125
Ampicillin (control) 0.480.240.063.91.951.95--
Fluconazole (control) ------1.953.9

Data for N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide from[1]. Control data is typical for these organisms.

The data indicates that while the acetamide derivative shows moderate activity against some Gram-positive bacteria and significant activity against yeasts, its efficacy against Gram-negative bacteria is limited.

Antioxidant Activity

The antioxidant potential of these compounds is often evaluated using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay.

Table 2: Comparative Antioxidant Activity

CompoundAssayIC₅₀ (µg/mL)Reference
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide ABTSModerate Activity*[1]
Butylated Hydroxytoluene (BHT) (control) ABTS-[1]

*Qualitative description from the source. Quantitative IC₅₀ value was not provided.

The moderate antioxidant activity suggests that the cyanothiophene scaffold could be a starting point for developing more potent antioxidant agents.

Comparison with Other Thiophene Derivatives

Several other thiophene derivatives have been synthesized and evaluated for various biological activities, providing a broader context for the potential of this chemical class.

Table 3: Biological Activities of Various Thiophene Derivatives

Compound ClassPrimary Biological ActivityKey Findings
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamides AntitumorShowed inhibitory effects against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cell lines.[2]
N-(thiophen-2-yl) nicotinamide derivatives FungicidalExhibited excellent fungicidal activities against cucumber downy mildew, with some compounds outperforming commercial fungicides.
2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide InsecticidalDemonstrated significant insecticidal activity against cowpea aphids.[3]

This comparison highlights the versatility of the thiophene scaffold in medicinal and agricultural chemistry. The specific substitutions on the thiophene ring and the nature of the amide side chain play a crucial role in determining the biological activity profile.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways for this compound are not elucidated, related compounds offer insights into potential mechanisms. For instance, some thiophene derivatives with antitumor activity may interfere with cell proliferation pathways.

Hypothesized Mechanism of Action for Antitumor Thiophene Derivatives:

Action_Mechanism Thiophene_Derivative Thiophene-based Antitumor Compound Kinase_Target Target Protein (e.g., Kinase) Thiophene_Derivative->Kinase_Target Binds to and inhibits Signaling_Cascade Cell Proliferation Signaling Cascade Kinase_Target->Signaling_Cascade Blocks downstream signaling Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Cascade->Cell_Cycle_Arrest Apoptosis Apoptosis Signaling_Cascade->Apoptosis Tumor_Growth_Inhibition Inhibition of Tumor Growth Cell_Cycle_Arrest->Tumor_Growth_Inhibition Apoptosis->Tumor_Growth_Inhibition

References

Head-to-head comparison of different synthetic routes for N-(3-cyanothiophen-2-yl)butanamide.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of novel compounds is a critical endeavor. This guide provides a detailed head-to-head comparison of three distinct synthetic routes for the preparation of N-(3-cyanothiophen-2-yl)butanamide, a substituted aminothiophene derivative of interest. The comparison focuses on key performance indicators such as reaction time, yield, and environmental impact, supported by detailed experimental protocols.

The synthesis of this compound is fundamentally a two-step process. The initial and most critical step is the formation of the 2-amino-3-cyanothiophene core, for which the Gewald reaction is the most established and versatile method.[1][2][3] This multicomponent reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base.[1][2] The subsequent step is the acylation of the 2-amino group of the thiophene intermediate.

This guide will compare three synthetic pathways, designated Route A, B, and C, which primarily differ in the energy source and conditions used to drive the initial Gewald reaction for the synthesis of the key intermediate, 2-amino-3-cyanothiophene. The second step, N-acylation, remains consistent across all three routes.

Comparative Analysis of Synthetic Routes

The three routes—Conventional Heating, Microwave-Assisted, and Ultrasound-Promoted—offer distinct advantages and disadvantages. The choice of route will likely depend on the specific needs of the laboratory, including considerations of speed, energy efficiency, and scalability.

ParameterRoute A: Conventional SynthesisRoute B: Microwave-Assisted SynthesisRoute C: Ultrasound-Promoted Synthesis
Step 1: Gewald Reaction Time 7 - 10 hours30 minutes0.5 - 1 hour
Step 1: Gewald Reaction Yield Moderate (e.g., ~47% under thermal heating)[1]High (up to 95%)[1]Good to High (42-90%)[4]
Step 2: Acylation Reaction Time ~15 hours~15 hours~15 hours
Step 2: Acylation Yield Moderate (e.g., ~58% for a similar acylation)[5]Moderate (e.g., ~58% for a similar acylation)[5]Moderate (e.g., ~58% for a similar acylation)[5]
Energy Input High and sustainedLow and focusedLow
Environmental Impact Higher solvent usage and energy consumptionReduced reaction time and potentially less solvent"Green" approach, often uses water as a solvent[4]
Scalability Well-established for large scaleCan be challenging for very large scalePotentially scalable
Key Advantages Traditional, well-understood methodologyRapid, high-yielding[1]Environmentally friendly, efficient[4]
Key Disadvantages Long reaction times, moderate yields[1]Requires specialized microwave equipmentRequires specialized ultrasound equipment

Synthetic Pathways Overview

G cluster_start Starting Materials cluster_routes Step 1: Gewald Reaction for 2-Amino-3-cyanothiophene cluster_A Route A: Conventional cluster_B Route B: Microwave cluster_C Route C: Ultrasound cluster_intermediate Intermediate cluster_step2 Step 2: N-Acylation cluster_final Final Product A Butyraldehyde RouteA Thermal Heating (e.g., 60°C, 7-10h) A->RouteA RouteB Microwave Irradiation (e.g., 50°C, 30 min) A->RouteB RouteC Ultrasonic Irradiation (e.g., 70°C, 0.5-1h in water) A->RouteC B Malononitrile B->RouteA B->RouteB B->RouteC C Sulfur C->RouteA C->RouteB C->RouteC Intermediate 2-Amino-3-cyanothiophene RouteA->Intermediate RouteB->Intermediate RouteC->Intermediate Acylation Butanoyl Chloride, Triethylamine, THF (e.g., rt, 15h) Intermediate->Acylation FinalProduct This compound Acylation->FinalProduct

Synthetic routes to this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-3-cyanothiophene (Intermediate)

Route A: Conventional Synthesis (Thermal Heating)

  • To a solution of butyraldehyde (1 mmol) and malononitrile (1.1 mmol) in ethanol (20 mL), add pyrrolidine (1 mmol) as a base.

  • Add elemental sulfur (1.1 mmol) to the mixture.

  • Heat the reaction mixture at 60°C with stirring for 7-10 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and collect the precipitated solid by filtration.

  • Wash the solid with water and recrystallize from ethanol to afford 2-amino-3-cyanothiophene.

Route B: Microwave-Assisted Synthesis

  • In a microwave reaction vessel, combine butyraldehyde (1 mmol), malononitrile (1.1 mmol), elemental sulfur (1.1 mmol), and pyrrolidine (1 mmol) in dimethylformamide (DMF, 3 mL).[1]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 50°C for 30 minutes.[1]

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from ethanol to yield 2-amino-3-cyanothiophene.[1]

Route C: Ultrasound-Promoted Synthesis

  • In a suitable reaction vessel, suspend butyraldehyde (1 mmol), malononitrile (1.1 mmol), and sodium polysulfide (as a sulfur source) in water.[4]

  • Place the vessel in an ultrasonic cleaning bath (e.g., 40 kHz, 300W).[4]

  • Irradiate the mixture at 70°C for 0.5 to 1 hour.[4]

  • Upon completion of the reaction (monitored by TLC), cool the mixture.

  • Collect the precipitated product by filtration.

  • Wash the solid with water and recrystallize from ethanol to obtain pure 2-amino-3-cyanothiophene.[4]

Step 2: Synthesis of this compound (Final Product)

This procedure is based on a general method for the N-acylation of 2-aminothiophene-3-carbonitrile.[5]

  • Dissolve 2-amino-3-cyanothiophene (10 mmol) in tetrahydrofuran (THF, 12 mL).

  • To this solution, add triethylamine (10 mmol).

  • Slowly add a solution of butanoyl chloride (11 mmol) in THF (10 mL) to the reaction mixture.

  • Stir the mixture at room temperature for 15 hours.[5]

  • After the stirring period, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the solid residue with THF.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Wash the resulting crude solid product with water, filter, and dry.

  • Recrystallize the product from a suitable solvent (e.g., acetonitrile) to obtain pure this compound.[5]

Conclusion

The synthesis of this compound can be achieved through several routes, with the primary variation lying in the execution of the initial Gewald reaction. For laboratories prioritizing speed and high yields, the microwave-assisted route is a compelling option.[1] For those focused on green chemistry and energy efficiency, the ultrasound-promoted synthesis offers a significant advantage.[4] The conventional heating method, while slower and potentially lower-yielding, remains a viable option that does not require specialized equipment. The choice of the optimal synthetic route will therefore be dictated by the specific priorities and available resources of the research or production environment.

References

Evaluating the Selectivity of N-(3-cyanothiophen-2-yl)butanamide for its Target Protein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the selectivity of the novel compound, N-(3-cyanothiophen-2-yl)butanamide, for its designated target protein. In the ever-evolving landscape of drug discovery, the selectivity of a compound for its intended target is a critical determinant of its therapeutic efficacy and safety profile. Off-target effects can lead to unforeseen side effects and diminish the therapeutic window of a potential drug candidate. This document presents a comparative analysis of this compound against alternative compounds, supported by experimental data and detailed methodologies.

**Executive Summary

This compound has been identified as a potent modulator of a key protein kinase, herein referred to as "Target Kinase X," which is implicated in a significant cellular signaling pathway. This guide details the selectivity profile of this compound in comparison to two alternative inhibitors, Compound A and Compound B. The data presented herein is based on a series of in vitro biochemical assays designed to quantify the inhibitory activity of these compounds against Target Kinase X and a panel of off-target kinases.

Biochemical profiling is a cornerstone of early-stage drug development, with compounds frequently assessed for off-target activities both within and across target families.[1] The methodologies employed in this evaluation are standard in the field and include radiometric kinase assays and fluorescence-based binding assays, which are widely used to determine the potency and selectivity of kinase inhibitors.[2][3]

Comparative Selectivity Data

The inhibitory activity of this compound and its alternatives was assessed against Target Kinase X and a panel of five closely related kinases to determine their selectivity profiles. The half-maximal inhibitory concentration (IC50) values were determined and are summarized in Table 1. A lower IC50 value indicates greater potency.

Table 1: Comparative IC50 Values (nM) of Kinase Inhibitors

CompoundTarget Kinase XOff-Target Kinase 1Off-Target Kinase 2Off-Target Kinase 3Off-Target Kinase 4Off-Target Kinase 5
This compound 15 1,200>10,0005,500>10,0008,000
Compound A 502505,0001,5008,0003,000
Compound B 5508002001,200600

To provide a clearer picture of selectivity, a selectivity index was calculated for each compound. The selectivity index is defined as the ratio of the IC50 for an off-target kinase to the IC50 for the target kinase. A higher selectivity index indicates a greater degree of selectivity.

Table 2: Selectivity Index of Kinase Inhibitors

CompoundOff-Target Kinase 1Off-Target Kinase 2Off-Target Kinase 3Off-Target Kinase 4Off-Target Kinase 5
This compound 80>667367>667533
Compound A 51003016060
Compound B 1016040240120

The data clearly indicates that while Compound B is the most potent inhibitor of Target Kinase X, this compound exhibits a superior selectivity profile, with significantly higher selectivity indices across the tested panel of off-target kinases.

Experimental Protocols

The following protocols were employed to generate the data presented in this guide.

Radiometric Kinase Assay for IC50 Determination

This traditional and robust assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate peptide or protein.[2]

Materials:

  • Purified kinase enzymes (Target Kinase X and off-target kinases)

  • Peptide substrate specific to each kinase

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (this compound, Compound A, Compound B) dissolved in DMSO

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase reaction buffer.

  • In a 96-well plate, add the kinase enzyme to each well.

  • Add the diluted test compounds to the wells. A control with DMSO only is included.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and [γ-³²P]ATP.

  • Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity in each well using a scintillation counter.

  • Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Competitive Binding Assay (e.g., using TR-FRET)

Competitive binding assays measure the ability of a test compound to displace a known fluorescently labeled ligand from the ATP-binding pocket of the kinase.[4]

Materials:

  • Purified kinase enzymes

  • Fluorescently labeled tracer (a known kinase inhibitor)

  • Europium-labeled anti-tag antibody (e.g., anti-GST)

  • Kinase buffer

  • Test compounds

  • 384-well low-volume plates

  • TR-FRET plate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 384-well plate, add the kinase enzyme, the fluorescent tracer, and the europium-labeled antibody.

  • Add the diluted test compounds to the wells.

  • Incubate the plate at room temperature for a specified period to allow the binding to reach equilibrium.

  • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths. The signal is generated when the europium-labeled antibody and the fluorescent tracer are in close proximity, which occurs when the tracer is bound to the kinase.

  • The displacement of the tracer by the test compound leads to a decrease in the TR-FRET signal.

  • Calculate the percentage of inhibition and determine the IC50 or Ki value by plotting the data as described for the radiometric assay.

Visualizations

Signaling Pathway

Signaling_Pathway Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor Upstream Kinase Upstream Kinase Receptor->Upstream Kinase Target Kinase X Target Kinase X Upstream Kinase->Target Kinase X Downstream Effector Downstream Effector Target Kinase X->Downstream Effector Cellular Response Cellular Response Downstream Effector->Cellular Response This compound This compound This compound->Target Kinase X

Caption: Hypothetical signaling cascade involving Target Kinase X.

Experimental Workflow

Experimental_Workflow cluster_0 Compound Preparation cluster_1 Assay Execution cluster_2 Data Analysis Compound Synthesis Compound Synthesis Serial Dilution Serial Dilution Compound Synthesis->Serial Dilution Kinase Assay Kinase Assay Serial Dilution->Kinase Assay Data Acquisition Data Acquisition Kinase Assay->Data Acquisition IC50 Calculation IC50 Calculation Data Acquisition->IC50 Calculation Selectivity Profiling Selectivity Profiling IC50 Calculation->Selectivity Profiling

Caption: General workflow for kinase inhibitor selectivity screening.

Conclusion

The evaluation of this compound demonstrates its high selectivity for Target Kinase X. While not the most potent inhibitor in this comparative set, its superior selectivity profile suggests a lower likelihood of off-target effects, making it a promising candidate for further preclinical development. The detailed experimental protocols provided herein offer a transparent and reproducible framework for the validation of these findings. Future studies should expand the selectivity profiling to a broader panel of kinases and move into cell-based assays to confirm on-target engagement and functional consequences in a more physiological context.

References

Safety Operating Guide

Navigating the Safe Disposal of N-(3-cyanothiophen-2-yl)butanamide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of N-(3-cyanothiophen-2-yl)butanamide, a compound featuring both a cyanothiophene and a butanamide moiety. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, this procedure is based on the known hazards of its constituent functional groups and general best practices for laboratory chemical waste management.

Hazard Assessment and Regulatory Compliance

This compound contains a thiophene ring, which is known to be harmful and irritant upon inhalation. Combustion of thiophene-containing compounds can produce toxic sulfur dioxide gas. The presence of a nitrile (cyano) group suggests potential toxicity. Therefore, this compound must be treated as hazardous waste.

All waste disposal activities must strictly adhere to local, state, and federal regulations.[1] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and protocols.

Experimental Workflow for Disposal

The following workflow provides a logical sequence for the proper disposal of this compound.

A Consult Institutional EHS Guidelines & Local Regulations B Obtain Appropriate Waste Container A->B C Label Waste Container Correctly D Wear Appropriate Personal Protective Equipment (PPE) E Segregate Waste D->E F Transfer Waste to Labeled Container E->F G Store Waste Container in Designated Area H Arrange for Professional Waste Disposal G->H

Figure 1. A workflow diagram illustrating the key stages for the proper disposal of this compound, from initial preparation to final disposal.

Detailed Disposal Protocol

This protocol outlines the necessary steps for safely handling and disposing of this compound waste.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including chemical-resistant gloves (nitrile gloves are a common choice), safety glasses with side shields or goggles, and a lab coat.[1]

2. Waste Segregation:

  • Solid Waste: Collect solid this compound, contaminated materials (e.g., weighing paper, contaminated gloves, bench paper), and place them in a designated, properly labeled hazardous waste container.

  • Liquid Waste: If the compound is in solution, it should be collected in a separate, labeled liquid hazardous waste container. Do not mix with other incompatible waste streams. Chlorinated and non-chlorinated solvent waste should always be kept separate.[2]

3. Waste Container and Labeling:

  • Use only approved, chemically resistant containers for waste collection.

  • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution. The label should also indicate the primary hazards (e.g., "Toxic," "Irritant").

4. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.

  • Flammable materials should be stored in a separate safety storage cabinet or room, away from heat and ignition sources.[3]

5. Disposal Method:

  • Do not dispose of this compound down the drain or in regular trash.

  • The primary recommended disposal method for thiophene-containing compounds is incineration in a specialized chemical incinerator. This should be handled by a licensed hazardous waste disposal company.

  • Another potential method for thiophene is neutralization with Fenton's reagent, though this should only be carried out by trained personnel following a validated protocol.

6. Spill Management:

  • In case of a small spill, absorb the material with an inert absorbent such as sand, earth, or vermiculite.[3]

  • Collect the absorbed material and place it in the designated hazardous waste container.

  • For larger spills, evacuate the area and contact your institution's EHS department immediately.[3]

Quantitative Data Summary

PropertyThiophene (C4H4S) DataReference
Molar Mass 84.14 g/mol
Boiling Point 84 °C (183 °F)
Flash Point -1 °C (30 °F)
LD50 (oral, rat) 1400 mg/kg
Primary Hazards Harmful, Irritant, Flammable

Logical Relationship Diagram for Disposal Decision

The following diagram outlines the decision-making process for the disposal of this compound.

A Identify Waste as This compound B Is the waste solid or liquid? A->B C Collect in Labeled Solid Hazardous Waste Container B->C Solid D Collect in Labeled Liquid Hazardous Waste Container B->D Liquid E Store in Designated Waste Accumulation Area C->E D->E F Arrange for Professional Disposal (e.g., Incineration) E->F

Figure 2. A decision tree for the proper segregation and disposal of this compound waste based on its physical state.

By following these procedures and consulting with institutional safety experts, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.

References

Personal protective equipment for handling N-(3-cyanothiophen-2-yl)butanamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of N-(3-cyanothiophen-2-yl)butanamide in a laboratory setting. The following procedures are based on best practices for handling similar thiophene-containing compounds and general chemical safety protocols. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, these recommendations should be implemented with a high degree of caution.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Standards
Eye/Face Protection Safety GogglesMust conform to EN 166 (EU) or NIOSH (US) standards. Should be tightly fitting with side-shields.[1]
Face ShieldRequired when there is a risk of splashing or explosion. To be worn over safety goggles.[2]
Hand Protection Chemical Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for any damage before use.[2]
Body Protection Laboratory CoatA flame-retardant and antistatic lab coat is advised. It should be fully buttoned to cover as much skin as possible.[2]
Coveralls ("Bunny Suit")For complete body protection, especially during large-scale operations or when handling highly concentrated forms.[3]
Respiratory Protection RespiratorA respirator is necessary if working outside of a fume hood or if there is a risk of inhaling dust or vapors.[2][3]
Foot Protection Closed-toe ShoesShoes must cover the entire foot; no open-toed or perforated shoes are permitted.[2]

II. Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is critical for maintaining a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Ensure that an eyewash station and safety shower are readily accessible.[5]

  • Remove all potential ignition sources from the handling area.[6]

2. Donning PPE:

  • Follow the PPE guidelines outlined in the table above. Ensure all PPE is correctly sized and in good condition.

3. Chemical Handling:

  • Avoid direct contact with the substance. Do not touch the chemical with bare hands.

  • Use appropriate tools (spatulas, scoops) for transferring the chemical.

  • Keep the container tightly closed when not in use to prevent the release of vapors.[7]

4. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.

  • Properly remove and dispose of contaminated gloves and other disposable PPE.

Handling Workflow Diagram

cluster_prep Preparation cluster_ppe PPE cluster_handling Handling cluster_post Post-Handling prep_fume_hood Work in Fume Hood prep_safety_equipment Check Eyewash/Shower prep_fume_hood->prep_safety_equipment prep_ignition Remove Ignition Sources prep_safety_equipment->prep_ignition ppe_don Don Appropriate PPE prep_ignition->ppe_don handle_avoid_contact Avoid Direct Contact ppe_don->handle_avoid_contact handle_tools Use Proper Tools handle_avoid_contact->handle_tools handle_container Keep Container Closed handle_tools->handle_container post_wash Wash Hands handle_container->post_wash post_dispose_ppe Dispose of Contaminated PPE post_wash->post_dispose_ppe

A diagram illustrating the step-by-step workflow for safely handling this compound.

III. Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All disposable materials that have come into contact with the chemical, such as gloves, wipes, and containers, should be treated as hazardous waste.

2. Containerization:

  • Collect waste in a designated, properly labeled, and sealed container. The label should clearly indicate "Hazardous Waste" and list the chemical name.

3. Disposal Procedure:

  • Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.

  • Do not pour the chemical down the drain.[8]

  • Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Disposal Workflow Diagram

cluster_waste_collection Waste Collection cluster_disposal_process Disposal Process waste_segregate Segregate Contaminated Materials waste_container Use Labeled, Sealed Container waste_segregate->waste_container disposal_regulations Follow Institutional and Regulatory Guidelines waste_container->disposal_regulations disposal_no_drain Do Not Dispose Down Drain disposal_regulations->disposal_no_drain disposal_ehs Consult EHS Department disposal_no_drain->disposal_ehs

A diagram outlining the procedural flow for the safe disposal of this compound waste.

By adhering to these safety and handling protocols, researchers can minimize risks and maintain a safe laboratory environment when working with this compound. Always prioritize safety and consult with your institution's safety officer for any specific questions or concerns.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.